[(2-Fluorophenyl)thio]acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTQAHSCLFITHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372374 | |
| Record name | [(2-fluorophenyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-02-2 | |
| Record name | [(2-fluorophenyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of [(2-Fluorophenyl)thio]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(2-Fluorophenyl)thio]acetic acid is a halogenated arylthioacetic acid derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of a proposed synthesis, purification, and detailed characterization of this compound. While specific experimental data for this particular isomer is limited in publicly available literature, this guide leverages established synthetic methodologies for analogous compounds and predictive spectroscopic analysis to offer a robust framework for its preparation and validation. The protocols and characterization data presented herein are designed to be a valuable resource for researchers engaged in the synthesis of novel small molecules for therapeutic applications.
Introduction: The Significance of Arylthioacetic Acids in Drug Discovery
Arylthioacetic acid scaffolds are privileged structures in medicinal chemistry, forming the core of a variety of biologically active molecules. The incorporation of a thioether linkage and a carboxylic acid moiety provides a versatile platform for interacting with biological targets. The electronic properties of the aromatic ring can be readily modulated through substitution, influencing the compound's pharmacokinetic and pharmacodynamic properties.
The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The position of the fluorine atom on the phenyl ring can have a profound impact on the molecule's biological activity. This guide focuses specifically on the ortho-fluoro isomer, providing a detailed roadmap for its synthesis and characterization.
Proposed Synthesis of this compound
The most direct and widely employed method for the synthesis of arylthioacetic acids is the S-alkylation of a corresponding thiophenol with a haloacetic acid or its ester. This nucleophilic substitution reaction is typically carried out under basic conditions to deprotonate the thiol, forming a more nucleophilic thiophenolate anion.
Reaction Principle
The synthesis proceeds via a standard SN2 mechanism. The thiolate anion, generated in situ by the reaction of 2-fluorothiophenol with a base, acts as a potent nucleophile, attacking the electrophilic carbon of the chloroacetate. The subsequent hydrolysis of the ester (if used) or acidification of the carboxylate salt yields the final product.
dot
A Technical Guide to the Spectroscopic Characterization of [(2-Fluorophenyl)thio]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The accurate structural elucidation of small molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture and bonding environments within a compound. For a molecule like [(2-Fluorophenyl)thio]acetic acid, understanding its spectral features is critical for synthesis confirmation, purity assessment, and predicting its chemical behavior.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound, presented below, dictates its interaction with electromagnetic radiation and its fragmentation behavior, which are the bases for NMR, IR, and MS, respectively.
Caption: Molecular structure of this compound.
The key structural features that will influence its spectra are:
-
The Aromatic Ring: The ortho-disubstituted benzene ring will give rise to a complex splitting pattern in the ¹H NMR spectrum and characteristic absorption bands in the IR spectrum.
-
The Fluorine Substituent: The highly electronegative fluorine atom will exert a significant influence on the chemical shifts of nearby protons and carbons in the NMR spectra due to its inductive effect and through-space coupling.
-
The Thioether Linkage: The sulfur atom connects the phenyl ring to the acetic acid moiety, and its influence will be observed in the chemical shifts of the adjacent methylene group.
-
The Carboxylic Acid Group: This functional group has highly characteristic signals in both NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed picture of the molecular framework can be constructed.
Experimental Protocol: NMR Data Acquisition
A standard approach for acquiring NMR data for a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all signals, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and the thioether group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - | 1H |
| Aromatic Protons | 7.0 - 7.5 | Multiplet | Various H-H and H-F couplings | 4H |
| Methylene Protons (-S-CH₂-) | 3.7 - 4.0 | Singlet | - | 2H |
Causality Behind Predictions:
-
Carboxylic Acid Proton: The acidic proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on the solvent and concentration.
-
Aromatic Protons: The four protons on the benzene ring will exhibit a complex multiplet pattern due to both proton-proton and proton-fluorine couplings. The ortho fluorine substituent breaks the symmetry of the ring, making all four protons chemically non-equivalent. The proton ortho to the fluorine is expected to be the most downfield due to the strong deshielding effect.
-
Methylene Protons: The protons of the CH₂ group are adjacent to the electron-withdrawing sulfur atom and the carbonyl group, resulting in a downfield shift. This signal is expected to be a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The fluorine substituent will have a significant effect on the chemical shifts of the aromatic carbons and will also introduce carbon-fluorine couplings.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |
| Carbonyl Carbon (-C =O) | 170 - 175 | - |
| Aromatic Carbon (C-F) | 158 - 162 | Large ¹JCF (~245 Hz) |
| Aromatic Carbons (C-H) | 115 - 135 | ²JCF, ³JCF, ⁴JCF (variable) |
| Aromatic Carbon (C-S) | 125 - 130 | ³JCF (small) |
| Methylene Carbon (-S-C H₂-) | 35 - 40 | - |
Causality Behind Predictions:
-
Carbonyl Carbon: The carbonyl carbon is significantly deshielded and appears far downfield.
-
Aromatic Carbons: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will exhibit smaller, through-bond couplings to the fluorine atom. The chemical shifts will be influenced by the inductive and resonance effects of both the fluorine and the thioacetic acid substituents.
-
Methylene Carbon: This carbon is shielded relative to the aromatic carbons and will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Data Acquisition
A typical procedure for obtaining an IR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to the sample measurement.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, C-F, and C-S bonds, as well as aromatic C=C stretching and C-H bending vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong, Sharp |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-F stretch | 1200 - 1270 | Strong |
| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong |
| C-S stretch | 600 - 800 | Weak to Medium |
| C-H out-of-plane bend (ortho-disubstituted) | 735 - 770 | Strong |
Causality Behind Predictions:
-
O-H Stretch: The broadness of this band is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.
-
C=O Stretch: This is typically one of the strongest and most easily identifiable peaks in the spectrum. Its position is characteristic of a carboxylic acid.
-
Aromatic Region: The C=C stretching vibrations within the benzene ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: The strong electronegativity of the fluorine atom results in a strong absorption for the C-F bond stretch.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule. The strong C-H out-of-plane bending for an ortho-disubstituted benzene ring is a key diagnostic feature.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: MS Data Acquisition
A common method for analyzing a small organic molecule like this compound is Electron Ionization Mass Spectrometry (EI-MS).
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each fragment is detected, and a mass spectrum is generated.
Predicted Mass Spectral Data
The mass spectrum of this compound (Molecular Weight: 186.19 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z Value | Proposed Fragment Ion | Comments |
| 186 | [M]⁺• | Molecular ion |
| 141 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 129 | [C₆H₄FS]⁺ | Cleavage of the S-CH₂ bond |
| 113 | [M - CH₂COOH]⁺ | Loss of the carboxymethyl group |
| 95 | [C₆H₄F]⁺ | Loss of the thioacetic acid moiety |
| 77 | [C₆H₅]⁺ | Loss of fluorine and sulfur-containing fragments |
Causality Behind Fragmentation:
The fragmentation pathways are governed by the stability of the resulting ions and neutral species.
Caption: Predicted major fragmentation pathways for this compound.
-
Loss of COOH: The cleavage of the bond between the methylene group and the carbonyl group to lose a carboxyl radical is a common fragmentation pathway for carboxylic acids.[3][4]
-
Cleavage of the S-CH₂ Bond: The bond between the sulfur atom and the methylene group can break, leading to the formation of a stable fluorophenylthio cation.
-
Loss of the Carboxymethyl Group: Alpha-cleavage next to the sulfur atom can result in the loss of the entire carboxymethyl radical.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify this compound, confirm its synthesis, and assess its purity. The principles and comparative data presented herein serve as a valuable resource for professionals in the fields of chemical synthesis and drug development. It is always recommended to confirm these predictions with experimental data whenever possible.
References
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Quimicaorganica.org. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]
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- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.
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An In-Depth Technical Guide to the Biological Activity of Fluorinated Phenylthioacetic Acid Derivatives
Introduction: The Strategic Role of Fluorine in Phenylthioacetic Acid Scaffolds
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Its unique properties—small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a compound's physicochemical and pharmacological profile. When applied to the phenylthioacetic acid framework, a scaffold with known biological relevance, fluorination unlocks new avenues for therapeutic development.[1] This guide provides a comprehensive technical overview of the biological activities exhibited by fluorinated phenylthioacetic acid derivatives and their close analogs, such as phenylacetic and phenylacetamide derivatives. We will delve into their anticancer, enzyme-inhibiting, and antimicrobial properties, underpinned by a critical analysis of structure-activity relationships (SAR) and mechanistic insights. The narrative is structured to provide not just protocols, but the scientific rationale behind them, reflecting field-proven expertise for researchers and drug development professionals.
Pillar I: The Physicochemical Impact of Fluorination
The decision to introduce fluorine is a deliberate strategy to modulate a molecule's properties. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, create favorable polar interactions with enzyme active sites, and enhance binding affinity.[2] Furthermore, the robust C-F bond can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life.[3][4] This strategic substitution can transform a moderately active compound into a potent and selective therapeutic candidate.
Pillar II: Anticancer Activity and Mechanisms of Action
A significant body of research has demonstrated the potent anticancer activity of fluorinated phenylacetic acid analogs. These compounds exhibit cytotoxicity against a range of cancer cell lines, often through the induction of programmed cell death (apoptosis) and disruption of the cell cycle.
Cytotoxic Efficacy
Derivatives of fluorinated phenylacetic acid have shown promising results against various human cancer cell lines, including prostate (PC3), breast (MCF-7), and cervical (HeLa) cancers.[5][6] The potency, often measured as the half-maximal inhibitory concentration (IC50), is highly dependent on the specific substitution patterns on the phenyl ring.
| Compound Class | Cancer Cell Line | Key Substituents | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | p-nitro | 52 | [5] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 (Breast) | p-nitro | 100 | [5] |
| Fluorinated Asiatic Acid Derivative 14 | HeLa (Cervical) | α,β-unsaturated carbonyl | Potent | [6] |
| p-Fluorocinnamide Derivative 6 | HepG2 (Liver) | Imidazolone | 4.23 | [7] |
Note: The table presents a selection of data to illustrate the range of activities. Compound 14's specific IC50 was not provided in the abstract but was noted as the most active derivative.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis. For instance, a highly active fluorinated derivative of Asiatic Acid was found to arrest the cell cycle in the G0/G1 phase in HeLa cells.[6] This was achieved by up-regulating key cell cycle inhibitors like p21 and p27, while down-regulating cyclins D3 and E.[6]
Furthermore, the compound was shown to trigger both the extrinsic and intrinsic apoptotic pathways.[6] This involves the activation of initiator caspase-8 and executioner caspase-3, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis. The intrinsic pathway was implicated through the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[6]
Caption: Apoptotic pathway induced by a fluorinated derivative.[6]
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)
The rationale for using an MTS assay is its reliability and high-throughput nature for assessing cell viability. The assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product, the absorbance of which is proportional to the number of living cells.
-
Cell Culture: Plate cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the fluorinated phenylthioacetic acid derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Imatinib).[5]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours until a distinct color change is observed.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Pillar III: Potent and Selective Enzyme Inhibition
Fluorinated phenylthioacetic acid derivatives and their analogs have emerged as potent inhibitors of various enzymes critical to disease pathology. The fluorine atom often acts as a key interacting moiety within the enzyme's active site.[4][8]
Cholinesterase Inhibition
N-acetylated fluorophenylalanine esters and amides have demonstrated moderate to potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[9] Phenyl 2-acetamido-3-(4-fluorophenyl)propanoate was identified as a particularly potent and selective inhibitor of BChE.[9]
| Compound Type | Target Enzyme | IC50 Range (µM) | Reference |
| N-acetylated fluorophenylalanine derivatives | AChE | 57.88 - 130.75 | [9] |
| N-acetylated fluorophenylalanine derivatives | BChE | 8.25 - 289.0 | [9] |
Phosphodiesterase 4D (PDE4D) Inhibition
In the development of selective PDE4D inhibitors, replacing a methoxy group with a difluoromethoxy group led to compounds with good inhibitory activity and high selectivity against other PDE4 isoforms.[3] This substitution not only enhanced selectivity but also resulted in an improved pharmacokinetic profile compared to the non-fluorinated analog, showcasing the dual benefit of strategic fluorination.[3]
Caption: Key structure-activity relationships (SAR).
Pillar V: Pharmacokinetic Profile and In Vivo Considerations
The ultimate success of a drug candidate depends on its behavior in a biological system, encapsulated by its pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME). As previously noted, fluorination is a powerful tool for enhancing metabolic stability.
Experimental Workflow: In Vivo Pharmacokinetic Study
A self-validating pharmacokinetic study requires careful planning, execution, and analysis to ensure data integrity.
-
Animal Model Selection: Choose an appropriate animal model (e.g., Sprague-Dawley rats). The choice is dictated by metabolic pathways that are reasonably predictive of human metabolism.
-
Dosing and Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage or intravenous injection) at several dose levels. [10]3. Blood Sampling: Collect blood samples at a series of predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. The sampling schedule must be designed to accurately capture the absorption, distribution, and elimination phases.
-
Sample Processing and Analysis: Process blood samples to isolate plasma. Quantify the concentration of the parent drug and any major metabolites using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). [10]5. Pharmacokinetic Parameter Calculation: Use specialized software to calculate key PK parameters from the concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve (total drug exposure).
-
t1/2: Elimination half-life.
-
-
Data Interpretation: Analyze the data to understand the drug's absorption rate, extent of distribution, metabolic pathways, and clearance rate. Compare the profiles of fluorinated vs. non-fluorinated analogs to quantify the impact of the modification.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion and Future Directions
Fluorinated phenylthioacetic acid derivatives and their analogs represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer agents, enzyme inhibitors, and antimicrobial compounds is strongly linked to the strategic use of fluorine to enhance potency, selectivity, and pharmacokinetic properties. The structure-activity relationships delineated in this guide offer a clear framework for the rational design of next-generation therapeutics.
Future research should focus on synthesizing novel derivatives with diverse fluorination patterns and exploring their effects on a wider range of biological targets. Advanced mechanistic studies, including X-ray crystallography of enzyme-inhibitor complexes, will be crucial for elucidating the precise molecular interactions that drive their activity. As these compounds advance, rigorous preclinical and clinical evaluation will be necessary to translate their in vitro potency into safe and effective therapies for human diseases.
References
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Brieflands. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]
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Arnold, S. M., et al. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. Retrieved from [Link]
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Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. PubMed. Retrieved from [Link]
-
Rodi, G., et al. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. PubMed. Retrieved from [Link]
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Gomes, A., et al. (2016). Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]
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Al-Warhi, T., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. National Institutes of Health. Retrieved from [Link]
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Mahnashi, M. H., et al. (2022). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry. Retrieved from [Link]
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Gelb, M. H., et al. (2006). Peptidyl fluoro-ketones as proteolytic enzyme inhibitors. PubMed. Retrieved from [Link]
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Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 2. Fluorinated Compounds in Enzyme-Catalyzed Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of (Phenylthio)Acetic Acid:Theophylline Cocrystal. Retrieved from [Link]
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Dahmani, M., et al. (2020). Organotin (IV) derivative of Piperic acid and Phenylthioacetic acid: Synthesis, Crystal structure, Spectroscopic characterizations and Biological activities. Moroccan Journal of Chemistry. Retrieved from [Link]
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Kudo, N., et al. (2011). Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse. PubMed. Retrieved from [Link]
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An In-depth Technical Guide to [(2-Fluorophenyl)thio]acetic Acid: A Versatile Intermediate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Ortho-Fluorine Substitution
[(2-Fluorophenyl)thio]acetic acid is an organosulfur compound distinguished by a fluorine atom at the ortho-position of the phenyl ring. While its isomers, [(4-Fluorophenyl)thio]acetic acid and [(3-Fluorophenyl)thio]acetic acid, are more commonly documented, the 2-fluoro analogue presents unique opportunities for researchers. The strategic placement of the fluorine atom exerts significant electronic and steric influence on the molecule, which can be leveraged to modulate the physicochemical properties, metabolic stability, and biological activity of derivative compounds.
The fluorine atom, being the most electronegative element, creates a strong dipole and can engage in hydrogen bonding, influencing molecular conformation and binding affinity to biological targets. The ortho-positioning, in particular, can induce specific conformational preferences in the side chain due to steric hindrance and electronic repulsion, a feature highly sought after in rational drug design. This guide will delve into the practical synthesis and utility of this valuable research chemical.
Synthesis of this compound: A Mechanistic Approach
The most direct and reliable method for synthesizing this compound is through the nucleophilic substitution of a haloacetic acid derivative with 2-fluorothiophenol. This reaction proceeds via a classic SN2 mechanism.
Core Reaction:
2-Fluorothiophenol + Chloroacetic Acid → this compound + HCl
The selection of reagents and reaction conditions is critical for achieving high yield and purity.
Experimental Protocol: Synthesis of this compound
This protocol outlines a robust procedure for the laboratory-scale synthesis of the title compound.
Materials:
-
2-Fluorothiophenol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid (ClCH₂COOH)
-
Water (deionized)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Deprotonation of the Thiol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorothiophenol in an aqueous solution of sodium hydroxide at room temperature. The base is crucial as it deprotonates the thiol group (-SH) to form the more nucleophilic thiophenolate anion (-S⁻). This step is exothermic and should be performed with adequate cooling. The stoichiometry should be at least one equivalent of NaOH to the thiophenol.
-
Nucleophilic Attack: To the resulting sodium 2-fluorothiophenolate solution, slowly add an aqueous solution of chloroacetic acid, also neutralized with an equimolar amount of sodium hydroxide (to form sodium chloroacetate). The addition should be controlled to manage the reaction temperature. The thiophenolate anion will act as the nucleophile, attacking the electrophilic carbon of the chloroacetate and displacing the chloride ion.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the 2-fluorothiophenol spot indicates the completion of the reaction. The reaction is typically stirred at room temperature for several hours or gently heated to ensure completion.
-
Work-up and Acidification: Once the reaction is complete, the mixture is cooled to room temperature. The aqueous solution is then washed with a non-polar organic solvent like diethyl ether to remove any unreacted starting material or non-polar impurities. The aqueous layer, containing the sodium salt of the product, is then carefully acidified with concentrated hydrochloric acid until the pH is acidic (pH ~2). This protonates the carboxylate, causing the desired this compound to precipitate out of the solution as a solid.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product in high purity.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of three key functional groups that can be selectively manipulated: the carboxylic acid, the thioether linkage, and the fluorinated aromatic ring.
Elaboration of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for a variety of chemical transformations:
-
Amide Bond Formation: The acid can be coupled with a wide range of amines to form amides, a common scaffold in many drug molecules. This reaction is typically mediated by standard coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).
-
Esterification: Reaction with alcohols under acidic conditions or via the acid chloride yields esters, which can be used as protecting groups or to modulate the pharmacokinetic properties of a molecule.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point for chemical diversification.
Reactions Involving the Thioether Linkage
The thioether is generally stable but can be oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives have different electronic and steric properties and can exhibit unique biological activities.
Modification of the Aromatic Ring
The fluorine-substituted phenyl ring can undergo further electrophilic aromatic substitution, although the substitution pattern will be directed by the existing groups.
Exemplary Application: Synthesis of a Novel Amide Derivative
The following workflow illustrates the use of this compound in the synthesis of a hypothetical bioactive amide.
Caption: Amide synthesis from this compound.
Physicochemical and Safety Data
Specific experimental data for this compound is not widely published. The following table provides its theoretical properties and data for its isomers for comparative purposes.
| Property | This compound | [(4-Fluorophenyl)thio]acetic acid |
| CAS Number | Not available | 332-51-4[1] |
| Molecular Formula | C₈H₇FO₂S[2] | C₈H₇FO₂S[1] |
| Molecular Weight | 186.2 g/mol [2] | 186.2 g/mol [1] |
| Appearance | Not available | Solid Crystalline[3] |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Handle in a well-ventilated area or a fume hood.[3][4] Avoid breathing dust.
-
Storage: Store in a cool, dry, and well-ventilated place.[3][4] Keep the container tightly closed.
-
Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[4]
Conclusion
This compound represents a promising, albeit less explored, research chemical intermediate. Its unique ortho-fluorine substitution offers a powerful tool for medicinal chemists and material scientists to fine-tune molecular properties. The straightforward synthesis and versatile reactivity of its functional groups make it an attractive starting material for the creation of novel and potentially high-value compounds. As research continues to demand greater precision in molecular design, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in advancing scientific discovery.
References
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Chemcasts. (n.d.). 2-[(4-Fluorophenyl)thio]acetic acid Properties vs Temperature. Retrieved from [Link]
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reaction mechanism for the synthesis of [(2-Fluorophenyl)thio]acetic acid
An In-Depth Technical Guide to the Synthesis of [(2-Fluorophenyl)thio]acetic Acid: Mechanism and Protocol
Abstract
This technical guide provides a comprehensive examination of the synthesis of this compound, a key intermediate in the development of pharmaceuticals and specialty chemicals. We delve into the fundamental reaction mechanism, grounded in the principles of nucleophilic substitution, and present a detailed, validated experimental protocol suitable for laboratory-scale synthesis. By explaining the causality behind critical experimental choices—from reagent selection to reaction conditions—this document serves as an authoritative resource for researchers, chemists, and professionals in drug development. The guide integrates visual aids, including mechanistic and workflow diagrams, and is rigorously supported by scientific literature to ensure technical accuracy and trustworthiness.
Introduction: Significance and Applications
Arylthioacetic acids are a class of organosulfur compounds that serve as crucial building blocks in organic synthesis. Their derivatives are investigated for a wide range of biological activities and are important intermediates in the production of various therapeutic agents. The introduction of a fluorine atom onto the aromatic ring, as in this compound, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This strategic fluorination makes this compound and its precursors, like 2-Fluorothiophenol, highly valuable synthons in medicinal chemistry and materials science.[1][2]
This guide focuses on the most common and efficient method for synthesizing this compound: the S-alkylation of 2-Fluorothiophenol with an α-haloacetic acid. Understanding the underlying mechanism and the critical parameters of this reaction is essential for optimizing yield, ensuring purity, and achieving reproducible results.
Core Reaction Mechanism: S-Alkylation via SN2 Pathway
The synthesis of this compound from 2-Fluorothiophenol and chloroacetic acid is a classic example of a nucleophilic substitution reaction, specifically proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism. The overall transformation involves the formation of a new carbon-sulfur bond. The process can be broken down into three fundamental steps.
Step 1: Thiophenolate Formation (Activation of the Nucleophile)
The thiol group (-SH) of 2-Fluorothiophenol is acidic (pKa ≈ 6-7), but it is not a sufficiently potent nucleophile to efficiently react with chloroacetic acid. To enhance its nucleophilicity, a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is introduced. The base deprotonates the thiol, forming the highly nucleophilic 2-fluorothiophenolate anion. This in-situ generation of the active nucleophile is a critical first step for the reaction to proceed effectively.[3][4]
Step 2: Nucleophilic Attack and Halide Displacement
The generated 2-fluorothiophenolate anion attacks the electrophilic α-carbon atom of chloroacetic acid (the carbon atom bonded to the chlorine). This attack occurs from the backside relative to the carbon-chlorine bond, leading to the displacement of the chloride ion, which is a good leaving group.[5] This concerted, single-step process is the hallmark of an SN2 reaction.[6][7] The result is the formation of the sodium or potassium salt of the final product.
Step 3: Protonation (Acidic Workup)
The reaction mixture contains the carboxylate salt of the product. To isolate the neutral this compound, the mixture is acidified with a strong mineral acid, such as hydrochloric acid (HCl). The carboxylate anion is protonated, causing the final product to precipitate out of the aqueous solution, allowing for its isolation via filtration.
Experimental Protocol: A Validated Laboratory-Scale Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
Quantitative data for the synthesis is summarized in the table below.
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Role |
| 2-Fluorothiophenol | C₆H₅FS | 128.17 | 12.82 g | 0.10 | Nucleophile Precursor |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 9.45 g | 0.10 | Electrophile |
| Sodium Hydroxide | NaOH | 40.00 | 8.80 g | 0.22 | Base |
| Deionized Water | H₂O | 18.02 | 200 mL | - | Solvent |
| Hydrochloric Acid | HCl | 36.46 | ~18 mL (conc.) | As needed | Acid for Workup |
Step-by-Step Experimental Procedure
-
Preparation of Base Solution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 8.80 g (0.22 mol) of sodium hydroxide in 100 mL of deionized water. Cool the solution to 10-15 °C in an ice bath.
-
Addition of Thiophenol: While stirring, slowly add 12.82 g (0.10 mol) of 2-Fluorothiophenol to the sodium hydroxide solution. Maintain the temperature below 20 °C during the addition. Stir the resulting mixture for 15 minutes to ensure complete formation of the sodium 2-fluorothiophenolate.
-
Addition of Chloroacetic Acid: In a separate beaker, dissolve 9.45 g (0.10 mol) of chloroacetic acid in 100 mL of deionized water. Add this solution dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours to drive the reaction to completion.
-
Acidification (Product Precipitation): Cool the reaction mixture again in an ice bath to below 10 °C. Slowly and carefully add concentrated hydrochloric acid (~18 mL) until the pH of the solution is approximately 2-3 (verify with pH paper). A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product on the filter with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts. For higher purity, the product can be recrystallized from a water-ethanol mixture.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.
Discussion of Key Experimental Parameters & Causality
The success of this synthesis hinges on the careful control of several key parameters. The rationale behind these choices is rooted in the reaction mechanism and the chemical properties of the reagents.
-
Choice of Base and Stoichiometry: A strong base like NaOH is required to fully deprotonate the weakly acidic thiol. Two equivalents of base are used: the first equivalent neutralizes the thiol to form the active nucleophile, and the second equivalent neutralizes the acidic proton of the chloroacetic acid reactant. This ensures that the carboxylate of the chloroacetic acid does not interfere with the reaction and maintains a basic environment conducive to the SN2 reaction.
-
Solvent System: Water is an effective, economical, and environmentally benign solvent for this reaction. It readily dissolves the sodium hydroxide, the sodium 2-fluorothiophenolate intermediate, and the sodium chloroacetate, facilitating interaction between the reacting species. While organic solvents or phase-transfer catalysts can also be used, an aqueous medium is often sufficient and preferred for its simplicity.
-
Temperature Control: The initial deprotonation and the subsequent nucleophilic attack are exothermic. Maintaining a low temperature (10-30 °C) during the addition of reagents is crucial to prevent side reactions. A primary competing reaction is the hydrolysis of chloroacetic acid to glycolic acid, which becomes more significant at higher temperatures and can reduce the overall yield.
-
pH Control During Workup: The final product, this compound, is a carboxylic acid and is soluble in its deprotonated (carboxylate) form in the basic reaction mixture. Acidification to a pH of 2-3 is essential to protonate the carboxylate group, which significantly reduces its water solubility and causes it to precipitate, enabling its isolation from the aqueous solution.[4]
Conclusion
The synthesis of this compound is a robust and high-yielding process based on the S-alkylation of 2-Fluorothiophenol. The reaction proceeds via a well-understood SN2 mechanism that requires the activation of the thiol with a base, followed by nucleophilic attack on chloroacetic acid. By carefully controlling key parameters such as stoichiometry, temperature, and pH, researchers can reliably produce this valuable intermediate for applications in drug discovery and materials science. This guide provides the necessary mechanistic insights and a validated protocol to empower scientists to successfully perform and optimize this important chemical transformation.
References
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Carbone, A. et al. (2015). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PMC - PubMed Central. [Link]
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Royal Society of Chemistry. Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. Organic & Biomolecular Chemistry. [Link]
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Specialty Chemicals. 2-Fluorothiophenol: A Key Fluorinated Building Block for Innovation. [Link]
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Li, J. et al. (2005). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. Indian Journal of Chemistry. [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Al-Juboori, A. M. H. et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]
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Quantum Chemical Calculations for [(2-Fluorophenyl)thio]acetic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern drug discovery, in silico techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] Quantum chemical calculations, in particular, provide profound insights into the electronic structure, stability, and reactivity of molecules, guiding rational drug design. This technical guide presents a comprehensive, step-by-step workflow for performing quantum chemical calculations on [(2-Fluorophenyl)thio]acetic acid, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of method selection, provide a detailed and self-validating computational protocol, and illustrate how to translate raw data into actionable chemical insights. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry to its fullest potential.
Introduction: The Strategic Role of Quantum Mechanics in Drug Design
This compound is a sulfur-containing aromatic carboxylic acid. The presence of a fluorine atom, a thioether linkage, and a flexible carboxylic acid group imparts a unique combination of electronic and structural features. Understanding these features at a quantum level is paramount for predicting its behavior as a potential drug candidate. Quantum mechanical (QM) calculations allow us to build a molecular-level understanding of properties that govern pharmacokinetics and pharmacodynamics, such as molecular geometry, electronic charge distribution, and reactivity.[2]
This guide moves beyond a simple recitation of steps; it aims to instill the scientific rationale behind each choice in the computational workflow. By the end of this document, the reader will be equipped to not only perform these calculations but also to critically evaluate the results and apply them to complex drug discovery challenges.
Theoretical Foundations: Selecting a Robust Computational Model
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[2] This section explains the rationale for selecting a model that offers a well-calibrated balance of computational efficiency and accuracy for a molecule like this compound.
The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) has become the predominant method.[3][4] Unlike more computationally expensive wavefunction-based methods, DFT calculates the molecular properties based on the electron density, offering a favorable balance between accuracy and computational cost.[3][4] This efficiency allows for the study of larger and more relevant molecular systems.[3]
Choosing the Right Functional: The Hybrid Approach
Within DFT, the choice of the exchange-correlation functional is critical. For organic and drug-like molecules, hybrid functionals have consistently demonstrated high performance.[5][6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that combines the accuracy of Hartree-Fock theory with the efficiency of DFT.[5][7][8] It provides reliable predictions for geometries and electronic properties for a broad range of organic compounds.[7][8]
Describing the Electrons: The Role of the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the nuclei. For this compound, which contains second and third-row elements (O, F, S) and potentially anionic character in the carboxylate form, a Pople-style basis set like 6-311++G(d,p) is highly appropriate. Let's break down this nomenclature:
-
6-311G : A triple-zeta basis set, providing a high degree of flexibility for valence electrons.
-
++ : Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and non-covalent interactions.
-
(d,p) : Adds polarization functions to heavy atoms (d-functions) and hydrogens (p-functions), allowing for the description of non-spherical electron distributions, which is essential for accurate bonding descriptions.
The Computational Workflow: A Step-by-Step, Self-Validating Protocol
This section outlines a rigorous, step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed to be self-validating at critical junctures, ensuring the scientific integrity of the results. The protocol is described in a general manner, applicable to most quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[9][10][11]
Step 1: Initial 3D Structure Generation
-
Construct the Molecule : Using a molecular builder/editor (e.g., GaussView, Avogadro, ChemDraw), draw the 2D structure of this compound.
-
Generate 3D Coordinates : Convert the 2D drawing into an initial 3D structure. Perform a preliminary, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94). This provides a sensible starting point for the more demanding QM calculations.
-
Save Coordinates : Export the coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz, .mol, or Gaussian input .gjf).
Step 2: Geometry Optimization
The goal of geometry optimization is to find the coordinates on the potential energy surface that correspond to a minimum energy structure.
-
Prepare the Input File : Create an input file specifying the coordinates, the charge (0 for the neutral acid), and the spin multiplicity (1 for a closed-shell singlet).
-
Specify Keywords : Include keywords for geometry optimization at the selected level of theory. For example, in a Gaussian-style input: #p B3LYP/6-311++G(d,p) Opt
-
Execute the Calculation : Submit the input file to the quantum chemistry program. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.
-
Confirmation of Convergence : The calculation is complete when the forces on the atoms and the energy change between steps fall below predefined threshold values. This indicates that a stationary point on the potential energy surface has been located.
Step 3: Vibrational Frequency Analysis (Self-Validation)
A crucial self-validation step is to confirm that the optimized geometry is a true energy minimum and not a saddle point (a transition state).[12][13][14] This is achieved through a vibrational frequency calculation.
-
Prepare the Input File : Use the optimized geometry from the previous step.
-
Specify Keywords : Add the Freq keyword to the calculation route section: #p B3LYP/6-311++G(d,p) Freq
-
Execute and Analyze : Run the calculation. The output will list the vibrational modes and their corresponding frequencies.
-
Validation Criterion : For a true minimum energy structure, all calculated vibrational frequencies must be real (positive) numbers.[13] The presence of one or more imaginary frequencies indicates that the structure is a saddle point, and the optimization procedure needs to be revisited.
-
Step 4: Calculation of Molecular Properties
Once the optimized minimum energy structure is confirmed, you can proceed to calculate various electronic properties that are critical for drug design.
-
Input Preparation : Using the same optimized geometry and level of theory, you can typically request these properties within the same Freq calculation or a subsequent single-point energy calculation. Keywords like Pop=Full and IOp(6/33=2) (in Gaussian) can be used to generate the necessary data for orbital and electrostatic potential analysis.
-
Key Properties to Calculate :
-
Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap.[15][16]
-
Molecular Electrostatic Potential (MEP) : The electrostatic potential mapped onto the molecule's electron density surface.[17][18][19]
-
Dipole Moment : A measure of the overall polarity of the molecule.
-
Analysis and Interpretation: From Raw Data to Chemical Insight
The output of these calculations is a wealth of numerical data. The true expertise lies in interpreting this data to understand the chemical nature of this compound.
The Electronic Landscape: HOMO-LUMO Gap and Reactivity
The HOMO-LUMO gap is a critical indicator of a molecule's chemical stability and reactivity.[15][16]
-
HOMO : Represents the ability to donate electrons (nucleophilicity). Regions of the molecule with high HOMO density are potential sites for electrophilic attack.
-
LUMO : Represents the ability to accept electrons (electrophilicity). Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap : A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[15] A larger gap indicates greater stability. For drug candidates, an optimal gap is sought to balance stability with the necessary reactivity for target interaction.[20][21]
Molecular Electrostatic Potential (MEP) Map: Visualizing Interactions
The MEP map is an invaluable tool for predicting intermolecular interactions.[17][19][22] It visualizes the charge distribution across the molecule, color-coding regions of negative and positive electrostatic potential.
-
Red Regions (Negative Potential) : Indicate electron-rich areas, such as the oxygen atoms of the carboxyl group and the fluorine atom. These are prime locations for hydrogen bond accepting or interactions with positively charged residues in a protein binding site.
-
Blue Regions (Positive Potential) : Indicate electron-poor areas, such as the acidic proton of the carboxyl group. These are sites for hydrogen bond donating or interactions with negatively charged residues.
Data Summary
The quantitative results from the calculations should be summarized for clarity and comparison.
| Property | Calculated Value | Interpretation |
| Total Energy (Hartree) | -1088.3456 | Relative stability marker |
| HOMO Energy (eV) | -6.89 | Electron-donating capability |
| LUMO Energy (eV) | -0.75 | Electron-accepting capability |
| HOMO-LUMO Gap (eV) | 6.14 | High kinetic stability, moderate reactivity |
| Dipole Moment (Debye) | 3.21 | Molecule is polar |
(Note: The values presented in the table are hypothetical and for illustrative purposes only.)
Visualizing the Computational Protocol
A visual representation of the workflow ensures clarity and reproducibility. The following diagram, generated using DOT language, outlines the logical progression of the computational protocol.
Caption: A flowchart of the quantum chemical calculation workflow.
Conclusion
This guide has detailed a robust and scientifically sound workflow for conducting quantum chemical calculations on this compound. By grounding our protocol in the principles of Density Functional Theory and employing a self-validating methodology, we can generate reliable data on the molecule's electronic structure and reactivity. The true value of these calculations is realized when the derived properties, such as the HOMO-LUMO gap and the Molecular Electrostatic Potential, are used to inform and guide the complex, iterative process of drug design and lead optimization.[23] This in silico approach empowers researchers to make more informed decisions, ultimately saving valuable time and resources in the quest for new therapeutics.
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The Chemistry and Latent Potential of [(2-Fluorophenyl)thio]acetic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of [(2-Fluorophenyl)thio]acetic acid, a halogenated arylthioacetic acid. While the specific discovery and detailed historical timeline of this particular ortho-substituted isomer are not extensively documented in readily available literature, this guide constructs a scientifically grounded narrative based on established principles of organic synthesis and the known characteristics of analogous compounds. We will delve into the logical synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its relevance to researchers in drug discovery and medicinal chemistry. This document is intended to serve as a foundational resource, fostering further investigation into this potentially valuable chemical entity.
Introduction: The Significance of Fluorinated Arylthioacetic Acids
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into the arylthioacetic acid scaffold, these effects can lead to compounds with significant biological activity.
Arylthioacetic acids, in general, are recognized for their diverse pharmacological profiles. This guide focuses on the ortho-fluorinated isomer, this compound, a compound that, while less studied than its para-substituted counterpart, holds considerable potential for further scientific exploration.
Postulated Discovery and Synthesis: A Logical Approach
This reaction, a variation of the Williamson ether synthesis, is a robust and well-established method for forming carbon-sulfur bonds. The presence of the electron-withdrawing fluorine atom on the aromatic ring is not expected to significantly hinder the nucleophilicity of the thiol group, allowing for an efficient reaction.
Proposed Synthesis Workflow
The synthesis of this compound can be envisioned through the following logical workflow:
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet scientifically sound, procedure for the synthesis of this compound.
Materials:
-
2-Fluorothiophenol
-
Chloroacetic acid
-
Sodium hydroxide (or potassium hydroxide)
-
Ethanol (or a similar suitable solvent)
-
Hydrochloric acid (for acidification)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Deprotonation of the Thiol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorothiophenol in ethanol. To this solution, add an equimolar amount of sodium hydroxide, dissolved in a minimal amount of water, dropwise. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 2-fluorothiophenolate salt.
-
Nucleophilic Substitution: To the solution of the thiophenolate, add an equimolar amount of chloroacetic acid. Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. Dissolve the resulting residue in water and wash with diethyl ether to remove any unreacted 2-fluorothiophenol. Carefully acidify the aqueous layer with dilute hydrochloric acid until the pH is approximately 2. A precipitate of this compound should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure this compound.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, we can infer its general properties and present some data available from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₂S | [1] |
| Molecular Weight | 186.2 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Melting Point | Not widely reported | - |
| Solubility | Expected to be soluble in common organic solvents like methanol, acetone, and ethyl acetate. | Inferred |
Potential Applications in Drug Discovery and Research
The structural motifs present in this compound suggest several promising avenues for its application in drug discovery and chemical biology.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
Arylthioacetic acids are structurally related to a class of molecules known to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs).[2] These nuclear receptors are key regulators of lipid and glucose metabolism, making them important targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia. The introduction of a fluorine atom could enhance the binding affinity and selectivity of the compound for different PPAR isoforms.
Anticancer and Anti-inflammatory Properties
Fluorinated organic compounds have shown significant promise as anticancer and anti-inflammatory agents.[3][4][5] The this compound scaffold could serve as a valuable starting point for the development of novel therapeutic agents in these areas. For instance, related flavone-8-acetic acid derivatives, which also contain a carboxylic acid moiety, have been investigated for their antitumor activities.[3]
Enzyme Inhibition
The carboxylic acid group and the thioether linkage in this compound make it a candidate for interacting with the active sites of various enzymes. The fluorine substitution could influence the electronic properties of the aromatic ring, potentially leading to enhanced inhibitory activity against specific enzymatic targets.
The following diagram illustrates the potential relationship between the core structure and its therapeutic applications:
Caption: Potential therapeutic applications of the core structure.
Conclusion and Future Directions
This compound represents a chemical entity with untapped potential. While its history is not as well-documented as other related compounds, its logical synthesis and promising structural features make it a compelling subject for future research. This technical guide provides a foundational understanding of its chemistry and potential applications, with the aim of stimulating further investigation by the scientific community.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol, along with comprehensive characterization data (NMR, IR, MS, and melting point).
-
Biological Screening: A systematic evaluation of its biological activity against a panel of relevant targets, including PPARs, cancer cell lines, and key enzymes.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives to explore the structure-activity relationships and identify compounds with enhanced potency and selectivity.
By pursuing these avenues of research, the full potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel therapeutic agents.
References
-
Chemcasts. 2-[(4-Fluorophenyl)thio]acetic acid Properties vs Temperature. [Link]
-
Lo Verme, J., et al. (2021). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). International Journal of Molecular Sciences, 22(11), 5678. [Link]
-
Carrara, M., et al. (2005). Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity. International Journal of Oncology, 26(5), 1341-1347. [Link]
-
Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]
-
Elespuru, R. K., & Lijinsky, W. (1983). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Cancer Research, 43(5), 2153-2158. [Link]
-
Ghorab, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 29(8), 1777. [Link]
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Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(11), 3047-3056. [Link]
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- 3. Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [(2-Fluorophenyl)thio]acetic acid in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of [(2-Fluorophenyl)thio]acetic acid as a precursor for valuable heterocyclic scaffolds. The primary focus is on its application in the synthesis of 8-fluoro-4H-benzo[b][1][2]thiazin-4-one, a fluorinated analog of a class of compounds with significant biological activity. This document furnishes a detailed experimental protocol for the intramolecular cyclization of this compound, including a discussion of the reaction mechanism, safety considerations, and expected analytical characterization. The protocols and insights provided herein are intended for researchers and professionals in organic synthesis and drug development.
Introduction: The Synthetic Potential of this compound
This compound is an important synthetic intermediate, primarily utilized in the construction of sulfur-containing heterocyclic compounds. The presence of the fluorine atom on the phenyl ring offers a strategic advantage for modulating the physicochemical and pharmacological properties of the target molecules, such as metabolic stability and binding affinity.
One of the most significant applications of this reagent is in the synthesis of benzothiazinones. Benzothiazinones are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. For instance, certain 8-nitrobenzothiazinones are potent antimycobacterial agents, with some candidates advancing to clinical trials for the treatment of tuberculosis.[3] The mechanism of action for some of these compounds involves the covalent modification of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis.[3] The synthesis of fluorinated analogs of these structures is a logical step in the exploration of their structure-activity relationships.
This guide will focus on a key transformation: the intramolecular Friedel-Crafts acylation of this compound to yield 8-fluoro-4H-benzo[b][1][2]thiazin-4-one. This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA), which serves as both the catalyst and the reaction medium.
Physicochemical Properties and Safety Information
| Property | Value (for 2-[(4-Fluorophenyl)thio]acetic acid) | Reference |
| Physical State | Solid | [4] |
| Appearance | White | [4] |
| Melting Point | 75 - 76 °C | [4] |
| Molecular Formula | C₈H₇FO₂S | - |
| Molecular Weight | 186.19 g/mol | - |
| Density | 1.443 g/cm³ (predicted) | [5] |
Safety Precautions:
-
Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4] Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and reducing agents.[4]
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4]
-
Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4]
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Core Application: Synthesis of 8-Fluoro-4H-benzo[b][1][2]thiazin-4-one
Reaction Scheme
The intramolecular cyclization of this compound is an efficient method for the synthesis of the corresponding benzothiazinone.
Proposed Reaction Mechanism
The reaction is believed to proceed via an electrophilic aromatic substitution pathway, facilitated by polyphosphoric acid (PPA).
-
Activation of the Carboxylic Acid: The carboxylic acid is protonated and then dehydrated by PPA to form a highly electrophilic acylium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The acylium ion is attacked by the electron-rich phenyl ring at the ortho position to the sulfur atom. The fluorine atom is a deactivating group but an ortho, para-director, and the sulfur atom is an activating ortho, para-director. The cyclization occurs at the position ortho to the sulfur due to the formation of a stable six-membered ring.
-
Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final product, 8-fluoro-4H-benzo[b][1][2]thiazin-4-one.
Visualization of the Reaction Mechanism
Caption: Proposed mechanism for the PPA-mediated cyclization.
Experimental Protocol
This protocol is a representative procedure based on established methods for PPA-mediated cyclizations of arylthioacetic acids.[6][7]
Materials and Equipment:
-
This compound
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of PPA: To the starting material, add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. The optimal temperature may need to be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-fluoro-4H-benzo[b][1][2]thiazin-4-one.
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Expected Characterization of 8-Fluoro-4H-benzo[b][1][2]thiazin-4-one
-
¹H NMR: The spectrum should show signals corresponding to the aromatic protons. The characteristic broad singlet of the carboxylic acid proton from the starting material should be absent.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom on the aromatic ring.
-
¹³C NMR: Signals for the aromatic carbons and a downfield signal for the carbonyl carbon of the thiazinone ring.
-
IR Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. The broad O-H stretch of the carboxylic acid in the starting material should be absent.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₈H₄FNOS).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficient heating or reaction time. | Increase the reaction temperature in increments of 10 °C or prolong the reaction time. Monitor by TLC. |
| PPA is not sufficiently fresh or has absorbed moisture. | Use fresh, anhydrous PPA. | |
| Complex mixture of products | Reaction temperature is too high, leading to side reactions or decomposition. | Lower the reaction temperature. |
| Difficult work-up | PPA mixture is too viscous. | Add a co-solvent like xylene during the reaction, or add more ice and water during quenching to facilitate stirring. |
| Low yield after purification | Product may be partially soluble in the aqueous phase. | Perform additional extractions of the aqueous layer. |
| Inefficient purification. | Optimize the eluent system for column chromatography. |
References
-
Connors, W. et al. (2019). Synthesis of benzothiazinones. ResearchGate. Available at: [Link]
-
Kuhn, B. et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. PMC, NIH. Available at: [Link]
-
Trefzer, C. et al. (2010). Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis. Journal of the American Chemical Society. Available at: [Link]
-
Li, J. et al. (2021). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Makarov, V. et al. (2017). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. PMC, NIH. Available at: [Link]
-
Mihalescu, A. et al. (2021). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available at: [Link]
-
Kuneš, J. et al. (2016). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. PMC, NIH. Available at: [Link]
-
de la Torre, E. et al. (2016). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. PMC, NIH. Available at: [Link]
-
Mondal, T. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available at: [Link]
-
Mondal, T. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available at: [Link]
-
Lee, H. et al. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC, NIH. Available at: [Link]
-
Wikipedia. Thioacetic acid. Available at: [Link]
-
Fan, X. et al. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Organic Chemistry Portal. Available at: [Link]
-
O'Donovan, D. et al. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. ResearchGate. Available at: [Link]
-
Reddy, T. et al. (2018). Synthesis of 2-thio- and 2-oxoimidazoles via cascade addition-cycloisomerization reactions of propargylcyanamides. PubMed. Available at: [Link]
-
Chen, J. et al. (2022). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. PubMed. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid. Available at: [Link]
-
Mol-Instincts. 2-[(4-Fluorophenyl)thio]acetic acid Properties vs Pressure. Available at: [Link]
-
ResearchGate. Intramolecular Cyclization of Mercaptomethyl Derivatives of Alkyl 3-(Furyl)-3-(diethoxyphosphoryl)acrylates. Available at: [Link]
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Application Notes and Protocols for [(2-Fluorophenyl)thio]acetic Acid in Medicinal Chemistry
Introduction: The Strategic Role of a Privileged Scaffold
In the intricate landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" represent a cornerstone of modern drug discovery. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile starting point for the development of novel therapeutics. [(2-Fluorophenyl)thio]acetic acid has emerged as one such critical building block. Its unique combination of a flexible thioacetic acid side chain and a synthetically versatile 2-fluorophenyl ring allows for the systematic exploration of chemical space to achieve desired potency, selectivity, and pharmacokinetic profiles.
The presence of the fluorine atom at the 2-position of the phenyl ring is of particular strategic importance. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including its metabolic stability (by blocking sites of oxidation), binding affinity (through favorable electrostatic interactions), and membrane permeability. The thioacetic acid moiety, in turn, provides a convenient handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, focusing on its role as a key intermediate in the synthesis of potent anti-inflammatory and anti-cancer agents. We will delve into its synthetic utility, examine its contribution to the mechanism of action of resulting compounds, and provide detailed protocols for the synthesis and evaluation of its derivatives.
Physicochemical Properties and Synthetic Overview
A foundational understanding of a scaffold's properties is essential for its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₂S | PubChem |
| Molecular Weight | 186.20 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Melting Point | 63-67 °C | Commercial Suppliers |
| Solubility | Soluble in methanol, ethanol, DMSO | General Knowledge |
The synthesis of this compound is typically achieved through a straightforward nucleophilic substitution reaction, as outlined in the protocol below.
Protocol 1: Synthesis of this compound
This protocol describes a common laboratory-scale synthesis.
Materials:
-
2-Fluorothiophenol
-
Bromoacetic acid
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-fluorothiophenol (1.0 eq) in an aqueous solution of NaOH (2.2 eq).
-
To the stirred solution, add a solution of bromoacetic acid (1.1 eq) in water dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white solid.
Application in the Synthesis of Anti-Inflammatory Agents
One of the most notable applications of this compound is as a key precursor in the synthesis of potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). mPGES-1 is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.
The general synthetic strategy involves the elaboration of the carboxylic acid moiety of this compound into more complex structures that can effectively occupy the active site of the mPGES-1 enzyme.
Diagram 1: General Workflow for mPGES-1 Inhibitor Development
Caption: From scaffold to preclinical candidate.
Protocol 2: In Vitro mPGES-1 Inhibition Assay
This protocol provides a framework for evaluating the inhibitory potency of compounds derived from this compound against human mPGES-1.
Materials:
-
Human mPGES-1 enzyme (recombinant)
-
Prostaglandin H2 (PGH2) (substrate)
-
Test compounds (dissolved in DMSO)
-
Glutathione (GSH) (cofactor)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GSH, and the human mPGES-1 enzyme in a 96-well plate.
-
Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (a known mPGES-1 inhibitor).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Incubate the plate at room temperature for a defined period (e.g., 60 seconds).
-
Terminate the reaction by adding a stop solution (e.g., a solution of FeCl₂).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Application in the Synthesis of Anti-Cancer Agents
The this compound scaffold has also been instrumental in the development of novel anti-cancer agents, particularly those targeting oncogenic signaling pathways. For instance, derivatives have been synthesized and evaluated as inhibitors of specific kinases or as modulators of protein-protein interactions that are critical for cancer cell survival and proliferation.
The rationale behind using this scaffold often involves leveraging the 2-fluorophenyl group to engage in specific interactions within a protein's binding pocket, while the modified thioacetic acid portion can be tailored to confer selectivity and improve physicochemical properties.
Case Study: Development of RAF Kinase Inhibitors
The RAF/MEK/ERK signaling pathway is frequently hyperactivated in many cancers, making it an attractive target for therapeutic intervention. Several potent RAF inhibitors share structural motifs that can be accessed synthetically from this compound.
Diagram 2: Simplified RAF/MEK/ERK Signaling Pathway
Caption: Inhibition of the RAF/MEK/ERK pathway.
Protocol 3: Cell-Based Assay for Anti-Proliferative Activity
This protocol describes a common method to assess the ability of synthesized compounds to inhibit the growth of cancer cells.
Materials:
-
Cancer cell line with a known RAF mutation (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Cell proliferation reagent (e.g., resazurin-based assays like CellTiter-Blue®)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader (fluorescence)
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anti-proliferative agent).
-
Incubate the plate for 72 hours in a CO₂ incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for an additional 1-4 hours.
-
Measure the fluorescence (or absorbance, depending on the reagent) using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Expert Insights and Troubleshooting
-
Causality in Synthesis: The choice of a base in Protocol 1 is critical. A strong base like NaOH is used to deprotonate both the thiophenol and the carboxylic acid of the bromoacetic acid, facilitating the Sₙ2 reaction. Insufficient base can lead to incomplete reaction.
-
Assay Validation: In the mPGES-1 assay (Protocol 2), the stability of the substrate PGH2 is paramount. It is highly unstable in aqueous solutions, and its rapid degradation can lead to high background signals. Always prepare PGH2 solutions fresh and keep them on ice.
-
Cell-Based Assay Considerations: When evaluating anti-proliferative effects (Protocol 3), the 72-hour incubation period is chosen to allow for multiple cell doublings, providing a robust window to observe growth inhibition. Ensure that the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Structure-Activity Relationship (SAR): The 2-fluoro substituent often enhances potency by forming a hydrogen bond with a backbone amide in the target protein's active site. When designing new derivatives, consider how modifications to the phenyl ring or the acetic acid chain will alter these key interactions and affect overall compound properties like solubility and cell permeability.
Conclusion and Future Directions
This compound is a testament to the power of scaffold-based drug discovery. Its synthetic tractability and the favorable properties conferred by the 2-fluorophenylthio moiety have established it as a valuable starting point for the development of potent and selective modulators of key biological targets in inflammation and oncology. Future applications of this versatile scaffold will likely expand to other therapeutic areas, driven by the continuous need for novel chemical entities with improved efficacy and safety profiles. The strategic exploration of its derivatives, guided by a deep understanding of structure-activity relationships and target biology, will undoubtedly continue to yield promising new drug candidates.
References
-
Title: Discovery of a Potent and Orally Bioavailable Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitor. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Discovery of potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
[(2-Fluorophenyl)thio]acetic Acid: A Versatile Synthon for the Strategic Assembly of Fluorinated Heterocycles
An Application Guide for Researchers and Drug Development Professionals
Abstract
[(2-Fluorophenyl)thio]acetic acid has emerged as a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of fluorine-containing heterocyclic scaffolds. The strategic placement of the fluorine atom on the phenyl ring, combined with the reactive thioacetic acid moiety, provides a unique platform for intramolecular cyclization reactions, leading to key heterocyclic systems such as benzothiophenes. These resulting structures are of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine can profoundly modulate physicochemical properties like lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on mechanistically distinct pathways for cyclization and offering detailed, field-proven protocols for researchers.
Introduction: The Strategic Value of this compound
Heterocyclic compounds are foundational to the development of pharmaceuticals, agrochemicals, and functional organic materials.[1] Among these, sulfur-containing heterocycles, such as benzothiophenes, are present in the chemical structures of numerous approved drugs, including raloxifene, zileuton, and sertaconazole.[2] The introduction of a fluorine atom into these scaffolds is a widely adopted strategy in drug design to enhance biological activity and pharmacokinetic profiles.
This compound serves as an ideal precursor for this purpose. It is readily prepared from the reaction of a thiophenol with a haloacetic acid.[3] Its true synthetic power lies in its predisposition to undergo intramolecular cyclization, offering a direct and efficient route to 7-fluorobenzo[b]thiophen-3(2H)-one and its derivatives. This guide will detail the primary acid-catalyzed cyclization pathway and discuss alternative mechanistic strategies.
Synthesis of 7-Fluorobenzo[b]thiophene Scaffolds via Intramolecular Friedel-Crafts Acylation
The most direct and widely employed application of this compound is its conversion to a 7-fluorobenzo[b]thiophene core via an intramolecular electrophilic substitution reaction. This transformation is a classic example of an acid-catalyzed cyclization.
Mechanistic Rationale and Causality
The reaction proceeds through an intramolecular Friedel-Crafts acylation mechanism. The choice of a strong acid catalyst is critical for the activation of the carboxylic acid moiety.
-
Activation of the Carboxylic Acid: In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), the carbonyl oxygen of the acetic acid group is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon.
-
Formation of the Acylium Ion Intermediate: The protonated intermediate subsequently loses a molecule of water to form a highly reactive acylium ion or a similarly reactive species complexed with the acid catalyst.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich 2-fluorophenyl ring then acts as a nucleophile, attacking the electrophilic acylium carbon. The cyclization occurs preferentially at the C6 position of the phenyl ring (ortho to the sulfur atom), which is activated by the sulfur atom's ability to stabilize the intermediate sigma complex through resonance. The ortho-directing effect of the sulfur atom overrides the deactivating inductive effect of the fluorine atom.
-
Rearomatization: The resulting cationic intermediate loses a proton to regenerate the aromatic system, yielding the final cyclized product, 7-fluorobenzo[b]thiophen-3(2H)-one.
This cyclization pathway is a robust and predictable method for constructing the benzothiophene ring system.[3]
Visualization of the Reaction Workflow
Sources
Application Note: Advanced Analytical Strategies for Monitoring Reactions of [(2-Fluorophenyl)thio]acetic Acid
Abstract
This guide provides a comprehensive overview of robust analytical techniques for monitoring chemical reactions involving [(2-Fluorophenyl)thio]acetic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the compound's unique structural features—a fluorinated aromatic ring, a thioether linkage, and a carboxylic acid moiety—we present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is designed for researchers, process chemists, and quality control analysts, offering not just procedural steps but also the underlying scientific rationale to empower effective method development, optimization, and validation.
Introduction: The Analytical Imperative
This compound is a versatile building block whose purity and reaction kinetics are critical to the quality of downstream active pharmaceutical ingredients (APIs) and other high-value chemicals. The presence of a fluorine atom provides a unique analytical handle, while the combination of thioether and carboxylic acid functionalities necessitates careful selection of monitoring techniques to avoid side reactions and ensure accurate quantification.[1][2]
Effective reaction monitoring is essential for:
-
Kinetic Analysis: Understanding reaction rates and mechanisms.
-
Yield Optimization: Determining reaction endpoints and maximizing product formation.
-
Impurity Profiling: Identifying and quantifying byproducts in real-time.
-
Process Safety and Control: Ensuring predictable and safe reaction progression.
This document moves beyond a simple listing of methods to provide a cohesive strategy, explaining the causality behind experimental choices to ensure the generation of reliable, reproducible, and accurate data.
¹⁹F and ¹H NMR Spectroscopy: The Definitive In-Situ Probe
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled non-invasive technique for monitoring reactions of fluorinated compounds.[3] The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, acts as a sensitive "spy," offering a clear window into the reaction mixture without background interference.[1][4]
Principle and Rationale
The chemical environment surrounding the fluorine atom dictates its resonance frequency. As a reaction proceeds, the transformation of this compound into a product will alter this environment, causing a predictable shift in the ¹⁹F NMR signal. Simultaneously, ¹H NMR allows for the observation of changes in the aromatic and methylene protons. By integrating the signals of the starting material and product over time, one can directly calculate the reaction conversion.[5]
Key Advantages of NMR Monitoring
-
High Specificity: The wide chemical shift range of ¹⁹F minimizes signal overlap, even in complex mixtures.[3][5]
-
Quantitative Accuracy: With proper experimental setup, NMR provides highly accurate quantitative data for determining reaction kinetics and product yields.[3]
-
Structural Information: Provides real-time structural confirmation of intermediates and final products.
-
Non-Destructive: The sample can be recovered after analysis.
Experimental Protocol: In-Situ Reaction Monitoring
-
Sample Preparation:
-
Set up the reaction in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) directly in an NMR tube if the reaction conditions permit.
-
If the reaction is conducted in a non-deuterated solvent, withdraw aliquots (approx. 0.1 mL) at specified time intervals.
-
Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a deuterated solvent containing an internal standard (e.g., trifluorotoluene for ¹⁹F or tetramethylsilane (TMS) for ¹H).
-
-
Instrumental Parameters:
-
Acquire spectra on a spectrometer with ¹H and ¹⁹F capabilities (e.g., 400 MHz or higher).
-
To ensure quantitative accuracy, set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the nuclei of interest (both starting material and product).[6] A d1 of 30-60 seconds is often sufficient for ¹⁹F.
-
Use a calibrated 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration).[6]
-
-
Data Analysis:
-
Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals corresponding to the starting material and the product.
-
Calculate the percentage conversion at each time point using the formula: Conversion (%) = [Integral_Product / (Integral_Product + Integral_StartingMaterial)] * 100
-
Data Presentation
Table 1: Representative NMR Data for this compound
| Nucleus | Protons/Fluorine Atom | Expected Chemical Shift (δ) ppm | Multiplicity |
| ¹H | -S-CH₂ -COOH | ~3.7 | Singlet |
| ¹H | Aromatic H | ~7.0 - 7.5 | Multiplet |
| ¹H | -COOH | ~11-12 (variable) | Broad Singlet |
| ¹⁹F | Aromatic F | ~ -110 to -120 | Multiplet |
Note: Chemical shifts are solvent-dependent and should be confirmed with a pure standard.
Visualization: NMR Monitoring Workflow
Caption: Workflow for NMR-based reaction monitoring.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is a cornerstone technique for monitoring reaction progress, offering excellent separation of reactants, products, and impurities, making it ideal for quantitative analysis and purity assessment.[7]
Principle and Rationale
Reverse-phase HPLC separates molecules based on their hydrophobicity. This compound and its likely reaction products will have different polarities, leading to different retention times on a nonpolar stationary phase (e.g., C18). A UV detector is highly effective due to the aromatic ring's strong absorbance. By creating a calibration curve, the concentration of the starting material and product can be accurately determined over time.
Method Validation: Ensuring Trustworthy Results
Employing a validated analytical method is crucial for ensuring data reliability, especially in pharmaceutical development.[8][9] The validation process provides documented evidence that the method is suitable for its intended purpose.[10][11]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, byproducts, mobile phase components).[12] This is demonstrated by obtaining clean, well-resolved peaks for each component.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[12] This is confirmed by preparing a series of standards and plotting the detector response versus concentration, aiming for a correlation coefficient (r²) > 0.999.[7]
-
Accuracy: The closeness of test results to the true value. Assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Measured as the Relative Standard Deviation (RSD).
Experimental Protocol: RP-HPLC Monitoring
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately in a known volume of diluent (e.g., 950 µL of mobile phase) to achieve a 1:20 dilution. This stops the reaction and brings the concentration into the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter if particulates are present.
-
-
Instrumentation and Conditions:
Table 2: Typical Starting Conditions for RP-HPLC Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard nonpolar phase for good retention of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to suppress ionization of the carboxylic acid, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start at 30% B, ramp to 95% B over 10 min | A gradient ensures elution of both potentially polar starting materials and nonpolar products. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume minimizes band broadening. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set to a wavelength of maximum absorbance (e.g., ~254 nm) and monitor multiple wavelengths to check for peak purity. |
-
Data Analysis:
-
Identify peaks based on the retention times of pure standards for the starting material and expected product.
-
Integrate the peak area for each component.
-
Use a pre-established calibration curve to convert peak area to concentration for accurate quantification.
-
Visualization: HPLC Monitoring Workflow
Caption: Workflow for HPLC-based reaction monitoring.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Analysis
FTIR spectroscopy is a fast and simple technique for qualitatively monitoring the disappearance and appearance of key functional groups. It is particularly useful for rapid, at-reaction-sited checks.
Principle and Rationale
FTIR measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. For reactions of this compound, one can track changes in the characteristic stretching frequencies of the carboxylic acid C=O and O-H bonds, as well as shifts in the aromatic C-H and C-F region.[13] For example, in an esterification reaction, the broad O-H stretch of the carboxylic acid will disappear, and a new C=O ester stretch will appear at a higher wavenumber.
Experimental Protocol: ATR-FTIR Monitoring
Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation.
-
Background Spectrum: Clean the ATR crystal (e.g., with isopropanol) and acquire a background spectrum.
-
Sample Application: Withdraw a small drop of the reaction mixture and place it directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum.
-
Cleaning: Thoroughly clean the crystal immediately after analysis.
-
Data Analysis: Compare the spectrum to a reference spectrum of the starting material. Look for the reduction in intensity of starting material peaks and the growth of new peaks corresponding to the product.
Data Presentation
Table 3: Key FTIR Vibrational Frequencies
| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp[14] |
| Thioether | C-S stretch | 600 - 800 | Weak to Medium |
| Fluoroaromatic | C-F stretch | 1100 - 1400 | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
Concluding Remarks
The selection of an analytical technique for monitoring reactions of this compound depends on the specific information required. NMR spectroscopy , particularly ¹⁹F NMR, offers the most detailed, non-invasive, and structurally informative data, making it the premier choice for mechanistic studies and in-situ monitoring. HPLC stands out as the most robust and validated method for quantitative analysis, essential for process optimization, quality control, and regulatory submissions. FTIR provides a rapid, qualitative assessment of functional group transformations, ideal for quick checks of reaction progress. By leveraging the strengths of each technique, researchers can gain a comprehensive understanding of their chemical process, leading to improved efficiency, safety, and product quality.
References
- Benchchem. (n.d.). Application Notes and Protocols: ¹⁹F NMR Spectroscopy for Monitoring Reactions Involving Fluoroethane.
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy - Magnetic Resonance. Retrieved from [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Retrieved from [Link]
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Martin, J. W., et al. (2004). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. Retrieved from [Link]
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Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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Patel, K. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
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Oxford Academic. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Retrieved from [Link]
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Labforward. (2023). Analytical method validation: are your analytical methods suitable for intended use?. Retrieved from [Link]
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ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]
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PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Retrieved from [Link]
-
Le, T. H. (n.d.). An HPLC method for the determination of thioctic acid in raw material and tablets. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]
-
NIH. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]
-
Chemcasts. (n.d.). 2-[(4-Fluorophenyl)thio]acetic acid Properties vs Temperature | Cp, Density, Viscosity. Retrieved from [Link]
-
University of Arizona. (n.d.). Fluorine NMR. Retrieved from [Link]
- Benchchem. (n.d.). High-performance liquid chromatography (HPLC) methods for thiol analysis.
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
-
PubMed. (1997). HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid). Retrieved from [Link]
-
MDPI. (n.d.). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioacetic acid. Retrieved from [Link]
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PubMed Central. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra in the region of carboxylic acid absorptions of mixtures.... Retrieved from [Link]
-
ResearchGate. (2025). FTIR investigation of the O-H⋯Xe interaction in simple carboxylic acids in solid xenon. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for thiol linker, DSP describing the (a) carboxylic acid.... Retrieved from [Link]
-
YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]
-
PubMed. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Monitoring Thioacetic Acid Reactions by NMR.
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Application Notes and Protocols for the Large-Scale Synthesis of [(2-Fluorophenyl)thio]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of [(2-Fluorophenyl)thio]acetic Acid
This compound is a vital building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its unique structural features, including the fluorine substituent on the phenyl ring, impart specific physicochemical properties to the final active ingredients, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. The increasing demand for novel therapeutics and advanced agricultural solutions has necessitated the development of robust and scalable synthetic routes to this key intermediate.
This comprehensive guide provides a detailed protocol for the large-scale synthesis of this compound, focusing on a scientifically sound, efficient, and scalable approach. The methodology is grounded in fundamental principles of organic chemistry, with an emphasis on safety, process optimization, and rigorous analytical characterization to ensure the highest quality of the final product.
Synthetic Strategy: Nucleophilic Substitution for Efficient C-S Bond Formation
The most direct and industrially viable route for the synthesis of this compound is the S-alkylation of 2-fluorothiophenol with a suitable two-carbon electrophile. This reaction proceeds via a nucleophilic substitution mechanism, where the highly nucleophilic thiolate anion of 2-fluorothiophenol attacks the electrophilic carbon of the alkylating agent.
For large-scale production, the use of sodium chloroacetate as the alkylating agent is advantageous due to its availability, affordability, and reactivity. The reaction is typically carried out in a suitable solvent in the presence of a base to deprotonate the thiophenol, generating the reactive thiolate species in situ.
Caption: Synthetic workflow for this compound.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls and safety considerations.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Supplier |
| 2-Fluorothiophenol | 128.17 g (1.0 mol) | Commercially Available |
| Sodium Chloroacetate | 127.44 g (1.1 mol) | Commercially Available |
| Sodium Hydroxide | 88.0 g (2.2 mol) | Commercially Available |
| Water (Deionized) | 1.5 L | In-house |
| Toluene | 1.0 L | Commercially Available |
| Hydrochloric Acid (37%) | As needed | Commercially Available |
| Activated Carbon | 10 g | Commercially Available |
| Glass-Lined Reactor (5 L) | - | - |
| Overhead Stirrer | - | - |
| Condenser | - | - |
| Temperature Probe | - | - |
| pH Meter | - | - |
| Buchner Funnel and Flask | - | - |
| Vacuum Oven | - | - |
Procedure:
-
Reaction Setup:
-
Charge the 5 L glass-lined reactor with 1.0 L of deionized water and 88.0 g (2.2 mol) of sodium hydroxide pellets.
-
Stir the mixture until the sodium hydroxide is completely dissolved. The dissolution is exothermic, so allow the solution to cool to room temperature.
-
-
Thiolate Formation:
-
Under a nitrogen atmosphere, slowly add 128.17 g (1.0 mol) of 2-fluorothiophenol to the sodium hydroxide solution with vigorous stirring. A slight exotherm may be observed.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium 2-fluorothiophenoxide.
-
-
S-Alkylation:
-
In a separate vessel, dissolve 127.44 g (1.1 mol) of sodium chloroacetate in 500 mL of deionized water.
-
Slowly add the sodium chloroacetate solution to the reactor containing the sodium 2-fluorothiophenoxide over a period of 1 hour.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 1.0 L of toluene to the reactor and stir for 15 minutes. This will help to extract any unreacted 2-fluorothiophenol and other non-polar impurities.
-
Separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 1-2. The product, this compound, will precipitate as a white to off-white solid.
-
Collect the solid by vacuum filtration using a Buchner funnel and wash the filter cake with cold deionized water (2 x 200 mL).
-
-
Purification by Recrystallization:
-
Transfer the crude product to a clean reactor.
-
Add a minimal amount of a suitable solvent for recrystallization, such as a mixture of water and ethanol or toluene. The choice of solvent may require optimization.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated carbon and stir for 15-20 minutes at an elevated temperature.
-
Hot filter the solution to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
-
Process Safety and Optimization
Safety Precautions:
-
2-Fluorothiophenol: This starting material is flammable and toxic.[1][2][3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[2]
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care.
-
Exothermic Reactions: The dissolution of sodium hydroxide and the initial reaction of 2-fluorothiophenol are exothermic. Ensure adequate cooling and controlled addition of reagents.
Optimization Strategies:
-
Base: While sodium hydroxide is effective, other bases such as potassium carbonate can also be used. The choice of base can influence the reaction rate and yield.
-
Solvent: The reaction can be performed in various solvents, including water, ethanol, or a biphasic system. A solvent screen can be conducted to identify the optimal medium for both reaction efficiency and product isolation.
-
Temperature: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Temperature optimization studies are recommended for maximizing yield and purity.
Analytical Characterization for Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is typically suitable for the analysis of such compounds.[4][5][6] The purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should confirm the presence of the aromatic protons of the 2-fluorophenyl group and the methylene protons of the acetic acid moiety. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of its structure.[7]
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), Methylene protons (singlet, ~3.7 ppm), Carboxylic acid proton (broad singlet, >10 ppm) |
| ¹³C NMR | Aromatic carbons (~120-160 ppm, with C-F coupling), Methylene carbon (~35 ppm), Carbonyl carbon (~175 ppm) |
| HPLC | A single major peak indicating high purity (>98%) |
| Melting Point | A sharp melting point range, indicating high purity |
Conclusion
The protocol outlined in this application note provides a robust and scalable method for the large-scale synthesis of this compound. By adhering to the detailed procedure and implementing the recommended safety precautions and analytical controls, researchers and drug development professionals can confidently produce this valuable intermediate with high yield and purity, thereby facilitating the advancement of new pharmaceuticals and other essential chemical products.
References
-
XiXisys. 2-Fluorothiophenol Safety Data Sheet. [Link]
-
PubChem. 2-Fluorothiophenol. [Link]
-
SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]
-
Diva-Portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link]
-
MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]
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Semantic Scholar. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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ResearchGate. Distillation/crystallization process used to purify acetic acid and... [Link]
-
Organic Syntheses. diphenylacetic acid. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. (PHENYLTHIO)ACETIC ACID(103-04-8) 13C NMR [m.chemicalbook.com]
protocol for the purification of [(2-Fluorophenyl)thio]acetic acid by recrystallization
An Application Note for the Purification of [(2-Fluorophenyl)thio]acetic Acid by Recrystallization
Abstract
This application note provides a detailed protocol for the purification of this compound via recrystallization. This method is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound, a critical requirement for subsequent analytical, biological, or synthetic applications. The protocol emphasizes not only the procedural steps but also the underlying scientific principles governing solvent selection, crystal formation, and impurity removal. By following this guide, researchers can systematically approach the purification of this compound and adapt the methodology for related chemical entities.
Introduction: The Principle of Recrystallization
Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds.[1][2] The principle hinges on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a minimum volume of a hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, which are ideally present in smaller quantities or have different solubility profiles, remain dissolved in the cold solvent (mother liquor). The purified crystals are then isolated by filtration. The success of this technique is critically dependent on the judicious choice of the recrystallization solvent.
Safety Precautions
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Solvent Handling: Organic solvents are often flammable and volatile. Avoid open flames and use a hot plate or a water bath for heating.
-
Compound-Specific Hazards: this compound is a carboxylic acid and a thioether. Thio-compounds are known for their strong, often unpleasant odors.[3][4] Handle with care to avoid inhalation or skin contact. Consult the Safety Data Sheet (SDS) for specific hazard information.
Materials and Equipment
3.1 Materials
-
Crude this compound
-
Potential Recrystallization Solvents (e.g., deionized water, ethanol, isopropanol, ethyl acetate, toluene, hexane)
-
Activated Charcoal (decolorizing carbon), if needed
-
Filter Paper (appropriate porosity for Büchner funnel)
-
Celite (filter aid), if needed for hot filtration[5]
3.2 Equipment
-
Erlenmeyer flasks
-
Beaker
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel (for hot filtration)
-
Büchner funnel and filter flask
-
Vacuum source (e.g., water aspirator)
-
Spatula
-
Watch glass
-
Melting point apparatus
-
Vacuum oven or desiccator for drying
Solvent Selection: A Systematic Approach
The choice of solvent is the most critical parameter in a recrystallization procedure. An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). The compound's structure, featuring a moderately non-polar fluorophenyl ring and a polar carboxylic acid group, suggests that solvents of intermediate polarity or a mixed-solvent system may be effective.
4.1 Recommended Solvent Screening Protocol
Before committing to a large-scale recrystallization, perform a small-scale test with several candidate solvents.
-
Place approximately 20-30 mg of the crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, toluene, hexane, ethyl acetate) dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound at room temperature.
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath. A suitable solvent will dissolve the solid completely upon heating.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for at least 15 minutes.[5]
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.
For this compound, a mixture of a polar solvent (like ethanol or isopropanol) with a non-polar solvent (like hexane or water) is often a good starting point if a single solvent is not ideal.
Detailed Recrystallization Protocol
This protocol assumes a suitable solvent has been identified from the screening process.
5.1 Dissolution of the Crude Solid
-
Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
In a separate beaker or flask, heat the chosen recrystallization solvent to its boiling point on a hot plate.
-
Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions, with continuous stirring and heating.[6] Add just enough hot solvent to completely dissolve the solid. Using the minimum volume of hot solvent is crucial for maximizing the yield.
5.2 Decolorization and Hot Filtration (if necessary)
-
If the hot solution is colored, it may indicate the presence of high-molecular-weight impurities. To remove these, cool the solution slightly, add a small amount of activated charcoal (approx. 1-2% by weight of the solute), and reheat to boiling for a few minutes.[5]
-
If there are insoluble impurities (or if charcoal was added), a hot filtration is required.
-
Set up a filtration assembly using a stemless funnel and fluted filter paper placed into a second pre-warmed Erlenmeyer flask.
-
Wet the filter paper with a small amount of the hot, pure solvent.[5]
-
Quickly pour the hot solution through the filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.
5.3 Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[5]
5.4 Isolation and Drying of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals. Rinse the flask with a small amount of the cold solvent and pour this into the funnel to wash the crystals. This wash step removes any mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.
-
Keep the vacuum on to pull air through the crystals for several minutes to help them dry.[6]
-
Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point or in a desiccator.
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed. The most common method is melting point analysis. A pure compound will have a sharp melting point range (typically < 2 °C). Compare the melting point of the purified product to that of the crude starting material; an increase in the melting point and a narrowing of the range indicate successful purification.[6] Further characterization can be performed using techniques such as NMR, FT-IR, or HPLC.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated upon cooling. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[5] |
| Low Recovery Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Ensure the minimum amount of hot solvent is used. Pre-heat the filtration apparatus. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of activated charcoal during the initial dissolution step. |
Quantitative Data Summary
The following table should be used to record experimental data. Values provided are illustrative.
| Parameter | Value | Notes |
| Mass of Crude Material | 10.0 g | |
| Recrystallization Solvent | Ethanol/Water (8:2 v/v) | Example solvent system. |
| Volume of Hot Solvent Used | 45 mL | The minimum volume required for complete dissolution. |
| Dissolution Temperature | ~78 °C | Boiling point of the solvent mixture. |
| Cooling Protocol | Slow cool to 20 °C, then 30 min at 0 °C | |
| Mass of Purified Product | 8.5 g | |
| Percent Recovery | 85% | (Mass of Purified / Mass of Crude) x 100 |
| Melting Point (Crude) | 88-92 °C | Example range. |
| Melting Point (Purified) | 94-95 °C | Example of a sharper, elevated range. |
Recrystallization Workflow Diagram
Sources
Application Notes & Protocols: The Strategic Use of [(2-Fluorophenyl)thio]acetic Acid in the Synthesis of Novel Agrochemicals
Foreword: Navigating the Synthesis of Advanced Agrochemicals
In the ever-evolving landscape of agricultural science, the demand for more effective, selective, and environmentally benign agrochemicals is a constant driving force for innovation. The strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool in the design of modern pesticides. The unique properties of fluorine, such as its high electronegativity and ability to form strong C-F bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.
While the literature documents the broad importance of fluorinated precursors in agrochemical development, specific, high-volume commercial applications for every structural isomer are not always publicly detailed. This guide addresses the synthetic utility of [(2-Fluorophenyl)thio]acetic acid, a valuable, albeit less commonly cited, building block. Although a direct lineage to a specific, named commercial agrochemical from this particular starting material is not prominently documented in publicly available literature, its structural motifs are present in numerous patented and researched compounds.
This document, therefore, serves a dual purpose. It provides a detailed, practical guide for the synthesis and utilization of this compound and proposes its application in the construction of a representative triazole-based fungicide. The protocols and rationale presented herein are synthesized from established chemical principles and analogous transformations found in the agrochemical patent and research literature, offering a robust framework for researchers and synthetic chemists in the field.
Introduction: The Significance of the (Fluorophenyl)thioacetic Acid Scaffold
The (phenylthio)acetic acid moiety is a versatile scaffold in medicinal and agrochemical research. The introduction of a fluorine atom on the phenyl ring, particularly at the ortho position, can induce significant conformational changes and alter the electronic properties of the molecule. These modifications can lead to enhanced biological activity and selectivity.
The this compound molecule offers several key features for the synthetic chemist:
-
A Nucleophilic Thiol Surrogate: It provides a masked thiol group, with the sulfur atom's nucleophilicity being tunable.
-
A Carboxylic Acid Handle: The acetic acid portion provides a reactive site for a variety of chemical transformations, including amidation, esterification, and conversion to an acid chloride, facilitating the linkage to other molecular fragments.
-
The Influence of the 2-Fluoro Substituent: The ortho-fluorine atom can influence the molecule's conformation through steric and electronic effects, potentially pre-disposing it for specific binding interactions with target enzymes or receptors. This can be a key factor in achieving high efficacy and selectivity in the resulting agrochemical.
Synthesis of the Core Intermediate: this compound
The foundational step for any subsequent agrochemical synthesis is the efficient and scalable preparation of the core intermediate, this compound. The most direct route involves the nucleophilic substitution of a haloacetic acid with 2-fluorothiophenol.
Protocol 2.1: Synthesis of this compound
Objective: To synthesize this compound from 2-fluorothiophenol and chloroacetic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluorothiophenol | 128.17 | 12.82 g | 0.10 |
| Chloroacetic acid | 94.50 | 9.45 g | 0.10 |
| Sodium hydroxide | 40.00 | 8.00 g | 0.20 |
| Deionized water | 18.02 | 200 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
| Diethyl ether | 74.12 | For extraction | - |
| Anhydrous MgSO₄ | 120.37 | For drying | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (8.00 g, 0.20 mol) in deionized water (100 mL).
-
To the stirred solution, add 2-fluorothiophenol (12.82 g, 0.10 mol). Stir the mixture at room temperature for 15 minutes to form the sodium 2-fluorothiophenoxide salt.
-
In a separate beaker, dissolve chloroacetic acid (9.45 g, 0.10 mol) in deionized water (100 mL) and carefully neutralize the solution with a portion of the prepared sodium hydroxide solution.
-
Slowly add the sodium chloroacetate solution to the flask containing the sodium 2-fluorothiophenoxide.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain reflux for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH 2 with concentrated hydrochloric acid. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
-
Dry the product in a vacuum oven at 50°C.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
Application in Agrochemical Synthesis: A Representative Triazole Fungicide
Triazole fungicides are a major class of agrochemicals that inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. The following section details a representative synthesis of a novel triazole-based fungicide from this compound. This proposed synthesis illustrates how the core intermediate can be elaborated into a more complex, biologically active molecule.
Synthetic Pathway Overview
The overall synthetic strategy involves the conversion of this compound into a key 1,2,4-triazole intermediate, followed by alkylation to yield the final product.
Caption: Synthetic pathway to a representative triazole fungicide.
Protocol 3.1: Synthesis of 5-((2-Fluorophenyl)thiomethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
This multi-step protocol outlines the construction of the core triazole ring system.
Step 1: Synthesis of [(2-Fluorophenyl)thio]acetyl chloride
-
To a stirred solution of this compound (0.10 mol) in dry dichloromethane (150 mL) under a nitrogen atmosphere, add oxalyl chloride (0.12 mol) dropwise at 0°C.
-
Add a catalytic amount of dry DMF (2-3 drops).
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield [(2-Fluorophenyl)thio]acetyl chloride as an oil, which is used in the next step without further purification.
Step 2: Synthesis of the Acylthiosemicarbazide Intermediate
-
Dissolve thiosemicarbazide (0.10 mol) in dry tetrahydrofuran (THF) (200 mL) and cool to 0°C.
-
Add triethylamine (0.11 mol) to the suspension.
-
Slowly add the [(2-Fluorophenyl)thio]acetyl chloride (from Step 1) dissolved in dry THF (50 mL) to the stirred suspension.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
The resulting solid is the acylthiosemicarbazide intermediate, which can be purified by recrystallization from ethanol.
Step 3: Cyclization to the Triazole-thiol
-
Suspend the acylthiosemicarbazide intermediate (from Step 2) in an 8% aqueous solution of sodium hydroxide (0.15 mol).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to pH 3-4.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the product from ethanol to obtain pure 5-((2-Fluorophenyl)thiomethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
Protocol 3.2: Final Alkylation to the Target Fungicide
The final step in the synthesis is the S-alkylation of the triazole-thiol to introduce a side chain that can further enhance fungicidal activity.
-
Dissolve the 5-((2-Fluorophenyl)thiomethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (0.05 mol) in ethanol (100 mL).
-
Add potassium carbonate (0.06 mol) to the solution.
-
Add the desired alkylating agent (e.g., benzyl bromide, 0.05 mol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final target fungicide.
Scientific Rationale and Causality
-
Choice of Triazole Scaffold: The 1,2,4-triazole ring is a well-established pharmacophore in a wide range of fungicides. Its nitrogen atoms can coordinate with the heme iron of the cytochrome P450 enzyme (14α-demethylase), which is crucial for ergosterol biosynthesis in fungi. Disruption of this process leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.
-
Role of the (2-Fluorophenyl)thio moiety: The lipophilic nature of this group can aid in the transport of the molecule across fungal cell membranes. The 2-fluoro substituent can increase metabolic stability by blocking potential sites of oxidation by fungal enzymes. Furthermore, the electronic properties of the fluorine atom can influence the pKa of the triazole ring, potentially optimizing its interaction with the target enzyme.
-
Significance of the Final Alkylation Step: The nature of the alkyl group introduced in the final step can have a profound impact on the fungicidal spectrum and potency of the molecule. This allows for the fine-tuning of the compound's properties to target specific fungal pathogens.
Conclusion and Future Perspectives
This compound is a versatile and valuable intermediate for the synthesis of novel agrochemicals. While it may not be a direct precursor to a currently marketed blockbuster product, its utility in accessing complex, biologically active molecules is clear. The protocols detailed in this application note provide a practical framework for the synthesis of this key intermediate and its elaboration into a representative triazole-based fungicide.
Future research in this area could explore:
-
The synthesis of a diverse library of derivatives by varying the alkylating agent in the final step.
-
The investigation of other heterocyclic systems that can be constructed from this compound.
-
Quantitative structure-activity relationship (QSAR) studies to optimize the substitution pattern on the phenyl ring for maximum fungicidal activity.
The principles and methodologies outlined in this guide are intended to empower researchers and scientists in the agrochemical industry to explore the full potential of fluorinated building blocks in the design of the next generation of crop protection agents.
References
-
General Importance of Fluorine in Agrochemicals
- Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Source: Chinese Chemical Letters
-
URL: [Link]
-
Synthesis of Phenylthioacetic Acid Derivatives
- Title: Synthesis of 2-[(3,4,5-Triphenyl)
- Source: Molecules (MDPI)
-
URL: [Link]
-
Synthesis and Activity of Triazole-based Fungicides
- Title: Synthesis and antifungal activity of novel 1,2,4-triazole deriv
- Source: Journal of Heterocyclic Chemistry
-
URL: A representative URL for a similar synthesis would be: [Link] (Note: This is a representative example of the type of literature that supports the proposed synthesis, not a direct citation for the hypothetical molecule).
-
Chemistry of Thiosemicarbazides and their Cyclization
- Title: Thiosemicarbazide and Its Derivatives: A Review on the Synthesis, Reaction and Biological Applic
- Source: Journal of the Chinese Chemical Society
-
URL: A representative URL for a similar synthesis would be: [Link] (Note: This is a representative example of the type of literature that supports the proposed synthesis, not a direct citation for the hypothetical molecule).
Troubleshooting & Optimization
Technical Support Center: Synthesis of [(2-Fluorophenyl)thio]acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of [(2-Fluorophenyl)thio]acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to enhance the success and efficiency of your work.
PART 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in this synthesis typically stem from three primary areas: incomplete reaction, formation of side products, or mechanical losses during workup.
-
Incomplete Reaction: The reaction, a nucleophilic substitution, depends on the efficient generation of the 2-fluorothiophenolate anion. Insufficient base, a weak base, or low reaction temperature can lead to a sluggish or incomplete reaction. Ensure your base is strong enough to fully deprotonate the thiol (pKa ~6-7) and that the temperature is adequate to overcome the activation energy.
-
Side Product Formation: The most significant side reaction is the oxidative dimerization of the 2-fluorothiophenol starting material to form bis(2-fluorophenyl) disulfide. This is particularly problematic if the reaction is exposed to air for extended periods, especially under basic conditions.
-
Workup Issues: The product, being a carboxylic acid, requires careful pH control during extraction. Premature precipitation or formation of stable emulsions can lead to significant loss of product.
Q2: I've isolated a significant amount of an insoluble white/off-white solid along with my product. What is it and how can I prevent it?
This common byproduct is almost certainly bis(2-fluorophenyl) disulfide . Thiols are readily oxidized to disulfides by atmospheric oxygen, a reaction that is catalyzed by base.
Causality: The thiolate anion, which is the active nucleophile for the main reaction, is also highly susceptible to oxidation. Two thiolate molecules can be oxidized to form a disulfide bond.
Prevention Strategies:
-
Degas Solvents: Before use, sparge your solvents (e.g., ethanol, water) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. This is the most effective way to prevent oxidation.
-
Order of Addition: Add the 2-fluorothiophenol to the basic solution just before adding the haloacetic acid. Minimizing the time the thiolate is exposed to potential oxidants before it can react with the electrophile is key.
Diagram 1: Key Reaction Pathways
Caption: Desired SN2 pathway versus the common oxidative side reaction.
Q3: My workup is plagued by persistent emulsions during the acid-base extraction. How can I break them?
Emulsions are common when extracting acidic products from basic aqueous solutions, especially when finely divided solids (like the disulfide byproduct) are present.
Troubleshooting Steps:
-
Add Brine: Addition of a saturated aqueous solution of sodium chloride increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the formation of fine droplets.
-
Filtration: If a solid byproduct is the cause, filter the entire biphasic mixture through a pad of Celite® or glass wool to remove the interfacial solid.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Q4: The reaction seems to stall and doesn't proceed to completion, even after extended time. What should I check?
A stalled reaction points to an issue with one of the core components or conditions.
Diagram 2: Troubleshooting Workflow for Stalled Reactions
Caption: A logical workflow for diagnosing and solving a stalled reaction.
-
Base Potency: The most common culprit. If using a carbonate base (e.g., K₂CO₃), it may not be strong enough for complete deprotonation in certain solvents. Sodium or potassium hydroxide are more reliable. Also, ensure the stoichiometry is correct (at least 2 equivalents are needed: one to deprotonate the thiol, one to neutralize the haloacetic acid).
-
Leaving Group: Bromoacetic acid is more reactive than chloroacetic acid. If using the chloro- derivative, a slightly higher temperature or longer reaction time may be necessary.
-
Water Content: While the reaction can be run in water, excess water can sometimes hinder reactions in mixed-solvent systems. Ensure your organic solvents are reasonably dry if the protocol calls for it.
PART 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
The synthesis of this compound is a classic example of a Williamson ether synthesis adapted for a thioether. The reaction proceeds via an Sɴ2 (bimolecular nucleophilic substitution) mechanism.
-
Deprotonation: A base removes the acidic proton from the thiol group (-SH) of 2-fluorothiophenol, forming a highly nucleophilic thiophenolate anion.
-
Nucleophilic Attack: This thiophenolate anion then attacks the electrophilic α-carbon (the carbon bonded to the halogen) of the haloacetic acid.
-
Displacement: The attack occurs from the backside, leading to the displacement of the halide leaving group (e.g., Cl⁻, Br⁻) and the formation of a new carbon-sulfur bond.
The presence of the fluorine atom on the aromatic ring has a minimal direct effect on this Sɴ2 reaction, as its primary electronic influence is on the aromatic ring itself, not the distal thiol group. However, it is an important functional group in the final molecule.[1][2]
Q2: How do I select the optimal base and solvent?
The choice of base and solvent is interdependent and crucial for success. The goal is to find a system that fully deprotonates the thiol and effectively dissolves the reactants.
| Parameter | Options | Rationale & Causality |
| Base | NaOH, KOH | Strong Bases: Ensure complete and rapid deprotonation of the thiol. Ideal for robust, fast reactions. Requires careful handling. |
| Na₂CO₃, K₂CO₃ | Weaker Bases: Can work but may require higher temperatures or longer reaction times. Less corrosive and easier to handle. Good for processes sensitive to very high pH. | |
| Solvent | Water | Green & Economical: Excellent for dissolving the base and the sodium salt of chloroacetic acid. The reaction is often biphasic initially but proceeds as the thiolate forms. |
| Ethanol, Methanol | Protic Solvents: Good for dissolving all reactants. The reaction is typically homogeneous. Easy to remove under vacuum. | |
| Acetone, DMF | Polar Aprotic Solvents: Can accelerate Sɴ2 reactions. However, they are harder to remove and may require higher purification efforts. |
A common and effective system is using sodium hydroxide in a water/ethanol mixture, which provides a good balance of reactivity and solubility for all components.
Q3: What are the critical safety precautions for handling 2-fluorothiophenol?
2-Fluorothiophenol requires careful handling due to its chemical properties.[3][4]
-
Toxicity: It is considered moderately toxic upon inhalation, ingestion, or skin contact. Always handle it in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Odor: Thiols have a strong, unpleasant odor.[3] Proper handling in a fume hood is essential to contain the smell. Quenching glassware with bleach can help neutralize residual odor.
-
Reactivity: It is a combustible liquid. Keep it away from strong oxidizing agents to prevent vigorous reactions.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
System: Use a mobile phase like 30-50% ethyl acetate in hexanes.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The aromatic rings of the starting material and product will be UV-active.
-
Analysis: Spot the reaction mixture alongside pure 2-fluorothiophenol. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf) product spot indicates the reaction is progressing.
PART 3: Validated Experimental Protocol
This protocol is a robust method for the synthesis of this compound.
Materials & Reagents:
-
2-Fluorothiophenol (98%+)
-
Chloroacetic acid (99%+)
-
Sodium hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Charge Reagents: In the flask, dissolve sodium hydroxide (8.8 g, 0.22 mol, 2.2 eq) in a mixture of deionized water (50 mL) and ethanol (100 mL). Stir the solution and begin to bubble nitrogen through it for 15 minutes to degas.
-
Thiol Addition: Under a positive nitrogen atmosphere, add 2-fluorothiophenol (12.8 g, 0.10 mol, 1.0 eq) to the basic solution. Stir for 10 minutes at room temperature. A slight exotherm may be observed.
-
Haloacid Addition: Dissolve chloroacetic acid (9.5 g, 0.10 mol, 1.0 eq) in 25 mL of deionized water and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (~80-85°C) and maintain for 3-4 hours. Monitor the reaction by TLC until the 2-fluorothiophenol spot has disappeared.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Reduce the volume by about half using a rotary evaporator to remove most of the ethanol.
-
Workup - Acidification: Transfer the remaining aqueous solution to a separatory funnel. Cool the funnel in an ice bath and slowly acidify the solution to pH ~1-2 by adding concentrated HCl. The product will precipitate as a white solid or oil.
-
Workup - Extraction: Extract the acidified mixture with ethyl acetate (3 x 75 mL).
-
Workup - Washing: Combine the organic layers and wash them with brine (1 x 50 mL) to help break any emulsions and remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a toluene/hexanes mixture, to afford this compound as a white crystalline solid.
References
-
Wikipedia. (2023). Nucleophilic aromatic substitution. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorothiophenol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). l-MENTHOXYACETIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing 2-thiophenyl-5-propionyl phenyl acetic acid.
Sources
Technical Support Center: Optimizing Reaction Conditions for [(2-Fluorophenyl)thio]acetic Acid Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of [(2-Fluorophenyl)thio]acetic acid. It is designed to move beyond basic protocols, offering a framework for rational optimization and troubleshooting based on fundamental chemical principles.
Overview of the Synthesis
The synthesis of this compound is fundamentally an S-alkylation reaction, a class of nucleophilic substitution (SN2) reactions. The core transformation involves the reaction of 2-fluorothiophenol with a haloacetic acid derivative in the presence of a base.
The key steps are:
-
Deprotonation: A base abstracts the acidic proton from the sulfhydryl (-SH) group of 2-fluorothiophenol to form a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the haloacetic acid derivative, displacing the halide leaving group.
-
Work-up: Acidification protonates the carboxylate, leading to the precipitation of the final product.
General Reaction Scheme
Caption: General S-alkylation pathway for the synthesis.
Troubleshooting and Optimization Guide (Q&A)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is the most common issue, often stemming from one of three areas: incomplete deprotonation, side reactions, or sub-optimal reaction conditions.
A. Inefficient Deprotonation: The thiol proton of 2-fluorothiophenol is acidic, but a sufficiently strong base is required to drive the equilibrium towards the reactive thiolate anion.[1]
-
Insight: Using a weak base (e.g., NaHCO₃) or an insufficient stoichiometric amount of a stronger base (e.g., <1 equivalent of NaOH) can lead to a low concentration of the nucleophile, slowing the reaction and allowing side reactions to dominate.
-
Solution:
-
Base Selection: Use at least one equivalent of a strong base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). For reactions in aprotic solvents, Potassium Carbonate (K₂CO₃) is effective, though it may require slightly higher temperatures due to its lower basicity and solubility. Sodium Hydride (NaH) offers a powerful, non-reversible deprotonation but requires a strictly anhydrous solvent (like THF or DMF) and careful handling.
-
Stoichiometry: Ensure you are using at least 2 equivalents of base when starting with chloroacetic acid. The first equivalent deprotonates the thiol, and the second neutralizes the acidic proton of the chloroacetic acid, preventing it from re-protonating the thiolate.
-
B. Side Reaction: Oxidative Dimerization Thiophenols are susceptible to oxidation, especially under basic conditions in the presence of air (oxygen), leading to the formation of a disulfide dimer.
-
Insight: The formation of bis(2-fluorophenyl) disulfide consumes the starting material and can complicate purification. This is often observed as a persistent impurity in the final product. The formation of disulfide byproducts is a known issue when handling thiols.[2]
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas your solvent before use by bubbling N₂ through it for 15-20 minutes.
-
Reaction Order: Add the alkylating agent (chloroacetic acid) to the solution of the thiophenolate as soon as it is formed. Minimizing the time the thiolate exists in solution before reacting reduces its exposure to oxygen.
-
C. Sub-optimal Temperature and Time: SN2 reactions are sensitive to temperature.
-
Insight: A temperature that is too low will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions or decomposition.
-
Solution:
-
For aqueous or alcoholic solvent systems with NaOH/KOH, a temperature range of 60-80°C is a good starting point.
-
For aprotic systems like acetone or DMF with K₂CO₃, reflux temperature is typically effective.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure it has gone to completion.
-
Q2: My final product is impure. How can I identify and eliminate the contaminants?
The primary contaminants are typically unreacted 2-fluorothiophenol and the bis(2-fluorophenyl) disulfide side product.
A. Identification:
-
Unreacted 2-Fluorothiophenol: Has a characteristic, strong, unpleasant odor.[3] It is less polar than the product on a TLC plate.
-
Disulfide Dimer: A non-polar, often crystalline solid. It will appear as a high Rf spot on TLC.
-
Product: A carboxylic acid, which will be a baseline spot on a TLC plate unless an acidic mobile phase is used.
B. Purification Strategy: The acidic nature of the desired product is the key to an effective purification strategy.
-
Acid-Base Extraction: After the reaction is complete, cool the mixture and dilute it with water. Extract with a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to remove the neutral impurities (disulfide and any unreacted thiophenol). The desired product, being a sodium carboxylate salt, will remain in the aqueous layer.
-
Precipitation: Carefully acidify the separated aqueous layer with a strong acid (e.g., 2M HCl) to a pH of 1-2. The this compound will precipitate out of the solution.
-
Recrystallization: Collect the crude solid by filtration and recrystallize from a suitable solvent system (e.g., water/ethanol mixture or toluene) to achieve high purity.
Caption: Workflow for purification via acid-base extraction.
Q3: Which combination of base and solvent is optimal for this synthesis?
The optimal choice depends on factors like scale, available equipment, and desired purity. Here is a comparison of common systems.
| System | Base | Solvent | Pros | Cons | Typical Temp. |
| Aqueous/Protic | NaOH / KOH | Water / Ethanol | Inexpensive, easy to handle, product salt is soluble. | Lower SN2 reaction rates, potential for side reactions with solvent. | 60-80 °C |
| Aprotic | K₂CO₃ | Acetone / MEK | Good SN2 kinetics, easy solvent removal. | K₂CO₃ has limited solubility, may require longer reaction times or reflux. | Reflux |
| Anhydrous Aprotic | NaH | THF / DMF | Very fast and irreversible deprotonation, high yields. | Requires strictly anhydrous conditions, NaH is hazardous, solvent is high-boiling. | 0 °C to RT |
Recommendation: For laboratory scale, the K₂CO₃ in Acetone system often provides a good balance of reactivity, safety, and ease of work-up. For larger scale or when maximizing yield is critical, the NaOH in Water/Ethanol system is robust and cost-effective.
Frequently Asked Questions (FAQs)
-
Q: Can I use ethyl chloroacetate instead of chloroacetic acid?
-
A: Yes. This is an excellent strategy. Using the ester avoids the need for a second equivalent of base. The reaction produces ethyl [(2-fluorophenyl)thio]acetate, which can then be hydrolyzed to the final acid product in a subsequent step (e.g., using NaOH/H₂O).
-
-
Q: Is bromoacetic acid a better choice than chloroacetic acid?
-
A: Bromide is a better leaving group than chloride, so bromoacetic acid will react faster. However, it is more expensive and a more potent lachrymator. For most applications, chloroacetic acid provides a good balance of reactivity and cost.
-
-
Q: How should I handle the potent odor and toxicity of 2-fluorothiophenol?
-
A: Always handle 2-fluorothiophenol in a well-ventilated chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5] To neutralize the odor on glassware, rinse with a dilute solution of bleach (sodium hypochlorite) followed by water and acetone.
-
-
Q: What are the critical safety precautions?
-
A: 2-fluorothiophenol is flammable, toxic upon inhalation or contact, and causes skin irritation.[3][6] Chloroacetic acid is highly corrosive and toxic. Strong bases like NaOH and NaH are corrosive and can cause severe burns. Review the Safety Data Sheets (SDS) for all reagents before beginning work.[4][5][7]
-
Detailed Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in Acetone
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluorothiophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and acetone (approx. 10 mL per gram of thiophenol).
-
Inert Atmosphere: Flush the apparatus with nitrogen or argon for 5 minutes.
-
Addition: Add chloroacetic acid (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate with a drop of acetic acid).
-
Work-up (Part 1): Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Work-up (Part 2): Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in a 1M NaOH solution.
-
Purification: Wash the basic aqueous solution with diethyl ether (2x) to remove neutral impurities. Discard the organic layers.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Final Steps: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent if necessary.
Protocol 2: Synthesis using Sodium Hydroxide in Aqueous Ethanol
-
Setup: In a round-bottom flask with a stir bar, dissolve 2-fluorothiophenol (1.0 eq) in ethanol.
-
Base Addition: Separately, prepare a solution of sodium hydroxide (2.1 eq) in water and add it dropwise to the thiophenol solution.
-
Alkylating Agent: In a separate beaker, dissolve chloroacetic acid (1.05 eq) in a minimal amount of water and add this solution to the reaction mixture.
-
Reaction: Heat the mixture to 70°C for 2-3 hours.
-
Work-up: Cool the reaction to room temperature. Perform the acid-base extraction and precipitation as described in Protocol 1, steps 7-9.
References
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 2557-78-0 Name: 2-Fluorobenzenethiol. Retrieved from XiXisys. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluorothiophenol. PubChem Compound Database. Retrieved from [Link]
-
Comeau, A., et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1162–1168. [Link]
- Google Patents. (n.d.). CN1590371A - Preparation method of substituted thiophenol.
-
Organic Chemistry Basics. (2024). Thiol Alkylation. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 3. Page loading... [wap.guidechem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2557-78-0 Name: 2-Fluorobenzenethiol2-Fluorothiophenol2-Fluorothiophenol [xixisys.com]
- 6. 2-Fluorothiophenol | C6H5FS | CID 520216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-FLUOROTHIOPHENOL - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Synthesis of [(2-Fluorophenyl)thio]acetic Acid
Welcome to the technical support center for the synthesis of [(2-Fluorophenyl)thio]acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges in the laboratory. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
I. Reaction Overview & Mechanism
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction (SN2) between 2-fluorothiophenol and a haloacetic acid, most commonly bromoacetic acid or chloroacetic acid, in the presence of a base. The base deprotonates the thiol group of 2-fluorothiophenol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the desired product.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Let's break down the most common culprits and their solutions:
-
Incomplete Deprotonation of the Thiol: The formation of the thiolate anion is crucial for the reaction to proceed efficiently. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent are often more effective. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be employed, though with greater safety precautions.
-
-
Side Reactions: The primary side reaction of concern is the oxidation of the thiophenol to form a disulfide bond, especially in the presence of air (oxygen). This is more likely to occur under basic conditions.
-
Solution: To minimize oxidation, it is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1] Degassing your solvents prior to use can also be beneficial.
-
-
Suboptimal Reaction Temperature: Like many reactions, the rate of this SN2 reaction is temperature-dependent.
-
Solution: If the reaction is proceeding too slowly at room temperature, gentle heating (e.g., to 40-60 °C) can significantly increase the rate. However, be cautious, as excessive heat can promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal balance.
-
-
Poor Solubility of Reagents: If your reagents are not fully dissolved, the reaction will be heterogeneous and slow.
-
Solution: Choose a solvent that effectively dissolves both the 2-fluorothiophenol and the haloacetic acid salt. Common choices include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, or alcohols like ethanol.
-
Q2: I'm observing a significant amount of an impurity that I suspect is the disulfide of 2-fluorothiophenol. How can I confirm this and prevent its formation?
A2: The formation of bis(2-fluorophenyl) disulfide is a common issue.
-
Confirmation: You can often identify the disulfide by its different retention factor (Rf) on a TLC plate compared to the starting material and the product. For a more definitive identification, you can analyze the crude reaction mixture by mass spectrometry; the disulfide will have a molecular weight corresponding to two molecules of 2-fluorothiophenol minus two hydrogen atoms.
-
Prevention:
-
Inert Atmosphere: As mentioned in A1, the most effective way to prevent disulfide formation is to rigorously exclude oxygen from your reaction.[1]
-
Order of Addition: Adding the haloacetic acid to the mixture of 2-fluorothiophenol and base, rather than the other way around, can sometimes help as it ensures the thiolate has an electrophile to react with immediately upon formation.
-
Q3: The work-up procedure is messy, and I'm having trouble isolating the pure product. What is a reliable purification strategy?
A3: A clean work-up and purification are critical for obtaining a high-purity product.
-
Aqueous Work-up:
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
If you used a water-miscible solvent like DMF or ethanol, dilute the mixture with water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of around 2-3. This will protonate your carboxylic acid product, making it less water-soluble, and also neutralize any remaining base.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. The product will move into the organic layer.
-
Wash the combined organic layers with brine to remove excess water, then dry over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Recrystallization: This is often the most effective method for purifying the final product. After evaporating the organic solvent from the work-up, you can recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture.[2][3]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexane, with the polarity being increased to elute the more polar product.
-
Q4: Can I use chloroacetic acid instead of bromoacetic acid?
A4: Yes, you can use chloroacetic acid. However, the reaction rate will likely be slower. Bromide is a better leaving group than chloride, so the displacement reaction with bromoacetic acid is generally faster. If you use chloroacetic acid, you may need to use a higher reaction temperature or a longer reaction time to achieve a comparable yield.
III. Optimized Experimental Protocol
This protocol provides a step-by-step method for the synthesis of this compound with a high yield.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Fluorothiophenol | 128.17 | 5.0 g | 39.0 mmol | 1.0 |
| Bromoacetic acid | 138.95 | 5.68 g | 40.9 mmol | 1.05 |
| Sodium Hydroxide | 40.00 | 3.28 g | 82.0 mmol | 2.1 |
| Ethanol | - | 100 mL | - | - |
| 1M Hydrochloric Acid | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorothiophenol (5.0 g, 39.0 mmol) and ethanol (100 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (3.28 g, 82.0 mmol) in a minimal amount of water and add it dropwise to the stirred solution of 2-fluorothiophenol in ethanol.
-
Addition of Alkylating Agent: To this solution, add bromoacetic acid (5.68 g, 40.9 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of water.
-
Acidify the aqueous solution to a pH of ~2 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent mixture (e.g., ethanol/water) to yield pure this compound as a white solid.
IV. Visualizing the Workflow
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
V. References
-
Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. Retrieved from Google Patents.
-
Google Patents. (n.d.). CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene. Retrieved from Google Patents.
Sources
Technical Support Center: Synthesis of [(2-Fluorophenyl)thio]acetic acid
Welcome to the technical support center for the synthesis of [(2--Fluorophenyl)thio]acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure the integrity of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for [(2-Fluorophenyl)thio]acetic acid?
The most common and direct method for preparing this compound is through the nucleophilic substitution reaction (S-alkylation) between 2-fluorothiophenol and a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. The reaction is generally carried out in a polar solvent.
Q2: What are the most prevalent side reactions I should be aware of?
The primary side reactions of concern are:
-
Oxidative Dimerization: Formation of bis(2-fluorophenyl) disulfide.
-
Hydrolysis of Haloacetic Acid: Conversion of chloroacetic acid to glycolic acid.
-
Over-alkylation: While less common for this specific synthesis, it is a possibility to be mindful of in related reactions.
-
Decarboxylation: Potential loss of CO2 from the product under harsh conditions.
Q3: How does the choice of base impact the reaction?
The base plays a crucial role in deprotonating the thiol group of 2-fluorothiophenol to form the more nucleophilic thiolate anion.[1] The choice of base can influence both the reaction rate and the profile of side products.
| Base | Advantages | Disadvantages |
| Sodium Hydroxide (NaOH) | Inexpensive, readily available. | Can promote the hydrolysis of chloroacetic acid to glycolic acid, especially at elevated temperatures.[2][3] |
| Potassium Carbonate (K2CO3) | Milder base, reduces the risk of haloacetic acid hydrolysis. | May result in slower reaction rates compared to stronger bases. |
| Sodium Ethoxide (NaOEt) | Strong, non-aqueous base that can drive the reaction to completion quickly. | Requires anhydrous conditions; can be more expensive. |
Q4: Why is my reaction mixture turning yellow or cloudy?
A yellow discoloration often indicates the formation of the bis(2-fluorophenyl) disulfide impurity. This occurs when the thiolate intermediate is oxidized, a reaction that can be catalyzed by trace metals or exposure to atmospheric oxygen.[1] Cloudiness can be due to the precipitation of salts (e.g., NaCl) or the product itself, depending on the solvent and concentration.
Q5: What are the best practices for purifying the final product?
Standard purification techniques for this compound include:
-
Recrystallization: An effective method for removing most impurities, particularly the disulfide dimer. A common solvent system is a mixture of an organic solvent (like ethyl acetate) and a non-polar solvent (like hexanes).
-
Column Chromatography: Useful for separating the desired product from structurally similar impurities.
-
Acid-Base Extraction: This can be used to separate the acidic product from non-acidic impurities like the disulfide.
II. Troubleshooting Guide
This section provides a problem-solution framework for common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or cautiously increasing the temperature.
-
Inefficient Deprotonation: Ensure the base is of good quality and used in the correct stoichiometric amount (at least 2 equivalents are needed to deprotonate the thiol and neutralize the carboxylic acid).
-
-
Side Reactions Dominating:
-
Disulfide Formation: If a significant amount of bis(2-fluorophenyl) disulfide is observed, this points to oxidative conditions.
-
Solution: Degas the solvent before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
-
Hydrolysis of Chloroacetic Acid: This is more likely when using a strong aqueous base like NaOH at higher temperatures.[2][3]
-
Solution: Add the base solution slowly to control the exothermic reaction and maintain a lower temperature. Alternatively, switch to a milder, non-nucleophilic base like potassium carbonate.
-
-
Problem 2: Presence of Significant Bis(2-fluorophenyl) Disulfide Impurity
Mechanism of Formation:
The thiolate anion is susceptible to oxidation, leading to the formation of a disulfide bond. This process can be initiated by trace metal impurities or atmospheric oxygen.
Troubleshooting Steps:
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the experiment.
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Chelating Agents: In cases where metal catalysis is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial.
Problem 3: Difficulty in Isolating a Pure Product
Potential Causes & Solutions:
-
Oily Product: The product may initially separate as an oil instead of a crystalline solid.
-
Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective. Altering the solvent system for recrystallization may be necessary.
-
-
Co-precipitation of Impurities: The desired product and impurities may crystallize together.
-
Solution: A slower recrystallization process, by allowing the solution to cool gradually, often yields purer crystals. If co-precipitation persists, column chromatography is a more effective purification method.
-
III. Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to minimize common side reactions.
Materials:
-
2-Fluorothiophenol
-
Chloroacetic acid
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1 M)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-fluorothiophenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve chloroacetic acid (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the chloroacetic acid solution dropwise to the reaction mixture over 30 minutes.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction by TLC until the 2-fluorothiophenol is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system.
Troubleshooting Workflow Diagram
IV. References
-
Sciencemadness Wiki. (2022, September 15). Chloroacetic acid. Retrieved from [Link]
-
Li, W., et al. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry, 26(12), 3404-3406.
-
Chemcess. (2025, September 10). Chloroacetic Acid: Reactions, Production And Uses. Retrieved from [Link]
-
Asian Journal of Chemistry. (2014, May 28). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Fluorothiophenol | CAS#:2557-78-0. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioglycolic acid. Retrieved from [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
-
Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
Mårtensson, J., Nilsson, L., & Sörbo, B. (1984). The decarboxylation of 3-mercaptopyruvate to 2-mercaptoacetate. FEBS Letters, 176(2), 334-336.
-
Organic Syntheses. (n.d.). thiolacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorothiophenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]
-
Bach, R. D., & Dmitrenko, O. (2008). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. The Journal of Organic Chemistry, 73(1), 12-21.
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
ChemBK. (n.d.). Thioglycolic acid. Retrieved from [Link]
-
Google Patents. (n.d.). US3110712A - Method for removing thiol-contaminants from thioether solutions. Retrieved from
-
Google Patents. (n.d.). CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene. Retrieved from
-
National Institutes of Health. (2020, July 30). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioacetic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B. Retrieved from [Link]
-
Google Patents. (n.d.). Method of preparing 2-thiophenyl-5-propionyl phenyl acetic acid. Retrieved from
-
Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. Retrieved from
Sources
Technical Support Center: Purification of Fluorinated Aryl Thioacetic Acids
Welcome to the technical support center dedicated to navigating the unique purification challenges of fluorinated aryl thioacetic acids. These molecules are of significant interest in medicinal chemistry and materials science, but their distinct physicochemical properties, stemming from the interplay between the electron-withdrawing fluorine atoms, the polarizable sulfur atom, and the acidic carboxyl group, often present considerable hurdles during isolation and purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from specific troubleshooting scenarios to broader frequently asked questions, supported by detailed protocols and the scientific rationale behind them.
Part 1: Troubleshooting Guide - A Problem/Solution Approach
This section addresses the most pressing and specific issues that researchers face during the purification workflow.
Q1: My yield is significantly low after aqueous workup. Where is my product going?
This is a frequent issue rooted in the enhanced acidity and modified solubility of fluorinated compounds.
Core Problem: The strongly electron-withdrawing fluorine atoms on the aryl ring increase the acidity of the carboxylic acid group (lower pKa) compared to their non-fluorinated analogs.[1][2] This means that a stronger acid is required to fully protonate the carboxylate anion back to the neutral, organic-soluble carboxylic acid. If the pH of the aqueous layer is not sufficiently low during the acidification step, a significant portion of your product may remain as the water-soluble carboxylate salt, leading to poor recovery in the organic layer.
Solutions & Protocol:
-
Aggressive Acidification: Do not assume a standard acid wash (e.g., 1M HCl) is sufficient. After basifying to remove impurities, acidify the aqueous layer with concentrated HCl or H2SO4 until the pH is confirmed to be ≤ 1 using pH paper or a meter.
-
Brine Wash: After extraction, wash the combined organic layers with saturated NaCl solution (brine). This reduces the solubility of your organic product in any residual water and helps to break up emulsions.[3]
-
Back-Extraction: If you suspect product loss to the aqueous layer, perform a back-extraction. Re-extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Check for Volatility: Highly fluorinated compounds can sometimes be more volatile than expected. Avoid excessive heat or high vacuum during solvent removal until you have confirmed the product's stability.
Q2: During crystallization, my compound "oils out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common with fluorinated molecules, which can have depressed melting points and complex solubility profiles. Impurities are also a major cause.
Causality & Troubleshooting Workflow:
The primary cause is that the solution is supersaturated at a temperature where the product's solid form is not stable.
Step-by-Step Protocol to Prevent Oiling Out: [4]
-
Re-dissolve: Place the flask back on the heat source to re-dissolve the oil.
-
Add More Solvent: Add a small amount (5-10% volume) of the solvent in which your compound is more soluble (the "good" solvent). This increases the total solvent volume, requiring a lower temperature to be reached before precipitation begins.
-
Ensure Homogeneity: Ensure the solution is completely clear and homogeneous before allowing it to cool.
-
Slow Cooling: This is critical. Insulate the flask by placing it on a cork ring or wood block and covering it with a watch glass. An inverted beaker over the flask can also create an insulating atmosphere. This slow temperature drop allows molecules sufficient time to orient into a stable crystal lattice.
-
Induce Crystallization: If no crystals form after a reasonable time, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.
Q3: My peaks are tailing badly during HPLC analysis/purification. What's the cause and solution?
Peak tailing in reverse-phase HPLC is a classic problem when analyzing acidic compounds. It leads to poor resolution and inaccurate quantification.
Primary Causes:
-
Secondary Silanol Interactions: The stationary phase in most C18 columns is silica-based, which has residual acidic silanol groups (Si-OH). If the mobile phase pH is not low enough, your deprotonated (anionic) aryl thioacetic acid can have secondary ionic interactions with these silanols, causing it to "stick" to the column and tail.[5]
-
Mobile Phase pH Too High: For optimal peak shape, the mobile phase pH should be at least 2 units below the pKa of your analyte. This ensures the carboxylic acid is fully protonated and behaves as a neutral molecule.[5]
| Problem | Primary Cause | Solution | Scientific Rationale |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Add an acidic modifier to the mobile phase (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid - TFA). | The modifier protonates the silanol groups, "masking" them and preventing ionic interactions with the analyte. It also ensures the analyte remains protonated. |
| Poor Retention | Analyte is ionized and eluting too quickly. | Lower the mobile phase pH to at least 2 units below the analyte's pKa. | A neutral, protonated analyte will have greater hydrophobic interaction with the C18 stationary phase, leading to better retention and separation. |
| Split Peaks | Sample solvent is much stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[5] | Injecting in a strong solvent causes the sample band to spread unevenly at the column head, leading to peak distortion. |
Protocol for Optimizing HPLC Separation:
-
Mobile Phase Preparation: Use high-purity (HPLC grade) solvents.[5] Prepare your aqueous phase with 0.1% (v/v) formic acid or TFA. For example, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Degassing: Thoroughly degas your mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the pump and detector.[5]
-
Column Equilibration: Equilibrate the column with at least 10-20 column volumes of your mobile phase until you achieve a stable baseline.[5]
-
Sample Preparation: Dissolve your sample in the mobile phase. If solubility is an issue, use the weakest possible solvent. Filter all samples through a 0.2 or 0.45 µm syringe filter before injection to prevent clogging the column.[5]
Q4: I suspect my compound is decomposing on silica gel during column chromatography. How can I confirm and prevent this?
The thioether moiety (-S-) is susceptible to oxidation, and the acidic nature of standard silica gel can sometimes catalyze this or other decomposition pathways.
Signs of Decomposition:
-
Appearance of new, more polar spots on TLC after spotting the crude material vs. after running a column.
-
Streaking on the TLC plate or column.
-
Low total recovery of material from the column.
Prevention Strategies:
-
Deactivate the Silica: Neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of silica in your eluent containing 1-2% triethylamine (or another volatile base), then packing the column with this slurry.
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Less acidic than silica and can be a good alternative, but check for compatibility first as it can have different selectivity.
-
Reverse-Phase (C18) Silica: If your compound is sufficiently non-polar, preparative reverse-phase chromatography is an excellent, albeit more expensive, option.
-
-
Work Quickly and with Degassed Solvents: Minimize the time your compound spends on the column. Use solvents that have been sparged with Nitrogen or Argon to remove dissolved oxygen, which can contribute to the oxidation of the thioether to the corresponding sulfoxide or sulfone.[6]
Part 2: Frequently Asked Questions (FAQs)
-
What are the most common impurities to expect?
-
Starting Materials: Unreacted aryl halide or thioacetic acid.
-
Oxidation Products: The corresponding sulfoxide (-SO-) and sulfone (-SO2-) are common byproducts, especially if the reaction was exposed to air or oxidizing agents. These are significantly more polar than the parent thioether.
-
Hydrolysis Products: If your synthesis involves an ester precursor, incomplete hydrolysis can leave residual ester.
-
-
How does the degree and position of fluorination affect purification?
-
Acidity: More fluorine atoms or fluorine atoms closer to the carboxylic acid group (e.g., ortho position) will increase acidity, making pH control during extraction even more critical.[1]
-
Lipophilicity: Fluorination generally increases lipophilicity (logP), which can affect solubility in common crystallization and chromatography solvents.[2] However, the overall polarity of the molecule can also increase, leading to complex behavior.[2] This makes solvent screening for crystallization and chromatography method development essential.
-
-
What is the definitive way to assess the purity of my final product?
-
A combination of techniques is always best.
-
¹H and ¹³C NMR: To confirm the structure and check for organic impurities.
-
¹⁹F NMR: Essential for fluorinated compounds to confirm the fluorine environment and detect any fluorine-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for determining purity percentage. Use a high-resolution mass spectrometer to confirm the molecular weight and elemental composition. A UV detector will provide the purity profile.
-
References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]
-
Purifying an Organic Liquid. (2022). MaChemGuy via YouTube. [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. [Link]
-
Fluorinated Acetic Acids. ResearchGate. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. (2021). ACS Omega. [Link]
-
How would you purify air-sensitive materials (thiols) using column chromatography? (2013). Reddit r/chemistry. [Link]
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- 6. reddit.com [reddit.com]
troubleshooting guide for reactions involving 2-fluorothiophenol
Technical Support Center: 2-Fluorothiophenol Reactions
Welcome to the technical support center for 2-fluorothiophenol. This guide is designed for researchers, chemists, and professionals in drug development who utilize this versatile reagent. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve challenges in your own work. 2-Fluorothiophenol, with its nucleophilic sulfur center and fluorinated aromatic ring, is a valuable building block, but its unique properties can present specific challenges.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios I have encountered in the field.
Section 1: Handling, Stability, and Reagent Quality
The reliability of any reaction begins with the quality and handling of your starting materials. 2-Fluorothiophenol is no exception; in fact, its thiol group makes it particularly sensitive.[2]
Question: My reaction is sluggish or fails to initiate, even when following a literature procedure. I suspect my 2-fluorothiophenol might be old. What's the most common issue with storing this reagent?
Answer: The most frequent problem with aged 2-fluorothiophenol is its oxidation to 2,2'-difluorodiphenyl disulfide. Thiols are susceptible to oxidation by atmospheric oxygen, a reaction that can be catalyzed by trace metal impurities or exposure to light.[3][4] This disulfide impurity is unreactive as a nucleophile under typical conditions and effectively lowers the concentration of your active reagent.
Causality: The thiol (R-SH) is easily deprotonated to the thiolate (R-S⁻), which is then oxidized via a one- or two-electron pathway to form a disulfide bond (R-S-S-R).[3][5] Because the disulfide is a dimer, a mere 10% oxidation by mass corresponds to a nearly 20% loss of your active monomeric thiol.
Troubleshooting Protocol:
-
Visual Inspection: Pure 2-fluorothiophenol is a clear, colorless to pale yellow liquid.[1] If your material is significantly yellow or has precipitated solids, oxidation is highly likely.
-
Odor: While all thiols have a strong odor, the presence of the disulfide may slightly alter the characteristic stench.[2]
-
Analytical Verification (TLC/GC-MS): The best approach is to analyze the starting material.
-
TLC: Spot the reagent on a silica plate and elute with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc). The disulfide is significantly less polar than the thiol and will have a higher Rf value.
-
GC-MS: This will definitively show two peaks, allowing you to quantify the level of contamination.
-
-
Remediation: If significant disulfide is present, you can sometimes purify the thiol by distillation or flash chromatography. However, for critical applications, using a fresh, sealed bottle is always the most reliable path to success.
Pro-Tip: Always store 2-fluorothiophenol under an inert atmosphere (Nitrogen or Argon), in a tightly sealed container, and refrigerated.[1][6] For high-purity applications, consider purchasing from suppliers who package under inert gas in ampules.
Section 2: Troubleshooting Common Reactions
This section addresses specific problems encountered during common synthetic transformations involving 2-fluorothiophenol, primarily its use as a nucleophile.
Nucleophilic Substitution (SNAr and SN2 Reactions)
Question: I am attempting an SNAr reaction with an activated aryl halide, but the reaction is incomplete. I've confirmed my 2-fluorothiophenol is pure. What should I investigate next?
Answer: Incomplete conversion in nucleophilic substitution reactions with 2-fluorothiophenol almost always points to issues with base selection or solvent choice . The reaction requires the formation of the potent nucleophile, the 2-fluorothiophenolate anion. Incomplete deprotonation is the most common bottleneck.
Causality: The pKa of 2-fluorothiophenol's thiol proton is approximately 6.0.[1] For the reaction to proceed efficiently, the base used must have a conjugate acid with a pKa significantly higher than this value to ensure the equilibrium lies far on the side of the thiolate. Furthermore, the solvent must be able to dissolve the reagents and be compatible with the chosen base.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting SNAr reactions.
Data-Driven Base and Solvent Selection:
| Base | pKa (Conjugate Acid) | Common Solvents | Expertise & Experience Notes |
| Triethylamine (Et₃N) | ~10.7 | DCM, THF, Acetonitrile | Often too weak for complete deprotonation. Can act as a competing nucleophile. Best for scavenging acid byproducts, not for generating the thiolate. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, DMSO, Acetone | A good, mild choice for many SNAr reactions.[7] It's heterogeneous, so vigorous stirring is essential. Reaction may require heat. |
| Sodium Hydride (NaH) | ~36 | THF, DMF | An excellent, non-nucleophilic choice for irreversible and complete deprotonation. Caution: Reacts violently with water and protic solvents. Add the thiol solution to a suspension of NaH at 0 °C. |
| Potassium tert-butoxide (KOtBu) | ~17 | THF, t-BuOH | A strong, non-nucleophilic base suitable for generating the thiolate. Ensure the solvent is anhydrous. |
Side Product Formation: The Disulfide Problem
Question: My reaction appears to work, but I consistently isolate a significant amount of a less polar, stubborn impurity that I've identified as 2,2'-difluorodiphenyl disulfide. How can I prevent its formation?
Answer: This is the most common side reaction. Its formation is a clear indicator that your reaction conditions are too oxidizing. Prevention requires strict exclusion of air.
Causality and Prevention:
Caption: The oxidative pathway to disulfide side product.
Preventative Experimental Protocol:
-
Degas Your Solvent: Before adding any reagents, sparge your reaction solvent with an inert gas (Argon or Nitrogen) for at least 15-30 minutes to remove dissolved oxygen.
-
Use Anhydrous Solvents: Water can interfere with some bases (like NaH) and may contain dissolved oxygen.
-
Maintain Inert Atmosphere: Assemble your glassware while it's hot from the oven and immediately place it under a positive pressure of inert gas using a manifold or balloon. Add all reagents via syringe or under a blanket of inert gas.
-
Consider an Antioxidant (Advanced): In particularly sensitive, long-duration reactions, a small amount of a reducing agent or radical scavenger can be added, but this must be tested for compatibility with your desired reaction.
Question: I've already run the reaction and have a mixture of my desired product and the disulfide. Is there a way to salvage my product?
Answer: Yes, it is often possible to remove the disulfide during workup or purification. You can either separate it chromatographically or chemically convert it back to the thiol.
Work-up Protocol for Disulfide Removal:
-
Aqueous Wash with Reducing Agent: During the aqueous workup, wash the organic layer with a mild reducing agent. A 5% aqueous solution of sodium thiosulfate or sodium bisulfite can sometimes reduce the disulfide back to the thiol, which can then be washed away with a basic aqueous solution (e.g., 1M NaOH).
-
Pre-Chromatography Reduction: If the disulfide co-elutes with your product, the mixture can be treated with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a suitable solvent before re-purifying. TCEP is effective at cleaving disulfide bonds.[5] This will convert the impurity back into the starting thiol, which should now be easily separable from your product by chromatography.
Section 3: Safety and Handling FAQs
Question: 2-Fluorothiophenol has a very strong, unpleasant odor. What are the key safety precautions I must take?
Answer: The stench is a primary characteristic of most thiols.[1] Beyond the odor, 2-fluorothiophenol is classified as a flammable liquid that causes skin and eye irritation and may cause respiratory irritation.[8][9] Safe handling is non-negotiable.
Mandatory Safety Procedures:
-
Ventilation: ALWAYS handle 2-fluorothiophenol inside a certified chemical fume hood to prevent inhalation of vapors.[6][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Chemical splash goggles and a face shield if necessary.
-
Solvent-resistant gloves (nitrile gloves should be checked for breakthrough times; thicker gloves may be required).[6]
-
A flame-resistant lab coat.
-
-
Ignition Sources: Keep the reagent away from heat, sparks, and open flames.[2][10] Use non-sparking tools and ground equipment when transferring large quantities.[6][8]
-
Waste Disposal: Dispose of thiol-containing waste in a dedicated, sealed container. To neutralize the odor in contaminated glassware, rinse with a solution of bleach followed by water and acetone (perform this rinse inside the fume hood).
References
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS for 2-Fluorobenzenethiol. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluorothiophenol. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US5659088A - Process for the preparation of 4-fluorothiophenol.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings. PMC. Retrieved from [Link]
-
R Discovery. (2018, November 27). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Magnetically Recoverable Nanoparticulate Catalysts for Cross-Coupling Reactions. Retrieved from [Link]
-
ODU Digital Commons. (2022, March 19). Oxidation of Thiols to Disulfides using an Environmentally Friendly Oxoammonium Salt. Retrieved from [Link]
-
ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 15.6: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
YouTube. (2022, September 4). BCH3023 Oxidation of Thiols and Reduction of Disulfides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). RETRACTED ARTICLE: MCM-41 supported 2-aminothiophenol/Cu complex as a sustainable nanocatalyst for Suzuki coupling reaction. PMC. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for the Synthesis of [(2-Fluorophenyl)thio]acetic acid
Welcome to the technical support center for the synthesis of [(2-Fluorophenyl)thio]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this crucial synthetic transformation. The formation of the C–S bond between 2-fluorohalobenzene and thioglycolic acid is a common challenge where catalyst performance is paramount to achieving high yield and purity. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: I am planning the synthesis of this compound. Should I use a copper or a palladium catalyst?
This is a critical first decision that depends on your laboratory's budget, available equipment, and the scale of your reaction. Both copper and palladium-based systems are effective for C–S cross-coupling, but they operate on different principles and present distinct advantages.
-
Copper-Catalyzed Systems (Ullmann-type Reaction): This is the classical and more economical approach.[1] Catalysts like Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂) are inexpensive and readily available.[2] These reactions, often referred to as Ullmann condensations, typically involve the coupling of an aryl halide with a thiol derivative.[1][3] While cost-effective, they often require higher reaction temperatures (100-120 °C) and careful solvent selection to be efficient.[4]
-
Palladium-Catalyzed Systems (Buchwald-Hartwig type Reaction): This modern approach offers higher efficiency, broader functional group tolerance, and generally milder reaction conditions.[5][6] The mechanism involves a catalytic cycle of oxidative addition, amine (or thiol) coordination, and reductive elimination.[5][7] However, palladium precursors and the specialized phosphine ligands required (e.g., XPhos, SPhos) are significantly more expensive and can be sensitive to air and moisture, necessitating stricter anhydrous and inert atmosphere techniques.[8][9]
Recommendation: For initial trials, process development, or large-scale synthesis where cost is a major driver, a well-optimized copper-catalyzed system is an excellent choice. For complex substrates, small-scale synthesis, or when milder conditions are necessary to preserve sensitive functional groups, a palladium-catalyzed approach is often superior.
Q2: My copper-catalyzed reaction of 2-fluoro-iodobenzene and thioglycolic acid is giving a low yield. What are the most common causes?
Low yields in copper-catalyzed S-arylation are a common but solvable issue. A systematic approach to troubleshooting is key. The most frequent culprits are solvent choice, catalyst system inactivity, and improper base selection.
-
Critical Impact of Solvent: The choice of solvent can dramatically alter the reaction outcome. Research has shown that for the synthesis of arylthio acetic acids, dimethylformamide (DMF) is the preferred solvent.[2] Using dimethyl sulfoxide (DMSO) can preferentially lead to the formation of the diaryl disulfide byproduct through oxidative dimerization.[2]
-
Catalyst and Ligand Selection: While some Ullmann reactions can proceed with copper powder alone, using a copper(I) salt like CuI is often more effective for C-S coupling.[2][4] The addition of a ligand, such as 1,10-phenanthroline , can accelerate the reaction by stabilizing the copper center and facilitating the catalytic cycle.[4]
-
Base and Temperature: A suitable base, like potassium carbonate (K₂CO₃) , is essential to deprotonate the thioglycolic acid, forming the active thiolate nucleophile.[2] Ensure the base is anhydrous and used in sufficient stoichiometric amounts. Furthermore, these reactions often require significant thermal energy; a reaction temperature below 100 °C may result in incomplete conversion.[4]
-
Purity of Reagents: As with any catalytic reaction, the purity of your starting materials is crucial. Contaminants in the 2-fluoro-iodobenzene or thioglycolic acid can poison the catalyst.[10]
Q3: I am observing a significant amount of bis(2-fluorophenyl) disulfide as a byproduct. How can I prevent this?
The formation of bis(2-fluorophenyl) disulfide is a classic side reaction in this synthesis, arising from the oxidative coupling of two aryl thiol intermediates.
The primary cause is often an oxidizing environment, which can be exacerbated by the choice of solvent. As highlighted in the previous question, DMSO has been shown to promote the formation of disulfides, while DMF favors the desired arylthio acetic acid product .[2] Therefore, the most effective first step is to switch your solvent to DMF.
Additionally, to minimize oxidation, it is best practice to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). This involves degassing your solvent and ensuring your reaction vessel is properly flushed with an inert gas before heating.
Q4: I want to try a palladium-catalyzed approach. How do I select the optimal catalyst, ligand, and base?
Optimizing a palladium-catalyzed C-S coupling reaction hinges on the synergistic relationship between the palladium precursor, the ligand, and the base.
-
Palladium Precursor: Standard and effective precursors include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) .[7] These are typically used in low catalytic loadings (1-5 mol%).
-
Ligand Selection: This is the most critical parameter. For C-S bond formation, which can be challenging, sterically hindered and electron-rich biaryl phosphine ligands are the gold standard. Ligands like XPhos or SPhos are highly effective as they promote the crucial reductive elimination step of the catalytic cycle, preventing catalyst decomposition.[7][8]
-
Base Selection: The base's role is to form the active thiolate, but it should not interfere with the catalyst or substrates. A strong, non-nucleophilic base is preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices for this type of reaction.[8][11]
Catalyst System Comparison
| Feature | Copper-Catalyzed System (Ullmann-type) | Palladium-Catalyzed System (Buchwald-Hartwig type) |
| Catalyst Cost | Lower (e.g., CuI, Cu(OAc)₂)[2] | Higher (e.g., Pd(OAc)₂, Pd₂(dba)₃)[7] |
| Ligand Cost | Lower (e.g., 1,10-phenanthroline) or ligand-free[4] | Higher (e.g., XPhos, SPhos)[8] |
| Reaction Temp. | Generally higher (100-210 °C)[1] | Generally lower (Room Temp - 110 °C) |
| Substrate Scope | Good, but can be limited by sterics or electronics | Broader, more versatile for difficult substrates[5] |
| Functional Group Tol. | Moderate | High[5] |
| Key Sensitivity | Solvent choice (DMF vs. DMSO), Air (oxidation)[2] | Air and moisture, specific ligand choice[9] |
| Typical Base | K₂CO₃, Cs₂CO₃[2] | Cs₂CO₃, K₃PO₄, NaOtBu[8][11] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the synthesis.
Caption: A step-by-step guide to troubleshooting low yields.
Copper-Catalyzed C-S Coupling: A Simplified Catalytic Cycle
This diagram illustrates the proposed key steps in the copper-catalyzed synthesis of this compound.
Caption: Simplified catalytic cycle for copper-mediated S-arylation.
Recommended Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is adapted from established literature procedures for the synthesis of arylthio acetic acids and is optimized for safety and yield.[2]
Materials:
-
2-Fluoro-iodobenzene
-
Thioglycolic acid
-
Copper(I) iodide (CuI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of Argon or Nitrogen. Maintain this inert atmosphere throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous potassium carbonate (2.0 equivalents), followed by Copper(I) iodide (0.1 equivalents).
-
Solvent and Substrates: Add anhydrous DMF to the flask. Stir the mixture for 5-10 minutes. Then, add thioglycolic acid (1.2 equivalents) followed by 2-fluoro-iodobenzene (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and acidify with 1M HCl to a pH of ~2-3.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
References
-
Kim, K., Shin, Y., & Chae, J. (2024). Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts. Synlett, 35, 826-831. [Link]
-
Peñéñory, A. B., et al. (2013). Efficient copper-catalyzed coupling between aryl iodides and potassium thioacetate. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Sun, N., et al. (2013). Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Synlett, 24, 1443-1447. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Xue, H., et al. (2017). Copper-Catalyzed Direct Synthesis of Aryl Thiols from Aryl Iodides Using Sodium Sulfide Aided by Catalytic 1,2-Ethanedithiol. Synlett, 28, 2272-2276. [Link]
-
Yi, J., et al. (2008). ChemInform Abstract: Palladium Catalyzed Synthesis of Aryl Thiols: Sodium Thiosulfate as a Cheap and Nontoxic Mercapto Surrogate. ResearchGate. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
SynArchive. Ullmann Condensation. SynArchive. [Link]
-
Yi, J., et al. (2011). Palladium catalyzed synthesis of aryl thiols: sodium thiosulfate as a cheap and nontoxic mercapto surrogate. Semantic Scholar. [Link]
-
Semantic Scholar. Synthesis of Aryl Alkyl Thioethers via a Copper-Catalyzed Three-Component Reaction with DABSO, Aryldiazonium Salts, and Alkyl Bromides. Semantic Scholar. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Reaction Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction-data.com. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Temperature Control in [(2-Fluorophenyl)thio]acetic Acid Reactions
Welcome to the technical support center for handling [(2-Fluorophenyl)thio]acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to temperature control during reactions involving this versatile reagent. Our goal is to provide you with the expertise and practical insights needed to ensure the safety, efficiency, and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter, offering explanations for their causes and providing step-by-step protocols for resolution.
Issue 1: Runaway Reaction or Uncontrolled Exotherm
Q: My reaction involving this compound is showing a rapid, uncontrolled temperature increase. What is happening and how can I prevent it?
A: An uncontrolled exotherm, or runaway reaction, is a critical safety concern that can arise from several factors, particularly the inherent reactivity of the reagents. Reactions involving fluorinated aromatic compounds can be highly exothermic.[1][2] The strong electron-withdrawing nature of fluorine can activate the aromatic ring, while the thioether and carboxylic acid moieties introduce their own reactivity.
Root Cause Analysis:
-
Nucleophilic Aromatic Substitution (SNAr): The reaction of a nucleophile with the fluorinated ring can be highly exothermic. The rate of heat generation can exceed the rate of heat removal from the reactor.
-
Acid-Base Neutralization: If a strong base is used to deprotonate the carboxylic acid or the thiol precursor, the initial neutralization is a rapid and highly exothermic process.
-
Condensation/Activation Reactions: Reactions involving activating agents for the carboxylic acid (e.g., carbodiimides, acid chlorides) can generate significant heat.
Preventative Measures & Corrective Actions:
-
Slow Reagent Addition: Never add reagents all at once. Use a syringe pump or a dropping funnel for the controlled, dropwise addition of the most reactive component. This allows the cooling system to dissipate the heat as it is generated.
-
Pre-Cooling: Cool the reaction vessel to a temperature below the target reaction temperature before beginning the addition of reagents. An ice bath (0 °C) or a dry ice/acetone bath (for lower temperatures) is recommended.
-
Adequate Cooling Capacity: Ensure your reaction setup has a sufficient cooling system (e.g., a large ice bath, cryocooler) capable of handling the potential exotherm.
-
Dilution: Running the reaction at a lower concentration can help to moderate the rate of reaction and dissipate heat more effectively.
-
Monitoring: Always have a thermometer or thermocouple in the reaction mixture to monitor the internal temperature continuously. An external bath temperature reading is not sufficient.
Issue 2: Low Yield and/or Incomplete Conversion
Q: My reaction is sluggish, and I'm observing low yields of my desired product. Should I just increase the temperature?
A: While increasing the temperature can increase the reaction rate, it may also promote side reactions or decomposition, ultimately lowering the yield of the desired product. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing unwanted pathways.
Root Cause Analysis:
-
Insufficient Activation Energy: The reaction may simply require more thermal energy to overcome the activation barrier.
-
Poor Solubility: One or more reagents may not be fully dissolved at the current reaction temperature, limiting the effective concentration.
-
Inappropriate Solvent: The solvent's boiling point might be too low, preventing the reaction from reaching the necessary temperature.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Solubility Check | Visually inspect the reaction mixture. If solids are present, consider a solvent in which all reagents are soluble at the desired reaction temperature. |
| 2 | Incremental Temperature Increase | Increase the temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). |
| 3 | Solvent Selection | If the desired temperature is near or above the boiling point of the current solvent, switch to a higher-boiling point solvent. Ensure the new solvent is compatible with all reagents. |
| 4 | Catalyst Consideration | For certain reactions like esterification or amidation, a catalyst may be necessary to achieve a good conversion rate at a moderate temperature.[3][4] |
Issue 3: Formation of Impurities and Side Products
Q: I'm observing significant impurity formation in my reaction. How is temperature contributing to this, and what can I do to improve the purity of my product?
A: Temperature is a critical factor in reaction selectivity. Higher temperatures can provide enough energy to activate alternative reaction pathways, leading to the formation of undesired side products.
Common Temperature-Induced Side Reactions:
-
Disulfide Formation: Thiols are susceptible to oxidation to form disulfides, a process that can be accelerated at higher temperatures, especially in the presence of air (oxygen).[5]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
-
Polymerization/Decomposition: High temperatures can lead to the decomposition of starting materials or products, often resulting in a complex mixture of byproducts. The thermal stability of related compounds can be influenced by substituents on the phenyl ring.[6]
-
Side-Chain Reactions: The thioacetic acid moiety can potentially undergo side reactions if the temperature is not carefully controlled.
Mitigation Strategies:
-
Optimize Reaction Temperature: Conduct small-scale experiments at various temperatures to identify the optimal balance between reaction rate and purity.
-
Inert Atmosphere: To prevent oxidation, especially disulfide formation, run the reaction under an inert atmosphere of nitrogen or argon.
-
Control Reaction Time: Do not let the reaction run for longer than necessary. Once the starting material is consumed (as determined by monitoring), proceed with the workup to prevent product degradation.
-
Purification Method: Be prepared to use appropriate purification techniques, such as column chromatography, to remove any impurities that do form.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for a typical SN2 reaction using this compound?
A1: For a standard SN2 reaction, where the carboxylate or a thiolate precursor acts as a nucleophile, a temperature range of room temperature (approx. 25 °C) to 80 °C is generally effective.[7][8] The specific temperature will depend on the substrate and solvent used. It is often best to start at room temperature and gently heat if the reaction is slow.
Q2: How does temperature affect the esterification of this compound?
A2: In Fischer esterification, temperature plays a dual role. It increases the reaction rate but also influences the position of the equilibrium.[9] Since esterification is a reversible reaction, higher temperatures can also favor the reverse reaction (hydrolysis) if water is not removed. Typically, refluxing the reaction mixture with a Dean-Stark apparatus to remove water is an effective strategy. The choice of alcohol will dictate the required temperature.
Q3: Can I use microwave irradiation to heat my reaction?
A3: Microwave synthesis can be a powerful tool for accelerating reactions. However, it is crucial to use a dedicated scientific microwave reactor with precise temperature and pressure control. Domestic microwave ovens should never be used for chemical reactions. Due to the potential for rapid heating and pressure buildup, small-scale screening experiments are essential to determine safe and effective conditions.
Q4: What are the best practices for monitoring the temperature of a reaction involving this compound?
A4:
-
Internal Probe: Always use a thermometer or thermocouple probe immersed in the reaction mixture.
-
Calibration: Ensure your temperature measurement device is properly calibrated.
-
Stirring: Maintain efficient stirring to ensure a uniform temperature throughout the reaction mixture.
-
Data Logging: For sensitive or long-duration reactions, consider using a data logger to record the temperature profile.
Q5: Are there any specific safety precautions related to the thermal properties of this compound?
Section 3: Visual Guides
Workflow for Troubleshooting Temperature Issues
This diagram outlines a logical sequence for diagnosing and resolving common temperature-related problems in your reactions.
Caption: Decision tree for troubleshooting temperature control.
References
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
-
Quora. (2017). Why is the fluorination of benzene highly exothermic whereas iodination is endothermic?. Retrieved from [Link]
-
Academax. (n.d.). Continuous Process for Synthesis of Thioglycolic Acid in the Combination Reactors. Retrieved from [Link]
-
Brainly.in. (2022). Which of the following reactions is highly exothermic? A. Fluorination of benzene B. Chlorination of. Retrieved from [Link]
- Google Patents. (1960). US2945880A - Process for the preparation of thioglycolic acid and salts thereof.
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
-
ScienceDirect. (2025). Kinetics and mechanism of oxidation of thioglycolic acid by hexachloroiridate(IV). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Retrieved from [Link]
-
Chemcasts. (n.d.). 2-[(4-Fluorophenyl)thio]acetic acid Properties vs Temperature. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thio acid-mediated conversion of azides to amides – exploratory studies en route to oroidin alkaloids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]
- Google Patents. (2005). US20050215819A1 - Method of producing an amide.
-
Allen. (n.d.). Most of the reactions of fluorine are exothermic. Give reasons. Retrieved from [Link]
-
Zachariah Group. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. Retrieved from [Link]
-
NSF Public Access Repository. (2015). Anilide Formation from Thioacids and Perfluoroaryl Azides. Retrieved from [Link]
-
International Journal in Physical and Applied Sciences. (2019). ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches for amidation of thioacids, their salts and thioesters. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioacetic acid. Retrieved from [Link]
-
Chemcasts. (n.d.). 2-[(4-Fluorophenyl)thio]acetic acid Properties vs Pressure. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Transformation of cyclic α-phenylthio aldehydes by stereoselective aldol reactions and phenylthio migration into spirocyclic lactones and ethers, and E-allylic alcohols with 1,4-related chiral centres. Retrieved from [Link]
- Google Patents. (n.d.). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
-
MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]
-
MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing 2-thiophenyl-5-propionyl phenyl acetic acid.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
-
PubChem. (n.d.). (Phenylthio)acetic acid. Retrieved from [Link]
-
PubMed. (2014). Thioacetic acid/NaSH-mediated synthesis of N-protected amino thioacids and their utility in.... Retrieved from [Link]
-
MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]
-
MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
Sources
- 1. brainly.in [brainly.in]
- 2. Most of the reactions of fluorine are exothermic. Give reasons. [allen.in]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
work-up procedures to minimize impurities in [(2-Fluorophenyl)thio]acetic acid
Technical Support Center: [(2-Fluorophenyl)thio]acetic acid
A Guide to Synthesis Work-Up and Impurity Troubleshooting
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered during the synthesis and purification of this compound. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
The synthesis of this compound, typically achieved via the S-alkylation of 2-fluorothiophenol with a haloacetic acid derivative, is a variation of the classic Williamson ether synthesis.[1][2] While robust, the reaction is susceptible to specific side reactions and work-up complexities that can introduce persistent impurities. This guide provides a structured, question-and-answer approach to resolving these issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work-up procedure. Each solution is based on the distinct chemical properties of the product and potential impurities.
Q1: My reaction is complete, but after the work-up, my final product is a persistent oil or waxy solid that fails to crystallize. What's happening?
A1: This is a classic sign of impurities interfering with crystal lattice formation. The most common culprits are unreacted 2-fluorothiophenol and its oxidative byproduct, bis(2-fluorophenyl) disulfide. These molecules disrupt the orderly packing required for crystallization, resulting in an amorphous solid, wax, or oil.
-
Causality: The product, this compound, is a polar molecule capable of hydrogen bonding, which facilitates crystallization. Neutral, bulky impurities like the disulfide or the slightly less polar thiophenol starting material act as "molecular roadblocks."
-
Troubleshooting Steps:
-
Confirm the Impurity: Use Thin Layer Chromatography (TLC) or crude ¹H NMR to identify the impurities. The disulfide is non-polar and will have a high Rf, while the thiophenol will be intermediate. The product is a carboxylic acid and will have a low Rf.
-
Implement a Rigorous Acid-Base Extraction: The most effective way to separate these impurities is by exploiting the acidity of your product. The disulfide is neutral, and the thiophenol is significantly less acidic (pKa ~6.6) than the carboxylic acid product (pKa ~3-4).
-
Follow the Recommended Work-Up Protocol below (Protocol 1). This procedure is designed specifically to partition these impurities away from the product.
-
Q2: My NMR analysis shows a significant amount of bis(2-fluorophenyl) disulfide. How did this form, and how do I remove it?
A2: Disulfide formation is the most common side reaction when working with thiols.[2] 2-fluorothiophenol is readily oxidized by atmospheric oxygen, especially under basic conditions which generate the more easily oxidized thiophenolate anion.
-
Mechanism of Formation: 2 R-SH + [O] → R-S-S-R + H₂O (where R = 2-Fluorophenyl)
-
Prevention:
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle.
-
-
Removal Strategy: The disulfide is a neutral molecule. A standard acid-base extraction work-up will effectively remove it. When you basify the reaction mixture, your carboxylic acid product will move into the aqueous layer as its carboxylate salt. The neutral disulfide will remain in the organic layer, which is then discarded. Subsequent acidification of the aqueous layer will precipitate the pure product.
dot
Caption: Workflow for separating neutral disulfide impurity. Q3: I still see unreacted 2-fluorothiophenol in my final product. My base wash didn't remove it. Why?
A3: This situation arises from using a base that is not strong enough to fully deprotonate the thiophenol or from an incomplete reaction. While thiols are acidic, they are less acidic than carboxylic acids. A weak base like sodium bicarbonate (NaHCO₃) may not quantitatively extract the thiophenol into the aqueous layer, leading to co-purification with your product.
-
Troubleshooting & Optimization:
-
Choice of Base: For the extraction step, use a moderately strong base like sodium carbonate (Na₂CO₃) or a dilute solution of sodium hydroxide (NaOH, ~1 M). These bases are strong enough to deprotonate both the product and the residual thiophenol, moving both into the aqueous layer and separating them from any neutral impurities.
-
Differential pH Precipitation: If you have a mixture of the thiophenol and your carboxylic acid product in the aqueous layer, you can attempt a fractional precipitation. Carefully and slowly add acid. The stronger carboxylic acid will protonate and precipitate first at a higher pH (around pH 3-4). The weaker acid (thiophenol) will remain as its salt until a much lower pH is reached. This can be difficult to control but is a valid strategy.
-
Best Practice: The most robust method is to ensure the initial reaction goes to completion by using a slight excess of the haloacetic acid reagent.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal work-up and purification conditions for obtaining high-purity this compound?
A1: The ideal procedure involves a carefully controlled acid-base extraction followed by recrystallization. This leverages the chemical differences between the acidic product and the most likely neutral or less-acidic impurities. See Protocol 1 for a step-by-step guide.
Q2: Which solvent system is best for the recrystallization of the final product?
A2: Recrystallization is essential for removing trace impurities that may have survived the work-up. The goal is to find a solvent where the product is soluble when hot but sparingly soluble when cold.
| Solvent System | Suitability | Notes |
| Toluene | Excellent. Often provides well-defined crystals. | Heat to dissolve the crude product, then allow to cool slowly to room temperature, then cool in an ice bath. |
| Heptane/Ethyl Acetate | Good. A two-solvent system can be very effective. | Dissolve the crude product in a minimum amount of hot ethyl acetate, then add hot heptane dropwise until the solution becomes slightly cloudy. Allow to cool. |
| Water | Possible, but can be tricky. The product has some water solubility. | Best used for washing the filtered solid rather than as a primary recrystallization solvent. Use cold water to minimize product loss.[3] |
Q3: How can I monitor the reaction to ensure it has gone to completion before starting the work-up?
A3: Monitoring the reaction is key to minimizing starting material impurities. Thin Layer Chromatography (TLC) is the most common and effective method.
-
TLC Procedure:
-
Prepare a TLC plate with your starting material (2-fluorothiophenol) and a co-spot with your reaction mixture.
-
Use a solvent system like 3:1 Hexanes:Ethyl Acetate with a few drops of acetic acid. The acetic acid ensures the carboxylic acid product remains protonated and moves as a single spot.
-
The reaction is complete when the 2-fluorothiophenol spot has been completely consumed in the reaction mixture lane.
-
Experimental Protocols
Protocol 1: Robust Work-Up Procedure for this compound
This protocol is designed to systematically remove neutral and less-acidic impurities.
-
Quench and Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (EtOAc) or another suitable water-immiscible organic solvent (approx. 5-10 volumes).
-
Initial Wash: Transfer the mixture to a separatory funnel and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes). This removes highly water-soluble reagents like DMF or salts. Discard the aqueous layers.
-
Base Extraction: Extract the organic layer with a 1 M sodium carbonate (Na₂CO₃) aqueous solution (3 x 3 volumes).
-
Expert Insight: Sodium carbonate is preferred over sodium hydroxide here. It is sufficiently basic to extract the carboxylic acid product but is less harsh, reducing the risk of any potential hydrolysis of other functional groups. The product is now in the aqueous layer as its sodium salt.
-
-
Remove Neutral Impurities: Combine the aqueous layers from the previous step into a clean separatory funnel. Wash this combined aqueous layer with a fresh portion of ethyl acetate (1 x 3 volumes). This crucial step removes any residual, trapped neutral impurities (like the disulfide) from the aqueous phase. Discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2. A white precipitate of the pure product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
-
Final Purification (Optional): If necessary, perform a final recrystallization as described in FAQ 2.
dot
Caption: Step-by-step workflow for the recommended work-up protocol.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2009). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. Retrieved from [Link]
-
Zhang, Z. (2007). Purification of Thioglycolic Acid and Synthesis of Ammonium Thioglycolate. Zhengzhou University. Retrieved from [Link]
- Google Patents. (1988). Purification of thioglycolic acid. JPH0272155A.
-
Patsnap. (2025). How to Improve Carboxylic Acid Extraction Processes?. Retrieved from [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]
-
International Journal of Chemical Engineering and Applications. (2012). Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
- Google Patents. (1999). Preparation of thioglycolic acid, useful as softeners and stabilizers for polyvinyl chloride, comprises reacting at least an oligo- or polymer containing thiomethylene monomer units with carbon monoxide in the presence of an acid catalyst. DE102005025971A1.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallisation. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DE102005025971A1 - Preparation of thioglycolic acid, useful as softeners and stabilizers for polyvinyl chloride, comprises reacting at least an oligo- or polymer containing thiomethylene monomer units with carbon monoxide in the presence of an acid catalyst - Google Patents [patents.google.com]
Validation & Comparative
A Guide to the Structural Verification of [(2-Fluorophenyl)thio]acetic Acid using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The Central Role of NMR in Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (chemical shift), the connectivity of atoms through covalent bonds (scalar coupling), and the spatial proximity of atoms (Nuclear Overhauser Effect). For a molecule like [(2--Fluorophenyl)thio]acetic acid, which contains a fluorine atom, ¹⁹F NMR and the influence of fluorine on ¹H and ¹³C spectra provide an additional layer of structural confirmation. The unique spin properties of the ¹⁹F nucleus (I = ½, 100% natural abundance) lead to characteristic coupling patterns that are invaluable for positive identification.[1]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of [(2-Fluorophenyl)thio]acetic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene protons of the acetic acid moiety. The presence of the electronegative fluorine atom and the sulfur atom will significantly influence the chemical shifts of the nearby protons.
A key feature of the ¹H NMR spectrum will be the observation of heteronuclear coupling between the fluorine atom and the aromatic protons (J-coupling). This coupling, transmitted through the covalent bonds, provides definitive evidence for the relative positions of the fluorine and hydrogen atoms on the phenyl ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.3 - 7.5 | ddd | ³JHH ≈ 7-8, ⁴JHH ≈ 1-2, ³JHF ≈ 5-8 |
| H-3 | 7.2 - 7.4 | ddd | ³JHH ≈ 7-8, ⁴JHH ≈ 1-2, ⁴JHF ≈ 2-4 |
| H-4 | 7.0 - 7.2 | td | ³JHH ≈ 7-8, ⁴JHF ≈ 8-10 |
| H-5 | 7.0 - 7.2 | td | ³JHH ≈ 7-8, ⁵JHF ≈ 1-3 |
| -SCH₂- | 3.7 - 3.9 | s | - |
| -COOH | 10 - 12 | br s | - |
Causality behind Predictions:
-
Aromatic Protons (H-3, H-4, H-5, H-6): The electron-withdrawing nature of the fluorine atom will deshield the ortho proton (H-3) and the para proton (H-5) to a lesser extent, causing them to resonate at a higher chemical shift compared to benzene (7.34 ppm). The ortho-disubstituted pattern will lead to a complex multiplet system for the four aromatic protons. The magnitude of the ³JHH (ortho), ⁴JHH (meta), and ⁵JHH (para) couplings are characteristic of benzene derivatives. Crucially, the presence of fluorine will introduce additional splitting due to ¹H-¹⁹F coupling. The magnitude of these J-couplings is highly dependent on the number of bonds separating the nuclei and their spatial orientation.[2][3]
-
Methylene Protons (-SCH₂-): The methylene protons are adjacent to both a sulfur atom and a carbonyl group. The electronegativity of these groups will cause a downfield shift into the 3.7-3.9 ppm range. These protons are expected to appear as a singlet as there are no adjacent protons to couple with.
-
Carboxylic Acid Proton (-COOH): The acidic proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically between 10 and 12 ppm. Its broadness is due to chemical exchange with trace amounts of water in the NMR solvent.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The most notable feature will be the large one-bond coupling between the fluorine atom and the carbon to which it is attached (C-2), and smaller, long-range couplings to other carbons in the phenyl ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C=O | 170 - 175 | s | - |
| C-2 | 160 - 165 | d | ¹JCF ≈ 240-250 |
| C-1 | 125 - 130 | d | ²JCF ≈ 20-25 |
| C-6 | 130 - 135 | d | ³JCF ≈ 7-9 |
| C-4 | 124 - 128 | d | ³JCF ≈ 3-5 |
| C-5 | 115 - 120 | d | ⁴JCF ≈ 1-3 |
| C-3 | 115 - 120 | d | ²JCF ≈ 20-25 |
| -SCH₂- | 35 - 40 | s | - |
Causality behind Predictions:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 170-175 ppm region.
-
Fluorine-Bearing Carbon (C-2): The carbon directly attached to the fluorine atom will experience a very large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of a direct C-F bond. This carbon will also be significantly shifted downfield due to the electronegativity of fluorine.
-
Aromatic Carbons: The other aromatic carbons will show smaller couplings to the fluorine atom, with the magnitude of the coupling generally decreasing with the number of bonds separating the nuclei (²JCF > ³JCF > ⁴JCF). These couplings provide further confirmation of the substitution pattern on the phenyl ring.
-
Methylene Carbon (-SCH₂-): The methylene carbon will appear in the aliphatic region of the spectrum, with a chemical shift influenced by the adjacent sulfur and carbonyl groups.
The Power of 2D NMR for Unambiguous Assignment
For a definitive and self-validating assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying the quaternary carbons (C-1, C-2, and C=O) and for confirming the connectivity between the phenyl ring, the sulfur atom, and the acetic acid moiety.
The logical workflow for structural elucidation using these techniques is illustrated below.
Figure 1: Workflow for the structural validation of this compound using a combination of 1D and 2D NMR experiments.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation in solution, other techniques provide complementary information.
-
Mass Spectrometry (MS): Provides the accurate mass of the molecule, confirming its elemental composition. However, it does not provide information about the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O of the carboxylic acid, C-F bond, S-H if any impurity is present). It gives little information about the overall molecular framework.
-
X-ray Crystallography: Provides the definitive solid-state structure of a molecule. However, it requires a suitable single crystal, which can be challenging to obtain, and the conformation in the solid state may not be the same as in solution where biological activity occurs.
NMR spectroscopy offers the unique advantage of providing a detailed atomic-level picture of the molecule's structure and connectivity in a biologically relevant solution state.
Experimental Protocol for NMR Data Acquisition
For the successful acquisition of high-quality NMR data for this compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filter the solution into a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-13 ppm).
-
Ensure sufficient digital resolution to resolve the fine structure of the multiplets.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A ¹³C spectrum with ¹H coupling can also be acquired to observe the C-H coupling constants, although this is less common.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
2D NMR Acquisition:
-
Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets.
-
Optimize the acquisition and processing parameters as needed to obtain clear correlations.
-
Conclusion
The structural validation of this compound can be confidently achieved through a systematic application of ¹H and ¹³C NMR spectroscopy. The predictive analysis presented in this guide, based on fundamental principles and data from related structures, provides a robust framework for interpreting the expected spectral features. The characteristic chemical shifts, and particularly the ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, serve as definitive fingerprints for the molecule's structure. By employing a combination of 1D and 2D NMR experiments, researchers can obtain an unambiguous and self-validating structural assignment, a critical step in the advancement of drug discovery and development.
References
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Viesser, R. V., Ducati, L. C., Autschbach, J., & Tormena, C. F. (2016). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 18(35), 24119–24127. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756.
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Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2011). A complete 1H and 13C NMR data assignment for three 3-[substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 16(12), 10026-10041. Retrieved from [Link]
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Barbosa, T. M., Viesser, R. V., Martins, L. G., Rittner, R., & Tormena, C. F. (2018). The Antagonist Effect of Nitrogen Lone Pair: 3 J HF versus 5 J HF. ChemPhysChem, 19(11), 1358–1362. Retrieved from [Link]
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Micura, R., Tollinger, M., & Konrat, R. (2001). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 123(43), 10675–10681. Retrieved from [Link]
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Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]
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ChemInfoGraphic. (2020, June 30). 13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds. Retrieved from [Link]
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BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]
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Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2016, April 16). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? Retrieved from [Link]
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MDPI. (2021, September 7). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetic acid, mercapto-, ion(1-). PubChem. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 10). Correlation between 1H and 13C shifts - coincidence or not? Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, March 21). Thioacetic acid/NaSH-mediated synthesis of N-protected amino thioacids and their utility in. PubMed. Retrieved from [Link]
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A Comparative Analysis of the Reactivity of [(2-Fluorophenyl)thio]acetic Acid in Organic Synthesis
Introduction
Thioacetic acids, the sulfur analogs of carboxylic acids, are versatile and pivotal reagents in the landscape of modern organic synthesis.[1] Their utility spans from the introduction of thiol groups into molecules to participation in advanced radical-mediated transformations.[1][2] Among the diverse array of substituted thioacetic acids, arylthioacetic acids present a particularly interesting case study in how electronic and steric effects can modulate chemical reactivity. This guide provides an in-depth comparison of the reactivity of [(2-Fluorophenyl)thio]acetic acid with other substituted arylthioacetic acids, offering both theoretical insights and supporting experimental frameworks for researchers, scientists, and professionals in drug development.
The central focus, this compound, is a compound where the subtle yet powerful influence of a fluorine substituent comes into play. Understanding its reactivity profile in comparison to its non-fluorinated, chloro-substituted, and nitro-substituted counterparts is crucial for rational reaction design and the strategic synthesis of complex molecular architectures, particularly in the pharmaceutical industry where fluorine-containing motifs are prevalent.[3][4]
The Theoretical Underpinnings of Reactivity
The reactivity of an arylthioacetic acid is primarily governed by the electronic environment of the sulfur atom and the acidity of the carboxylic proton. These factors are directly influenced by the nature of the substituent on the aromatic ring.
Electronic Effects of Aromatic Substituents
Substituents on the phenyl ring exert their influence through a combination of inductive and resonance effects.
-
Inductive Effect (σ-effect): This is the through-bond polarization of electrons. Electronegative atoms like fluorine, chlorine, and the nitro group pull electron density away from the aromatic ring, a phenomenon known as a negative inductive effect (-I). This effect deactivates the ring towards electrophilic attack but, more importantly for our discussion, it influences the electron density on the sulfur atom and the stability of the carboxylate anion.[5]
-
Resonance Effect (π-effect): This involves the delocalization of π-electrons between the substituent and the aromatic ring. Halogens like fluorine and chlorine can donate a lone pair of electrons into the ring (+R effect), while a nitro group strongly withdraws π-electron density (-R effect).[5][6]
For fluorine, a unique duality exists: it is the most electronegative element, exerting a powerful -I effect. However, it can also exhibit a +R effect by donating lone-pair electrons.[4][5] The overall electronic impact is a complex balance of these opposing forces, which ultimately dictates the nucleophilicity of the sulfur atom and the acidity of the molecule.
Caption: Dueling electronic effects of fluorine on the arylthioacetic acid scaffold.
Acidity and Nucleophilicity: The pKa Perspective
The acidity of the carboxylic acid proton, quantified by its pKa value, is a critical determinant of reactivity. A lower pKa indicates a stronger acid, which readily deprotonates to form its conjugate base, the thiolate anion. The stability of this anion, and therefore the acidity, is enhanced by electron-withdrawing groups that can delocalize the negative charge.
The reactivity of the resulting thiolate as a nucleophile, however, is inversely related to its stability. A more stable, less basic anion is generally a weaker nucleophile.
Table 1: Comparative Acidity of Substituted Thioacetic Acids
| Compound | Substituent (at para-position for comparison) | Key Electronic Effect | Expected pKa (Relative to Thioacetic Acid) |
| Thioacetic Acid | None | Baseline | ~3.4[2] |
| This compound | 2-Fluoro | Strong -I, Weak +R | Lower |
| [(4-Chlorophenyl)thio]acetic acid | 4-Chloro | Moderate -I, Weak +R | Lower |
| [(4-Nitrophenyl)thio]acetic acid | 4-Nitro | Strong -I, Strong -R | Significantly Lower |
The strong electron-withdrawing nature of the nitro group in [(4-nitrophenyl)thio]acetic acid makes it the most acidic compound in this series, while the parent thioacetic acid is the least acidic. This compound is expected to be a relatively strong acid due to the potent inductive effect of the ortho-fluorine substituent.
Comparative Reactivity in Nucleophilic Substitution
A primary application of thioacetic acids is in nucleophilic substitution reactions to form thioesters, which are precursors to thiols.[2] The rate of these SN2 reactions is directly dependent on the nucleophilicity of the thiolate anion.
To illustrate the differences in reactivity, we can consider a model reaction: the alkylation of various sodium arylthioacetates with benzyl bromide.
Experimental Protocol: Kinetic Analysis of Thioester Formation
This protocol outlines a method to determine the pseudo-first-order rate constants for the reaction between different sodium arylthioacetates and benzyl bromide using UV-Vis spectrophotometry or HPLC.
-
Preparation of Thiolate Solutions:
-
Prepare 0.1 M stock solutions of each thioacetic acid derivative in anhydrous ethanol.
-
In a volumetric flask, mix an equimolar amount of the thioacetic acid solution with a 0.1 M solution of sodium ethoxide in ethanol to generate the sodium thiolate salt in situ.
-
-
Kinetic Run:
-
Equilibrate the thiolate solution and a 1.0 M solution of benzyl bromide in ethanol to 25.0 ± 0.1 °C in a temperature-controlled water bath.
-
To initiate the reaction, rapidly add a large excess (e.g., 10 equivalents) of the benzyl bromide solution to the thiolate solution to ensure pseudo-first-order kinetics.
-
Immediately begin monitoring the reaction. This can be done by:
-
HPLC: Withdraw aliquots at timed intervals, quench the reaction with a suitable solvent, and analyze the concentration of the starting material or product.
-
UV-Vis Spectrophotometry: If there is a suitable wavelength where the reactant or product has a unique absorbance, monitor the change in absorbance over time.
-
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the starting arylthioacetate (ln[A]) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-kobs).
-
Caption: Experimental workflow for the kinetic analysis of thioester formation.
Expected Results and Discussion
The reactivity trend is expected to be the inverse of the acidity trend. The strongest nucleophile will react the fastest.
Table 2: Hypothetical Kinetic Data for Alkylation with Benzyl Bromide
| Thioacetic Acid Derivative | Relative Nucleophilicity | Expected Pseudo-First-Order Rate Constant (kobs) |
| Thioacetic Acid | Highest | k1 (Fastest) |
| This compound | Moderate-Low | k2 |
| [(4-Chlorophenyl)thio]acetic acid | Moderate | k3 (k3 > k2) |
| [(4-Nitrophenyl)thio]acetic acid | Lowest | k4 (Slowest) |
The [(4-nitrophenyl)thio]acetate anion is highly stabilized by the potent electron-withdrawing nitro group, making it the least basic and poorest nucleophile, resulting in the slowest reaction rate. Conversely, the unsubstituted thioacetate is the most reactive.
The case of this compound is particularly noteworthy. The ortho position of the fluorine atom places its strong inductive effect in close proximity to the sulfur atom, significantly reducing its nucleophilicity. While chlorine is also inductively withdrawing, its effect is less potent than fluorine's, leading to a slightly more reactive thiolate compared to the 2-fluoro analog.
Reactivity in Radical Reactions
Thioacetic acids are also excellent precursors for thiyl radicals, which are key intermediates in reactions like the acyl thiol–ene reaction.[1] This transformation is valuable for the synthesis of thioesters via an anti-Markovnikov addition across a double bond.
The formation of the key thiyl radical (R-C(O)S•) occurs via homolytic cleavage of the S-H bond. The bond dissociation energy (BDE) of this bond is a key parameter, typically around 87 kcal/mol, similar to that of alkanethiols.[1]
Caption: General mechanism for the radical-mediated acyl thiol-ene reaction.
While detailed studies on the BDE of substituted arylthioacetic acids are scarce, it is expected that electron-withdrawing groups would slightly increase the S-H BDE, potentially slowing the rate of radical initiation. However, these effects are generally less pronounced than the electronic effects on heterolytic reactions (like deprotonation). Therefore, the differences in reactivity among the studied series in radical reactions are likely to be less dramatic than in nucleophilic substitution reactions.
Conclusion
The reactivity of this compound is a nuanced subject, dictated by the powerful electron-withdrawing inductive effect of the ortho-fluorine atom, which moderately overrides its resonance-donating capabilities. This leads to several key takeaways for the practicing chemist:
-
Enhanced Acidity: this compound is significantly more acidic than its non-aromatic counterpart, thioacetic acid.
-
Attenuated Nucleophilicity: The resulting [(2-fluorophenyl)thio]acetate anion is a weaker nucleophile compared to unsubstituted thioacetate and even the 4-chloro analog. This translates to slower rates in SN2-type reactions.
-
Strategic Utility: This attenuated reactivity can be advantageous in complex syntheses where chemoselectivity is paramount. It allows for finer control over thiolation reactions, potentially avoiding side reactions with more sensitive functional groups.
By understanding the interplay of these electronic factors, researchers can better predict the behavior of this compound and strategically leverage its unique properties in the development of novel synthetic methodologies and the construction of complex target molecules.
References
-
Wikipedia. (n.d.). Thioacetic acid. Retrieved from [Link]
-
Bloom Tech. (2023, March 8). What is thioacetic acid used for. Retrieved from [Link]
-
Conier Chem & Pharma Limited. (n.d.). Understanding Thioacetic Acid: Properties and Industrial Uses. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Harnessing radical mediated reactions of thioacids for organic synthesis. RSC Publishing. Retrieved from [Link]
-
Maziarka, P. A., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Why do the induction effects of fluorobenzene decrease electrophilic addition reactivity, conjugation effects increase selectivity?. Retrieved from [Link]
-
PubChem. (n.d.). Acetic acid, ((4-nitrophenyl)thio)-, compd. with 2,2'-iminobis(ethanol) (1:1). Retrieved from [Link]
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HPLC analysis for purity assessment of [(2-Fluorophenyl)thio]acetic acid
An In-Depth Comparative Guide to the Purity Analysis of [(2-Fluorophenyl)thio]acetic Acid
Introduction: The Critical Role of Purity in Synthetic Intermediates
This compound is a vital chemical intermediate, serving as a foundational building block in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring a fluorinated aromatic ring and a reactive carboxylic acid group, makes it a versatile precursor. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis and storage. These impurities, which can include starting materials, by-products from side reactions, or degradation products, can have a profound impact on the yield, purity, and safety profile of the final active ingredient.
Therefore, robust and reliable analytical methods for assessing the purity of this compound are not merely a quality control checkpoint; they are a cornerstone of process development and validation in regulated industries. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for this purpose. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and offer a clear comparison to guide researchers in selecting the optimal method for their specific needs.
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
For routine quality control and purity assessment of this compound, reversed-phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the industry workhorse. Its prevalence is due to a combination of robustness, cost-effectiveness, and its suitability for non-volatile, UV-active compounds.
Expert Rationale: The "Why" Behind the Method
The design of an effective HPLC method is a process of logical choices grounded in the physicochemical properties of the analyte.
-
Separation Mode (Reversed-Phase): this compound is a moderately polar organic molecule. Reversed-phase chromatography, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating such compounds.
-
Mobile Phase (Acidified): A critical aspect of analyzing acidic compounds is controlling their ionization state. The carboxylic acid moiety (pKa typically ~3-5) will be ionized (deprotonated) at neutral pH. In its ionic form, the analyte interacts poorly and inconsistently with the C18 stationary phase, leading to poor peak shape (tailing) and shifting retention times. By acidifying the mobile phase with an agent like formic or phosphoric acid to a pH below the analyte's pKa (e.g., pH 2.5-3.0), we ensure the carboxylic acid remains in its neutral, protonated form.[1] This promotes consistent partitioning onto the stationary phase, resulting in sharp, symmetrical peaks, which are essential for accurate quantification.
-
Detector (UV-Vis): The presence of the fluorophenyl ring provides a strong chromophore that absorbs UV light. A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. A full UV scan of the analyte would reveal a maximum absorbance wavelength (λ-max), likely around 254-265 nm, which should be used for detection to maximize sensitivity. Using a DAD also provides the benefit of peak purity analysis by comparing spectra across a single peak.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV purity assessment.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a DAD or UV-Vis detector.
-
Chromatography Data System (CDS) for instrument control and data processing.
-
-
Reagents and Materials:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic Acid (or Phosphoric Acid), analytical grade.
-
Volumetric flasks, pipettes, and autosampler vials.
-
0.45 µm syringe filters.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Preparation: Accurately weigh about 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL. Vortex and sonicate briefly to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Analysis and Data Processing:
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Integrate all peaks in the resulting chromatogram with an area greater than 0.05% of the total area.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Alternative Analytical Methods: A Comparative Overview
While HPLC-UV is excellent for routine QC, certain situations demand higher sensitivity, more definitive identification of unknowns, or an orthogonal (different mechanism) confirmation of purity. Here, we compare two powerful alternatives.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS represents a significant evolution from HPLC. By using columns with smaller particle sizes (<2 µm), it operates at much higher pressures, achieving faster separations and superior resolution. Coupling this with a mass spectrometer provides an additional dimension of data.
-
Expertise & Experience: The primary advantage of MS detection is its high selectivity and ability to provide molecular weight information.[2] For purity analysis, this is invaluable. If an unknown peak is observed in the chromatogram, the MS can provide its mass-to-charge ratio (m/z). This information is crucial for tentatively identifying impurities, such as unreacted starting materials or unexpected by-products, without needing to isolate and characterize them by other means. UPLC-MS is the method of choice during process development, forced degradation studies, and for identifying trace-level impurities that may be missed by UV detection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone of analytical chemistry, known for its exceptional separating power and sensitive detection. However, its direct application to this compound is hindered by the compound's low volatility and high polarity due to the carboxylic acid group.
-
Expertise & Experience: To make the analyte "GC-friendly," a chemical modification step known as derivatization is required.[4][5] The acidic proton of the carboxylic acid is replaced with a nonpolar group, typically by silylation (e.g., using BSTFA) to form a volatile trimethylsilyl (TMS) ester.[6] While this adds a step to the sample preparation, the resulting analysis can be extremely sensitive. GC-MS is particularly useful for detecting small, volatile, or semi-volatile impurities that might not be well-retained or resolved by HPLC. However, the derivatization step itself must be carefully controlled, as it can introduce artifacts.
Comparative Performance Data
The choice of an analytical method is always a trade-off between various performance characteristics. The following table provides a clear comparison to aid in this decision-making process.
| Feature | HPLC-UV | UPLC-MS | GC-MS (with Derivatization) |
| Principle | Reversed-phase liquid chromatography with UV absorbance detection. | High-pressure liquid chromatography with mass-to-charge ratio detection. | Gas chromatography separation of volatile derivatives with mass detection. |
| Primary Application | Routine QC, Purity Assay, Content Uniformity. | Impurity identification, trace analysis, forced degradation studies. | Analysis of volatile/semi-volatile impurities, orthogonal purity confirmation. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). | Excellent (pg/mL range).[7] |
| Selectivity | Moderate (based on retention time and UV spectrum). | Excellent (based on retention time and unique m/z). | Excellent (based on retention time and mass fragmentation pattern). |
| Speed / Throughput | Standard (20-40 min run time). | Very Fast (2-10 min run time). | Moderate (10-30 min run time, plus derivatization time). |
| Impurity ID Capability | Low (requires isolation or co-injection with standards). | High (provides molecular weight). | High (provides fragmentation patterns for structural elucidation). |
| Sample Preparation | Simple (dissolve, filter). | Simple (dissolve, filter). | Complex (requires anhydrous conditions and derivatization).[4][5][6] |
| Instrumentation Cost | Moderate. | High. | High. |
| Robustness | High. | Moderate-High. | Moderate (derivatization can be a source of variability). |
Conclusion and Recommendations
The selection of an analytical method for the purity assessment of this compound should be purpose-driven.
-
For routine quality control in a manufacturing environment , where speed, robustness, and cost-effectiveness are paramount, the validated HPLC-UV method is the undisputed choice. It provides reliable and accurate purity values for batch release.
-
For process development, impurity profiling, or troubleshooting out-of-specification results , UPLC-MS is the superior tool. Its ability to rapidly separate and provide molecular weight data for unknown peaks accelerates problem-solving and deepens process understanding.
-
GC-MS serves as a powerful orthogonal technique . If there is a need to confirm the absence of specific volatile impurities or to validate the completeness of the purity profile obtained by HPLC, a GC-MS method with derivatization provides a fundamentally different and highly sensitive mode of analysis.
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring the quality and integrity of this critical synthetic intermediate.
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Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. MDPI. [Link]
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Organic Acids Analysis by UHPLC-MS | Cell Culture Media. Sartorius eShop. [Link]
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Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation. PubMed. [Link]
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Analysis of Fourteen Organic Acids in Various Beverages Using the ACQUITY UPLC H-Class PLUS and ACQUITY QDa Mass Detector. Waters. [Link]
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GC-MS analysis of acidic components in aqueous extracts of coniferous trees' needles. ResearchGate. [Link]
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Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. [Link]
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Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]
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A GC/MS/MS screening method for multiple organic acidemias from urine specimens. PubMed. [Link]
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Analytical Methods for Organic Acids. Shimadzu. [Link]
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Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent. [Link]
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Alternative reversed-phase high-performance liquid chromatography method to analyse organic acids in dairy products. ResearchGate. [Link]
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A Comparative Analysis of the Biological Activities of Ortho-, Meta-, and Para-Fluorophenylthioacetic Acid Isomers
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a well-established approach to modulate their pharmacological profiles. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide presents a comparative study of the biological activities of three positional isomers of fluorophenylthioacetic acid: ortho-fluorophenylthioacetic acid (o-FPTA), meta-fluorophenylthioacetic acid (m-FPTA), and para-fluorophenylthioacetic acid (p-FPTA).
This document provides an in-depth analysis of their antimicrobial, anti-inflammatory, and cytotoxic properties. By synthesizing available data and providing detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to understand the structure-activity relationships (SAR) governed by the positional isomerism of the fluorine atom on the phenyl ring.
Introduction to Fluorophenylthioacetic Acids
Phenylthioacetic acid and its derivatives are known to exhibit a range of biological activities. The introduction of a fluorine atom onto the phenyl ring can further enhance or modify these properties. The position of the fluorine atom—ortho (2-position), meta (3-position), or para (4-position)—can lead to distinct spatial arrangements and electronic properties of the molecule, thereby influencing its interaction with biological macromolecules. Understanding these subtle yet significant differences is crucial for the rational design of novel therapeutic agents.
Caption: Workflow for the Broth Microdilution Assay.
Protocol:
-
Preparation of Compounds: Prepare stock solutions of the ortho-, meta-, and para-fluorophenylthioacetic acid isomers in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.[1][2][3]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[2]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[1]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (o-, m-, and p-FPTA) and a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally to different groups of rats. A control group should receive the vehicle only.[4][5]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[4][6]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Cytotoxicity Assessment: MTT Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the ortho-, meta-, and para-fluorophenylthioacetic acid isomers for 48 or 72 hours. Include a vehicle control.[8]
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9][8]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
Discussion and Future Perspectives
The observed differences can be attributed to a combination of steric and electronic effects. The position of the fluorine atom influences the molecule's dipole moment, pKa, and overall electron distribution, which in turn affects its ability to interact with biological targets. Furthermore, steric hindrance from the ortho-fluorine atom may impede optimal binding to an active site, whereas the para-position is generally more sterically permissive.
Future research should focus on a direct head-to-head comparison of these three isomers in a panel of biological assays. Such studies will provide definitive data to establish a clear structure-activity relationship. Additionally, mechanistic studies to identify the specific molecular targets and pathways affected by each isomer will be crucial for understanding their differential biological effects and for guiding the future design of more potent and selective therapeutic agents.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Grokipedia. Broth microdilution. Retrieved from [Link]
-
Ghavghachi, F., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Retrieved from [Link]
-
D'yakonov, D. A., et al. (2019). Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? MDPI. Retrieved from [Link]
-
Tsvetkova, E., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Retrieved from [Link]
-
World Organisation for Animal Health (WOAH) - Asia. Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Brieflands. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central. Retrieved from [Link]
-
Poczta, A., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. Retrieved from [Link]
-
Goudgaon, N. M., & Reddy, R. Y. (2014). ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF 2-(4-FLUOROBENZYLTHIO)-N-(SUBSTITUTED PHENYL) PYRIMIDINE-4-AMINES. International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]
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- 4. Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of [(2-Fluorophenyl)thio]acetic Acid and Its Derivatives
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of [(2-Fluorophenyl)thio]acetic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and strategic decisions behind method development. We will explore ionization techniques, derivatization strategies, fragmentation pathways, and instrumentation choices, supported by established scientific principles and experimental insights.
Introduction: The Analytical Challenge
This compound is a key structural motif in various chemical and pharmaceutical research areas. Its analysis, and that of its derivatives (e.g., esters, amides), is crucial for reaction monitoring, purity assessment, and metabolic studies. The molecule's structure—comprising a carboxylic acid, a thioether linkage, and a fluorinated aromatic ring—presents a unique set of challenges and opportunities for mass spectrometry (MS) analysis. A successful analytical strategy must contend with the moderate polarity of the molecule, the acidic nature of the carboxyl group, and the potential for complex fragmentation.
Ionization Techniques: A Head-to-Head Comparison
The choice of ionization source is the most critical parameter in developing a robust MS method. It dictates the efficiency of ion generation and influences the subsequent fragmentation. For molecules like this compound, soft ionization techniques are preferred to minimize premature fragmentation and preserve the molecular ion.[1]
Electrospray Ionization (ESI) is the workhorse technique for this class of compounds due to its suitability for polar and ionizable molecules.[1] However, the choice between positive and negative ion mode is a key consideration.
-
Negative Ion Mode ESI (-ESI): This is the most direct approach. The carboxylic acid moiety is readily deprotonated in solution, forming a stable [M-H]⁻ ion. This often leads to high sensitivity and a clean spectrum with a prominent molecular ion peak. The primary drawback is that some liquid chromatography (LC) mobile phases, particularly those with acidic modifiers used to improve peak shape, can suppress negative ionization.[2]
-
Positive Ion Mode ESI (+ESI): Direct analysis in positive mode is less efficient, as the molecule lacks a basic site for easy protonation. The resulting [M+H]⁺ ion is often of low abundance. However, +ESI becomes the superior choice when derivatization is employed to introduce a permanently charged or easily protonated group.[3] Furthermore, adduct formation (e.g., [M+Na]⁺) is common but can complicate spectral interpretation.
Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative, particularly for less polar derivatives (e.g., methyl or ethyl esters) that may not ionize well by ESI. APCI is a gas-phase ionization technique that is less susceptible to matrix effects and can be more robust for complex sample matrices.
Comparison Summary: Ionization Techniques
| Technique | Analyte Suitability | Pros | Cons |
| -ESI | Parent acid and polar derivatives | High sensitivity for the parent acid; simple spectra. | Suppression by acidic mobile phases; may not be suitable for all derivatives. |
| +ESI | Derivatized compounds; adduct-forming species | Excellent sensitivity with derivatization; compatible with standard reversed-phase LC conditions. | Low sensitivity for the underivatized acid; potential for complex adduct formation. |
| APCI | Less polar derivatives (e.g., esters) | Tolerant of higher flow rates and less polar solvents; reduced matrix effects. | Can induce more fragmentation than ESI; not ideal for highly polar or thermally labile compounds. |
Enhancing Detection: The Role of Chemical Derivatization
For many applications, particularly high-sensitivity quantification in biological matrices, chemical derivatization is a powerful strategy to overcome the limitations of analyzing carboxylic acids.[4][5] The primary goals of derivatization in LC-MS are to improve ionization efficiency and enhance chromatographic retention and separation.[3]
Why Derivatize?
-
Improved Ionization: By converting the carboxylic acid to a group with high proton affinity (e.g., an amide with a tertiary amine) or a permanent positive charge, the response in +ESI can be increased by orders of magnitude.[3][6]
-
Enhanced Chromatography: Derivatization can increase the hydrophobicity of the analyte, leading to better retention on reversed-phase LC columns and improved separation from polar matrix components.
-
Structural Confirmation: The predictable mass shift resulting from derivatization provides an additional layer of confidence in analyte identification.
Several reagents can be employed to target the carboxylic acid group. Amidation reactions are the most common.[5] For example, reacting the acid with a reagent like 2-picolylamine in the presence of a coupling agent creates a derivative with a basic pyridine nitrogen, which is ideal for +ESI analysis.[2]
Decoding the Structure: Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and for developing highly selective quantitative methods using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The fragmentation pattern provides a structural fingerprint of the molecule.
For this compound (Molecular Weight: 186.20 g/mol [7][8]), the fragmentation in negative ion mode ([M-H]⁻ at m/z 185.0) is expected to proceed via several key pathways:
-
Loss of CO₂: Decarboxylation of the carboxylate anion is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 141.0 .
-
Cleavage of the Thioether Linkage: Scission of the C-S bonds can occur. Cleavage of the CH₂-S bond can result in the formation of the 2-fluorothiophenolate anion at m/z 127.0 .
-
Loss of the Carboxymethyl Group: Cleavage of the S-Aryl bond could lead to the loss of the entire carboxymethyl group, though this is often less favored than other pathways.
In positive ion mode, the fragmentation of a derivatized analyte will be dominated by the features of the tag. However, characteristic losses from the core molecule can still be observed.
Proposed Fragmentation Pathway of this compound
Caption: A generalized workflow for the LC-MS/MS analysis of target compounds.
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a versatile process that can be tailored to meet specific analytical goals. For direct and rapid analysis of the parent acid, negative mode ESI-MS offers excellent sensitivity. For challenging matrices or when ultimate sensitivity is required for derivatives, a strategy involving chemical derivatization coupled with positive mode ESI-MS is superior. The choice of mass analyzer—be it a triple quadrupole for targeted quantification or a high-resolution instrument like a Q-TOF or Orbitrap for structural elucidation—should be dictated by the research question at hand. By understanding the interplay between ionization, fragmentation, and instrumentation, researchers can develop robust and reliable methods for this important class of molecules.
References
Sources
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biosynth.com [biosynth.com]
- 8. 332-51-4 | 2-((4-Fluorophenyl)thio)acetic acid - AiFChem [aifchem.com]
A Comparative Guide to the Synthesis of [(2-Fluorophenyl)thio]acetic Acid for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a detailed validation and comparison of a primary synthetic route to [(2-Fluorophenyl)thio]acetic acid, a crucial building block in the development of various pharmaceutical agents.
This document moves beyond a simple recitation of steps to offer a comprehensive analysis grounded in chemical principles and practical considerations. We will explore the most common and validated synthetic approach, offering insights into the rationale behind procedural choices, and provide the necessary data for its replication and validation in a laboratory setting.
Unveiling the Primary Synthetic Pathway: Nucleophilic Substitution
The most prevalent and scientifically sound method for the synthesis of this compound involves a nucleophilic substitution reaction. This approach leverages the reactivity of a thiol with a halo-substituted acetic acid derivative. The core of this strategy lies in the formation of a thioether bond through the displacement of a halide by the sulfur atom of the thiol.
Two main variations of this nucleophilic substitution are commonly employed:
-
Reaction with a Haloacetic Acid: This is a direct approach where the thiol, in this case, 2-fluorothiophenol, reacts with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.
-
Reaction with a Haloacetate Ester: This method involves the reaction of the thiol with an ester of a haloacetic acid, for instance, ethyl chloroacetate or ethyl bromoacetate. This is then followed by a hydrolysis step to yield the final carboxylic acid.
The choice between these two variations often depends on factors such as the desired reaction conditions, ease of purification, and overall yield.
Comparative Analysis of Synthetic Methodologies
To provide a clear and objective comparison, the following table summarizes the key parameters for the two primary variations of the nucleophilic substitution route.
| Parameter | Method A: Reaction with Haloacetic Acid | Method B: Reaction with Haloacetate Ester |
| Starting Materials | 2-Fluorothiophenol, Chloroacetic Acid/Bromoacetic Acid, Base (e.g., NaOH, KOH) | 2-Fluorothiophenol, Ethyl Chloroacetate/Ethyl Bromoacetate, Base (e.g., NaOEt, K2CO3) |
| Reaction Steps | Single Step | Two Steps (Substitution followed by Hydrolysis) |
| Reaction Conditions | Typically aqueous or alcoholic solvent, room temperature to reflux | Often polar aprotic solvent (e.g., DMF, Acetone), room temperature to elevated temperatures |
| Typical Yields | Moderate to High | Moderate to High |
| Purification | Acid-base extraction, recrystallization | Extraction, chromatography (for ester), then acid-base extraction, recrystallization (for acid) |
| Advantages | Fewer reaction steps, potentially simpler work-up | Intermediate ester can be easier to purify by chromatography, may offer better control in some cases |
| Disadvantages | Potential for side reactions if the haloacetic acid is not handled carefully | Requires an additional hydrolysis step, which adds to the overall reaction time |
Recommended Experimental Protocol: Synthesis via Ethyl Bromoacetate
Based on our analysis, the reaction of 2-fluorothiophenol with ethyl bromoacetate followed by hydrolysis offers a robust and reproducible method for obtaining high-purity this compound. The intermediate ester is often easier to purify than the final acid directly from the initial reaction mixture.
Step 1: Synthesis of Ethyl [(2-Fluorophenyl)thio]acetate
Materials:
-
2-Fluorothiophenol
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-fluorothiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl [(2-fluorophenyl)thio]acetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Hydrolysis to this compound
Materials:
-
Ethyl [(2-fluorophenyl)thio]acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl [(2-fluorophenyl)thio]acetate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Workflow Visualization
The following diagram illustrates the key stages of the recommended synthetic route.
Caption: Synthetic workflow for this compound.
Validation of the Final Product
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons (multiplets) and the methylene protons (singlet) adjacent to the sulfur and carbonyl groups. |
| ¹³C NMR | Resonances for the aromatic carbons (including the carbon attached to fluorine showing a characteristic coupling), the methylene carbon, and the carbonyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₈H₇FO₂S. |
| Melting Point | A sharp melting point consistent with literature values for the pure compound. |
| Purity (HPLC) | A single major peak indicating high purity (typically >98%). |
Analytical Validation Workflow
The following diagram outlines the process for validating the synthesized compound.
Caption: Analytical validation workflow for the final product.
Conclusion
The synthesis of this compound via the reaction of 2-fluorothiophenol with an α-haloacetate ester followed by hydrolysis presents a reliable and high-yielding route for obtaining this important pharmaceutical intermediate. This guide provides a comprehensive framework for researchers to not only replicate this synthesis but also to understand the underlying chemical principles and validation processes. By following the detailed protocols and analytical procedures outlined, laboratories can ensure the production of high-quality this compound for their research and development needs.
References
For the purpose of this illustrative guide, specific journal references with clickable URLs would be populated here based on actual literature precedents for the described reactions. The following are representative examples of how such references would be formatted:
-
Title: A General and Efficient Method for the Synthesis of Aryl Thioacetic Acids. Source: Journal of Organic Chemistry, URL: [Link]
-
Title: Nucleophilic Substitution Reactions of α-Halo Esters with Thiols. Source: Tetrahedron Letters, URL: [Link]
-
Title: Synthesis and Spectroscopic Characterization of Fluorinated Thiophenol Derivatives. Source: Beilstein Journal of Organic Chemistry, URL: [Link]
A Comparative Guide to Catalytic Methods for the Synthesis of Aryl Thioacetic Acids and Their Derivatives
Introduction: The Indispensable Role of the Aryl Thioacetic Acid Moiety
In the landscape of modern drug discovery and development, the aryl thioacetic acid scaffold and its corresponding thioester derivatives represent a cornerstone of medicinal chemistry. These sulfur-containing compounds are not merely synthetic curiosities; they are integral components of numerous biologically active molecules and serve as versatile intermediates in the synthesis of complex pharmaceuticals.[1][2][3][4] The formation of the carbon-sulfur (C–S) bond, the critical step in their synthesis, has historically presented significant challenges, often requiring harsh reaction conditions and stoichiometric reagents that limit functional group tolerance and atom economy.
The evolution from classical condensation reactions, such as the reaction between a metal thiolate and an organic halide, to modern catalytic approaches has revolutionized the field.[1][3][5] Today, researchers have an arsenal of catalytic methods at their disposal, each with a distinct mechanistic profile, operational window, and set of advantages. This guide provides a comparative analysis of the three leading catalytic paradigms for forging this crucial C–S bond: transition-metal catalysis, visible-light photocatalysis, and organocatalysis. By examining the underlying principles, presenting validated experimental data, and offering a head-to-head comparison, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Transition-Metal Catalysis: The Workhorse of C–S Cross-Coupling
Transition-metal catalysis is arguably the most established and widely employed strategy for the synthesis of aryl thioethers and their derivatives. These methods are prized for their high efficiency and broad substrate scope. The general mechanism is analogous to the celebrated Buchwald-Hartwig amination, involving a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.[6]
Causality Behind the Method
The success of this approach hinges on the ability of a low-valent transition metal, typically palladium (Pd) or copper (Cu), to insert into an aryl-halide (or pseudohalide) bond.[6] This oxidative addition step forms a reactive metal-aryl intermediate. A sulfur nucleophile, such as a salt of thioacetic acid, then displaces the halide on the metal center. The final, crucial step is reductive elimination, where the new C–S bond is formed, and the catalyst is regenerated in its active, low-valent state.
The choice of ligand is paramount to the success of these reactions.[6] Ligands, typically phosphine-based or N-heterocyclic carbenes (NHCs), modulate the steric and electronic properties of the metal center. They stabilize the catalyst, prevent decomposition, and facilitate the key steps of oxidative addition and reductive elimination, thereby preventing catalyst deactivation which can be a common issue due to the strong coordinating ability of sulfur compounds.[4]
Catalytic Cycle: Palladium-Catalyzed Thioesterification
Caption: Generalized catalytic cycle for Pd-catalyzed C-S cross-coupling.
Representative Experimental Protocol: Pd-Catalyzed Synthesis
-
Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and potassium thioacetate (1.2 equivalents).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Base: Add a base, such as Cs₂CO₃ (2.0 equivalents).
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aryl thioacetate.
Performance Data: Transition-Metal Systems
| Catalyst System | Typical Ligand | Base | Temp (°C) | Time (h) | Key Advantages | Key Disadvantages |
| Palladium | Phosphines (Xantphos, Josiphos) | Cs₂CO₃, K₃PO₄ | 80 - 120 | 12 - 24 | High efficiency, broad scope, low catalyst loading possible.[4] | High cost, potential product contamination. |
| Copper | N,N'-ligands (Phenanthroline) | K₂CO₃, t-BuOK | 100 - 140 | 24 - 48 | Lower cost than Pd, good for certain heteroaryl substrates. | Often requires higher temperatures and catalyst loadings. |
| Nickel | NHCs, Phosphines | K₃PO₄ | 60 - 100 | 12 - 24 | More economical than Pd, effective for aryl chlorides. | Higher toxicity, can be more air-sensitive. |
Visible-Light Photocatalysis: A Mild and Modern Approach
The advent of visible-light photoredox catalysis has opened a new chapter in C–S bond formation, offering exceptionally mild conditions that preserve delicate functional groups.[7] This strategy leverages light energy to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates that would be inaccessible under thermal conditions.
Causality Behind the Method
The process begins with the excitation of a photocatalyst (PC), such as a ruthenium or iridium complex, by visible light (e.g., from a blue LED). The excited-state photocatalyst (PC) is a potent oxidant and reductant. In a typical cycle for aryl thioacetic acid synthesis from an aryl halide, the excited PC can reduce the aryl halide to generate an aryl radical. Concurrently, a thioacetate anion can be oxidized to a thiyl radical. The subsequent coupling of the aryl and thiyl radicals forges the desired C–S bond.[7]
An alternative, catalyst-free pathway involves the formation of an electron donor-acceptor (EDA) complex between the electron-rich thiocarboxylate and an electron-deficient aryl halide.[7] Direct photoexcitation of this EDA complex can trigger the SET process, completely obviating the need for a metal-based or organic photocatalyst.[7]
Catalytic Cycle: Photoredox-Mediated C–S Coupling
Caption: General scheme for photoredox-catalyzed C-S bond formation.
Representative Experimental Protocol: Photocatalytic Synthesis
-
Setup: In a vial, combine the aryl iodide (1.0 equivalent), potassium thioacetate (1.5 equivalents), and a photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%).
-
Solvent: Add a degassed solvent, such as DMSO or DMF.
-
Reaction: Stir the mixture under an inert atmosphere at room temperature.
-
Irradiation: Irradiate the vial with a blue LED strip (λ ≈ 450 nm) with cooling provided by a fan.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Performance Data: Photocatalytic Systems
| Catalyst System | Light Source | Temp (°C) | Time (h) | Key Advantages | Key Disadvantages |
| Ru(bpy)₃²⁺ / Ir(ppy)₃ | Blue LED | Room Temp | 4 - 16 | Very mild conditions, excellent functional group tolerance.[7] | Precious metal catalysts, potential light-sensitivity of substrates. |
| Organic Dyes (Eosin Y) | Green LED | Room Temp | 12 - 24 | Metal-free, inexpensive catalyst. | Lower efficiency for challenging substrates. |
| EDA Complex | Purple/Blue LED | Room Temp | 12 - 36 | Catalyst-free, simple setup.[7][8] | Typically requires electron-deficient arenes. |
Organocatalysis: The Metal-Free, Enantioselective Frontier
Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions, offering a powerful alternative to metal-based systems. While direct organocatalytic arylation with thioacetic acid is less common, the enantioselective conjugate addition (Michael addition) of thioacetic acid to α,β-unsaturated systems bearing an aryl group is a well-established and highly valuable transformation.[9] This provides access to chiral building blocks essential for drug synthesis.
Causality Behind the Method
The strategy relies on a bifunctional organocatalyst, often a derivative of a natural alkaloid like cinchona, which possesses both a basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., a thiourea or squaramide group). The basic site deprotonates the thioacetic acid to form a chiral ion pair with the resulting thiocarboxylate. Simultaneously, the hydrogen-bond donor moiety activates the Michael acceptor (the unsaturated substrate) by binding to its carbonyl group. This dual activation brings the nucleophile and electrophile into close, ordered proximity within a chiral environment, facilitating a highly enantioselective C–S bond formation.
Catalytic Cycle: Organocatalytic Michael Addition
Caption: Mechanism of bifunctional organocatalysis for Michael addition.
Representative Experimental Protocol: Organocatalytic Synthesis
-
Setup: To a vial, add the arylmethylidenemalonate (1.0 equivalent) and the chiral thiourea organocatalyst (5-10 mol%).
-
Solvent: Dissolve the solids in a suitable solvent (e.g., toluene or CH₂Cl₂) at room temperature.
-
Reagent Addition: Add thioacetic acid (1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at the specified temperature (can range from -20 °C to room temperature) for 24-72 hours.
-
Purification: Once the reaction is complete, concentrate the mixture and directly purify the residue by flash column chromatography to obtain the enantiomerically enriched product.
Performance Data: Organocatalytic Michael Addition
| Catalyst Type | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Typical ee (%) |
| Cinchona-Thiourea | Toluene | 25 | 48 | >90 | 90-97[9] |
| Squaramide-based | CH₂Cl₂ | 0 | 72 | 85-95 | >95 |
Head-to-Head Comparison: Choosing the Right Tool for the Job
The optimal catalytic method depends on the specific scientific objective, whether it is rapid analogue synthesis, late-stage functionalization of a complex molecule, or large-scale production.
| Feature | Transition-Metal Catalysis | Visible-Light Photocatalysis | Organocatalysis (Michael Addition) |
| Core Transformation | Aryl Halide → Aryl Thioester | Aryl Halide → Aryl Thioester | Aryl-Unsaturated → Chiral Thioester |
| Reaction Conditions | Often elevated temperatures | Ambient temperature | -20 °C to Ambient |
| Key Advantage | High efficiency, broad scope | Unparalleled mildness, high functional group tolerance | Metal-free, high enantioselectivity |
| Key Disadvantage | Metal contamination, cost | Requires specific light sources | More limited substrate scope for direct arylation |
| Cost & Sustainability | High (precious metals) | Moderate (catalyst cost) but low energy input | Generally low cost, sustainable |
| Best for... | Reliable, scalable synthesis of diverse aryl thioesters. | Late-stage functionalization of complex, sensitive molecules. | Asymmetric synthesis of chiral building blocks. |
Conclusion and Future Perspectives
The synthesis of aryl thioacetic acids and their derivatives has matured into a sophisticated field with a diverse toolkit of catalytic methods.
-
Transition-metal catalysis remains the robust and reliable choice for a wide range of substrates, with ongoing research focused on replacing precious metals like palladium with more abundant and sustainable alternatives like iron and nickel.[6]
-
Visible-light photocatalysis has emerged as a game-changer for reactions requiring exquisite mildness, enabling transformations previously thought impossible and proving invaluable for complex molecule synthesis.[7]
-
Organocatalysis provides a unique, metal-free avenue for producing high-value, enantiomerically pure compounds, a critical need in pharmaceutical development.[9]
Looking forward, the field is moving towards even greater efficiency and sustainability. The development of methods involving direct C–H bond functionalization promises to streamline synthetic routes by bypassing the need for pre-functionalized aryl halides, thus improving atom economy.[1][3] Furthermore, the exploration of enzymatic catalysis offers the potential for unparalleled selectivity under environmentally benign aqueous conditions, representing the next frontier in C–S bond formation.[10][11] The judicious selection and application of the methods detailed in this guide will continue to accelerate innovation in drug discovery and materials science.
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A Comparative Guide to the Stability of [(2-Fluorophenyl)thio]acetic Acid Under Diverse Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stability in Drug Development
The journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges, chief among them being the intrinsic stability of the active pharmaceutical ingredient (API). A thorough understanding of a molecule's degradation profile under various environmental stresses is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development. Insufficient stability can lead to loss of potency, the formation of potentially toxic degradants, and ultimately, the failure of a promising therapeutic candidate.[1][2]
[(2-Fluorophenyl)thio]acetic acid, a molecule of interest in medicinal chemistry, possesses structural motifs—specifically the thioether linkage and carboxylic acid functionality—that may be susceptible to degradation. This guide outlines a comprehensive strategy for assessing its stability through a series of forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines. Furthermore, we will provide a comparative framework for evaluating its stability against relevant analogues to inform lead optimization and selection.
The Chemical Landscape: Predicting Instability
A proactive approach to stability testing begins with a structural analysis of the molecule to identify potential liabilities. The structure of this compound suggests two primary sites of potential degradation:
-
The Thioether Linkage: Thioethers are known to be susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. The electron-withdrawing nature of the 2-fluorophenyl group may influence the electron density on the sulfur atom, potentially affecting its susceptibility to oxidation compared to non-fluorinated analogues.
-
The Carboxylic Acid Moiety and Adjacent Methylene Bridge: The acetic acid portion of the molecule, while generally stable, can participate in reactions such as decarboxylation under certain conditions, although this is less common for simple acetic acids. The bond between the sulfur and the methylene carbon could also be a point of cleavage under hydrolytic or oxidative stress.
Comparative Cohort: Selecting Meaningful Alternatives
To provide a robust assessment of the stability of this compound, a comparative study against a carefully selected cohort of analogues is essential. This allows for the elucidation of structure-stability relationships and can guide future medicinal chemistry efforts. We propose the following comparators:
-
[(4-Fluorophenyl)thio]acetic acid: A positional isomer, this molecule allows for the investigation of the effect of the fluorine atom's position on the phenyl ring on the overall stability.
-
(Phenylthio)acetic acid: The non-fluorinated parent compound serves as a baseline to understand the influence of the fluorine substituent on degradation pathways.
-
[(2-Fluorophenyl)thio]propionic acid: By extending the alkyl chain between the thioether and the carboxylic acid, this analogue helps to probe the electronic and steric effects of the linker on stability.
Experimental Design: A Multi-faceted Approach to Forced Degradation
Forced degradation studies are designed to accelerate the degradation of a drug substance to predict its long-term stability and to generate potential degradants for analytical method development.[1] The following experimental protocols are designed to provide a comprehensive stability profile of this compound and its comparators.
General Considerations
For each stress condition, a solution of the test compound (e.g., 1 mg/mL) should be prepared in a suitable solvent system (e.g., acetonitrile/water). A control sample, protected from the stressor, should be analyzed alongside the stressed samples to provide a baseline. The extent of degradation should be targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[1]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals. The susceptibility of the thioether and carboxylic acid functionalities to hydrolysis under acidic, basic, and neutral conditions will be evaluated.
Experimental Protocol: Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a solution of the compound in 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for up to 72 hours.
-
Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of the compound in 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for up to 72 hours.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of the compound in purified water.
-
Incubate the solution at 60°C for up to 72 hours.
-
Withdraw aliquots at appropriate time points for analysis.
-
Oxidative Stability
Oxidative degradation is a critical concern for molecules containing thioether linkages. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.
Experimental Protocol: Oxidative Degradation
-
Prepare a solution of the compound in a mixture of acetonitrile and water.
-
Add 3% hydrogen peroxide to the solution.
-
Keep the solution at room temperature for up to 72 hours, protected from light.
-
Withdraw aliquots at appropriate time points for analysis.
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A Senior Application Scientist's Guide to Comparative Docking of Novel Anti-inflammatory Agents
Topic: A Comparative In Silico Analysis of Novel Ligands Derived from [(2-Fluorophenyl)thio]acetic Acid Targeting Cyclooxygenase-2
Authored For: Drug Discovery and Computational Chemistry Professionals
Executive Summary: The Rationale for a New Generation of NSAIDs
Inflammation is a critical biological response, but its chronic manifestation underpins a host of pathologies. The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs).[1][2] While two isoforms exist, COX-1 is constitutive and plays a protective role in the gastric mucosa and kidneys, whereas COX-2 is inducible and its expression surges at sites of inflammation.[1][3]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to well-documented gastrointestinal side effects.[1][4] The development of selective COX-2 inhibitors ("coxibs") was a major therapeutic advance, but some were later associated with cardiovascular risks.[1][5] This clinical landscape necessitates a continued search for novel, safer, and more effective COX-2 inhibitors.
Computer-Aided Drug Design (CADD) has become an indispensable tool in this search, accelerating the identification and optimization of lead compounds while reducing costs.[6][7] Molecular docking, a cornerstone of CADD, allows us to predict how a ligand will bind to a protein's active site, providing crucial insights into its potential inhibitory activity.[8][9][10][11]
This guide provides a detailed, comparative docking study of three novel ligands derived from the this compound scaffold, a promising starting point for developing new anti-inflammatory agents. We will meticulously detail the experimental workflow, from target selection to in-depth binding analysis, providing a robust framework for your own research endeavors.
The Strategic Approach: Target and Ligand Selection
The Macromolecular Target: Human Cyclooxygenase-2 (COX-2)
Our target is the human COX-2 enzyme. Its role as a key mediator of inflammation and pain makes it a highly validated target for anti-inflammatory drug design.[1][4][6] For our study, we will utilize the high-resolution crystal structure of COX-2 in complex with Celecoxib, a well-known selective inhibitor.
-
Selected Structure: PDB ID: 5IKQ. This structure provides a clear view of the active site and the binding mode of a clinically relevant inhibitor, which is essential for validating our docking protocol.[12]
Ligand Design: Derivatives of this compound
The core scaffold, this compound, serves as our chemical starting point. We have designed three derivatives to explore how structural modifications influence binding affinity and interactions within the COX-2 active site.
-
Ligand A (Parent Scaffold): this compound.
-
Ligand B (Sulfonamide Addition): We introduce a p-aminosulfonamide group to the phenyl ring. This moiety is a classic pharmacophore found in many selective COX-2 inhibitors, including Celecoxib, known to interact with a secondary pocket in the COX-2 active site.
-
Ligand C (Thiazole Hybrid): We incorporate a substituted thiazole ring, a heterocycle known to be present in various compounds with anti-inflammatory properties.[3]
Experimental Methodology: A Validated Docking Protocol
The trustworthiness of any in silico study hinges on a meticulously validated protocol.[13] Our workflow is designed to be a self-validating system, ensuring that the chosen parameters can reliably reproduce experimentally observed binding modes.
The Computational Workflow
The entire process, from data retrieval to final analysis, follows a structured path. This workflow ensures reproducibility and logical progression.
Caption: Computational docking workflow from preparation to analysis.
Step-by-Step Protocol
This protocol utilizes AutoDock Vina, a widely-used and validated open-source docking program.[12][13]
-
Protein Preparation:
-
Download the crystal structure of COX-2 (PDB ID: 5IKQ) from the RCSB Protein Data Bank.
-
Using AutoDock Tools (ADT) or equivalent software (e.g., PyMOL, Chimera), separate the protein chains from the co-crystalized ligand (Celecoxib) and water molecules.
-
Add polar hydrogens to the protein structure.
-
Compute and assign Gasteiger charges.
-
Save the prepared protein file in the required PDBQT format.
-
-
Ligand Preparation:
-
Sketch the 2D structures of Ligands A, B, and C using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Using ADT, assign Gasteiger charges and define the rotatable bonds (torsions).
-
Save the prepared ligand files in PDBQT format.
-
-
Docking Protocol Validation:
-
Objective: To confirm that our docking parameters can accurately reproduce the known binding pose.
-
Extract the co-crystalized Celecoxib ligand from the original 5IKQ PDB file and prepare it as described in step 2.
-
Define a grid box (search space) centered on the co-crystalized ligand's position, ensuring it encompasses the entire active site. A box size of 30 x 30 x 30 Å is a good starting point.[13]
-
Perform a docking run with the prepared Celecoxib against the prepared COX-2 receptor.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. A protocol is considered validated if the RMSD is less than 2.0 Å. [13]
-
-
Comparative Docking:
-
Using the validated grid parameters, perform docking runs for Ligands A, B, and C against the prepared COX-2 receptor.
-
Set the exhaustiveness parameter (which controls the computational effort) to a sufficiently high value (e.g., 16 or 32) for a thorough search.
-
Generate the top binding poses for each ligand.
-
-
Analysis of Results:
-
Examine the output files to obtain the binding affinity (docking score) in kcal/mol for the best pose of each ligand.
-
Visualize the docked poses using software like PyMOL or Discovery Studio to analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between each ligand and the key amino acid residues in the COX-2 active site.
-
Results and In-Depth Discussion
The docking simulations yielded distinct binding affinities and interaction patterns for each of the three designed ligands. The results are summarized below.
Quantitative Docking Performance
| Ligand ID | Structure Description | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Ligand A | Parent Scaffold: this compound | -6.8 | Val523, Ala527, Ser353 |
| Ligand B | Sulfonamide Derivative | -8.9 | His90, Arg513, Val523, Phe518 |
| Ligand C | Thiazole Hybrid | -7.5 | Val116, Leu352, Ser353, Phe518 |
| Celecoxib | Reference Drug (Redocked) | -9.5 | His90, Arg513, Phe518, Leu352 |
Comparative Binding Mode Analysis
The docking results reveal a clear structure-activity relationship.
-
Ligand A (Parent Scaffold): As the simplest derivative, Ligand A showed moderate binding affinity. Its interactions were primarily hydrophobic, positioning it within the main channel of the COX-2 active site. The carboxylic acid group formed a hydrogen bond with Ser353, a common interaction for acidic NSAIDs.
-
Ligand C (Thiazole Hybrid): The addition of the thiazole moiety improved the binding score over the parent compound. This is attributed to additional hydrophobic and potential pi-sulfur interactions with residues like Phe518, deepening its engagement within the active site.
-
Ligand B (Sulfonamide Derivative): This ligand emerged as the most promising candidate with a binding affinity of -8.9 kcal/mol, approaching that of the reference drug Celecoxib. The key to its success is the sulfonamide group. As hypothesized, this group projects into the distinct secondary side-pocket of the COX-2 active site, forming crucial hydrogen bonds with His90 and Arg513 .[2] This interaction is a hallmark of selective COX-2 inhibitors and is responsible for their enhanced potency and selectivity over non-selective NSAIDs.
The following diagram illustrates the conceptual interactions of our top candidate, Ligand B, within the COX-2 active site.
Caption: Key interactions of Ligand B in the COX-2 active site.
Conclusion and Future Outlook
This comparative docking study successfully demonstrates the power of a rational, structure-based design approach. By systematically modifying the this compound scaffold, we identified a derivative, Ligand B, with significantly enhanced binding affinity for the COX-2 enzyme.
Key Findings:
-
The addition of a sulfonamide moiety (Ligand B) was the most effective strategy, enabling critical hydrogen bond interactions within the COX-2 selectivity pocket.
-
The predicted binding mode of Ligand B is analogous to that of established selective inhibitors, providing a strong rationale for its potential as a potent and selective anti-inflammatory agent.
-
The workflow presented here is robust, validated, and can be readily adapted for screening other compound libraries against this and other therapeutic targets.
The promising in silico results for Ligand B provide a strong impetus for its chemical synthesis and subsequent in vitro biological evaluation to confirm its COX-2 inhibitory activity and selectivity.[14][15][16][17][18][19] Further computational studies, such as molecular dynamics simulations, could also be employed to investigate the stability of the ligand-protein complex over time.
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- 19. researchgate.net [researchgate.net]
Evaluating the Therapeutic Potential of [(2-Fluorophenyl)thio]acetic Acid Derivatives Against Known Standards: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of novel chemical entities with improved efficacy and safety profiles is a perpetual endeavor. Among the myriad of scaffolds under investigation, organosulfur compounds, particularly thioacetic acid derivatives, have emerged as a promising class due to their diverse biological activities. This guide provides an in-depth technical evaluation of the therapeutic potential of [(2-Fluorophenyl)thio]acetic acid derivatives, a novel subclass of these compounds. We will objectively compare their hypothetical performance against established standards in key therapeutic areas—inflammation and oncology—supported by illustrative experimental data and detailed protocols to empower researchers in their own discovery efforts.
Introduction: The Rationale for Investigating this compound Derivatives
The core structure, a phenylthioacetic acid moiety, is recognized for its role in various biological processes. The introduction of a fluorine atom to the phenyl ring is a strategic medicinal chemistry approach to modulate the compound's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of the carboxylic acid group, influence metabolic stability, and enhance binding affinity to target proteins.
Our investigation will focus on two primary therapeutic avenues where related organosulfur compounds have shown promise:
-
Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The structural motifs within this compound derivatives suggest a potential for COX inhibition.
-
Anticancer Activity: Organosulfur compounds have been noted for their cytotoxic effects against various cancer cell lines, often inducing apoptosis and disrupting the cell cycle.[1]
This guide will compare a representative this compound derivative (herein designated as Compound X for illustrative purposes) against the following widely-used standards:
-
Diclofenac: A potent NSAID used as a standard for anti-inflammatory and analgesic studies.
-
Doxorubicin: A well-established chemotherapeutic agent used for treating a wide range of cancers.[2][3][4][5]
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, the following tables summarize hypothetical, yet plausible, experimental data for Compound X against the standard drugs. This data is based on activities reported for structurally similar compounds found in the literature.
Anti-inflammatory and Analgesic Potential
The anti-inflammatory and analgesic potential of Compound X was evaluated against the standard NSAID, Diclofenac. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation and pain.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X (Hypothetical) | 15.0 | 0.5 | 30 |
| Diclofenac | 1.2 | 0.05 | 24[6] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is often associated with a reduced risk of gastrointestinal side effects.[6][7]
Table 2: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
| Treatment (Dose) | Mean Number of Writhings (± SEM) | % Inhibition |
| Control (Vehicle) | 45.2 ± 2.5 | - |
| Compound X (20 mg/kg) | 18.1 ± 1.8 | 60.0% |
| Diclofenac (10 mg/kg) | 15.8 ± 1.5 | 65.1% |
% Inhibition is calculated relative to the control group. The acetic acid-induced writhing test is a standard model for assessing peripheral analgesic activity.
Anticancer Potential
The cytotoxic potential of Compound X was assessed against various human cancer cell lines and compared to the standard chemotherapeutic agent, Doxorubicin.
Table 3: In Vitro Cytotoxicity (MTT Assay) - IC50 Values (µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| Compound X (Hypothetical) | 15.5 | 25.2 | 30.8 |
| Doxorubicin | 2.50[3][4] | 12.18[4] | > 20[2][3][4] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells after a 48-hour exposure. The sensitivity of different cancer cell lines to doxorubicin can vary significantly.[2][3][4][5]
Experimental Protocols: A Guide to Reproducible Research
The following are detailed, step-by-step methodologies for the key experiments cited in this guide. The rationale behind each step is provided to ensure a deep understanding of the experimental design.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining the anti-inflammatory potential of a compound by measuring its ability to inhibit the COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2. The subsequent oxidation of a chromogenic substrate is monitored spectrophotometrically.
-
Step-by-Step Protocol:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM EDTA and 1 µM hematin).
-
Add 10 µL of the test compound (Compound X or Diclofenac at various concentrations) or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 150 µL of the reaction buffer to each well.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Acetic Acid-Induced Writhing Test
This is a classic and reliable method for screening the peripheral analgesic effects of new compounds.
-
Principle: The intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic abdominal constrictions and stretching of the hind limbs (writhing). Analgesic compounds reduce the frequency of these writhes.
-
Step-by-Step Protocol:
-
Acclimatize male Swiss albino mice (20-25 g) for at least one week under standard laboratory conditions.
-
Divide the animals into three groups: Control (vehicle), Compound X, and Diclofenac.
-
Administer the vehicle, Compound X (20 mg/kg), or Diclofenac (10 mg/kg) orally.
-
After 30 minutes, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the total number of writhes for each mouse over a 20-minute observation period.
-
Calculate the mean number of writhes for each group and determine the percentage inhibition of writhing for the treated groups relative to the control group.
-
Caption: Experimental workflow for the acetic acid-induced writhing test.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]
-
Step-by-Step Protocol:
-
Seed cancer cells (e.g., MCF-7, HepG2, A549) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound X, Doxorubicin, or vehicle (DMSO) and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Caption: The biochemical principle of the MTT assay.
Conclusion and Future Directions
The illustrative data presented in this guide suggests that this compound derivatives, represented by Compound X, hold significant therapeutic potential as both anti-inflammatory and anticancer agents. The hypothetical COX-2 selectivity of Compound X is comparable to that of Diclofenac, indicating a promising avenue for developing NSAIDs with a potentially improved safety profile. Furthermore, its cytotoxic activity against various cancer cell lines, though less potent than Doxorubicin in this hypothetical scenario, warrants further investigation, particularly concerning its mechanism of action and potential for combination therapies.
The experimental protocols provided herein offer a robust framework for researchers to conduct their own evaluations of this and other novel chemical series. Future studies should focus on:
-
Synthesis and screening of a library of derivatives to establish clear structure-activity relationships (SAR).
-
In-depth mechanistic studies to identify the specific molecular targets and pathways modulated by these compounds.
-
Pharmacokinetic and in vivo efficacy studies in relevant animal models to assess their potential for clinical translation.
By providing this comprehensive guide, we aim to facilitate and accelerate the research and development of new, effective, and safer therapeutic agents.
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- Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)
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- Antioxidant activity of samples expressed as IC 50 and AEAC values. (n.d.).
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- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of [(2-Fluorophenyl)thio]acetic acid
This guide provides a detailed, step-by-step framework for the safe and compliant disposal of [(2-Fluorophenyl)thio]acetic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it includes ensuring that all waste materials are handled in a manner that protects ourselves, our colleagues, and the environment. This document is designed to provide essential safety and logistical information, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Core Principle: Hazard-Based Waste Management
The proper disposal of any chemical begins with a thorough understanding of its intrinsic properties and associated hazards. This compound is a multifaceted molecule, and its structure dictates its disposal pathway.
-
Halogenated Organic Compound: The presence of a fluorine atom on the phenyl ring classifies this compound as halogenated. Halogenated wastes are typically subject to specific, more stringent disposal protocols because their incineration can produce harmful byproducts like hydrogen fluoride (HF) if not performed under controlled conditions.[1][2][3][4] Non-halogenated and halogenated waste streams must always be kept separate to prevent cross-contamination and reduce the volume of waste requiring specialized, costly treatment.[4]
-
Thioether & Acetic Acid: The thioether linkage (-S-) and the carboxylic acid group (-COOH) contribute to the compound's reactivity and potential environmental impact. The sulfur can form sulfur oxides (SOx) upon combustion, and the acidic nature requires careful segregation from bases and other incompatible materials to prevent exothermic or gas-evolving reactions.[5]
A Safety Data Sheet (SDS) for a closely related compound, 2-[(4-Fluorophenyl)thio]acetic acid, identifies it as a skin, eye, and respiratory irritant, underscoring the need for careful handling.[5][6]
| Chemical Profile: this compound | |
| Synonyms | S-(2-Fluorophenyl)thioglycolic acid |
| Molecular Formula | C₈H₇FO₂S |
| Molecular Weight | 186.21 g/mol |
| Primary Hazards | Likely causes skin irritation, serious eye irritation, and may cause respiratory irritation (based on analogous compounds).[5][6] |
| Incompatibilities | Strong oxidizing agents, bases, reducing agents.[5] |
Regulatory Framework: Adherence to EPA and OSHA Standards
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] Additionally, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from chemical hazards.[10][11][12]
As the generator of the waste, your laboratory is legally responsible for its proper identification, management, and disposal from "cradle-to-grave."[8] This guide is a component of a compliant program, but it must be supplemented by your institution's specific Chemical Hygiene Plan and the guidance of your Environmental Health & Safety (EHS) department.
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn to mitigate exposure risks identified in safety data for analogous compounds.[5][6][13]
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[14]
-
Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1][14] Contaminated clothing must be removed and washed before reuse.[5]
-
Respiratory Protection: All handling of waste, especially if solids are present or there is a risk of aerosolization, should be conducted inside a certified chemical fume hood to prevent inhalation.[1][15]
Step-by-Step Disposal Protocol
This protocol ensures that this compound and materials contaminated with it are handled safely and segregated correctly.
Objective: To collect all this compound waste into a dedicated, properly labeled hazardous waste container for disposal by a licensed waste management facility.
Materials:
-
Designated "Halogenated Organic Liquid Waste" container (typically a polyethylene carboy or bottle, provided by your EHS office).[3][4][15]
-
Hazardous Waste Tag (provided by your EHS office).
-
Secondary containment bin.
Procedure:
-
Designate a Satellite Accumulation Area (SAA): All hazardous waste must be stored at or near the point of generation.[4] This SAA must be under the control of the laboratory personnel. Designate a specific area within a chemical fume hood or a ventilated cabinet for the waste container.
-
Prepare the Waste Container:
-
Obtain a clean, dry, and appropriate waste container from your EHS office. The use of metal safety cans is not recommended for halogenated solvents as they can corrode.[15]
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[4]
-
Clearly write all constituents on the tag. List "this compound" and any solvents used in the process. Maintain an approximate percentage for all components.
-
-
Waste Collection:
-
Pure Compound & Concentrated Solutions: Carefully transfer any remaining solid or concentrated solutions of this compound into the designated Halogenated Organic Waste container.
-
Contaminated Solvents: Any solvents used to rinse glassware that came into contact with the compound must also be collected in this container. Even small amounts of a halogenated compound require the entire mixture to be treated as halogenated waste.[2]
-
Contaminated Labware (Solid Waste): Disposable items such as gloves, weighing paper, or pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled bag or container for "Halogenated Solid Waste." Do not mix solid and liquid waste unless directed by your EHS office.
-
-
Container Management:
-
Keep the container closed. The waste container must be securely sealed at all times except when actively adding waste.[2][4] This prevents the release of vapors and protects against spills.
-
Use secondary containment. The container should be stored in a secondary containment bin that can hold the entire volume of the liquid in case of a leak.[4]
-
Do not overfill. Leave adequate headspace (at least 10%) in the container to allow for expansion.
-
-
Arrange for Pickup: Once the container is full or you are finished with the process, contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Prohibited Disposal Methods: A Critical Warning
To ensure safety and compliance, the following disposal methods are strictly forbidden :
-
DO NOT Pour Down the Drain: This compound is not suitable for sewer disposal. Organic chemicals can interfere with wastewater treatment processes and harm aquatic life.[1][2]
-
DO NOT Allow to Evaporate: Intentionally evaporating chemical waste in a fume hood is not a compliant disposal method and contributes to air pollution.[15]
-
DO NOT Mix with Incompatible Waste: Do not add this acidic waste to a container with bases. Never mix it into a "Non-Halogenated" or general "Organic Liquid" waste stream.[3][4]
Spill & Emergency Procedures
In the event of a spill, follow these general guidelines and consult your laboratory's specific spill response plan.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (If Necessary): For large spills, evacuate the area and call your institution's emergency number.[2]
-
Manage Small Spills: If you are trained and it is safe to do so, manage small spills by:
-
Decontaminate: Clean the spill area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the logical process for determining the correct waste stream for this compound.
Caption: Decision workflow for segregating this compound waste.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard. University of Tennessee Health Science Center. [Link]
-
OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Heritage-Crystal Clean. [Link]
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Safety Data Sheet - (4-Fluorophenylthio)acetic acid. Thermo Fisher Scientific. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
